Oxygen-15
Descripción
Water O-15 is an inert, radiopharmaceutical of this compound (O-15) labeled water used as a tracer molecule with positron emission tomography (PET). Upon administration, water O-15 is freely diffusible and its distribution, as well as its clearance, are completely dependent on the rate of blood flow. Water O-15 can be imaged using PET to measure tissue or tumor blood flow/perfusion. This cyclotron product has a very short half life of about 2 minutes thereby allowing for multiple, serial measurements.
Structure
3D Structure
Propiedades
Número CAS |
13982-43-9 |
|---|---|
Fórmula molecular |
H2O |
Peso molecular |
17.019 g/mol |
Nombre IUPAC |
oxidane |
InChI |
InChI=1S/H2O/h1H2/i1-1 |
Clave InChI |
XLYOFNOQVPJJNP-BJUDXGSMSA-N |
SMILES |
O |
SMILES isomérico |
[15OH2] |
SMILES canónico |
O |
Otros números CAS |
24286-21-3 |
Sinónimos |
15O radioisotope O-15 radioisotope Oxygen-15 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Oxygen-15 Isotope in Medical Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Oxygen-15 (¹⁵O) isotope, a critical tool in medical imaging, particularly Positron Emission Tomography (PET). Its short half-life and biological compatibility make it an invaluable tracer for quantifying physiological processes, offering deep insights for research and drug development.
Core Properties of this compound
This compound is a radioactive isotope of oxygen that decays primarily through positron emission, making it suitable for PET imaging.[1][2] Its rapid decay necessitates on-site production, typically with a cyclotron.[2]
Physical and Decay Characteristics
The fundamental properties of ¹⁵O are summarized in the table below, highlighting the characteristics that are crucial for its application in PET.
| Property | Value |
| Half-life | 122.27 seconds (~2.04 minutes)[1][3] |
| Decay Mode | β⁺ (positron) emission (99.9%)[4] |
| Decay Product | Nitrogen-15 (¹⁵N)[1][2] |
| Positron Energy (Eβ+ max) | 1.732 MeV |
| Gamma Ray Energy | 511 keV (from positron-electron annihilation)[2][3] |
| Atomic Mass | 15.0030656 amu[2] |
| Protons | 8[2] |
| Neutrons | 7[2] |
Key Radiopharmaceuticals
The versatility of ¹⁵O allows for its incorporation into several biologically important molecules, each serving as a specific tracer for different physiological processes.[5][6]
| Radiopharmaceutical | Chemical Formula | Primary Application |
| This compound labeled water | [¹⁵O]H₂O | Measurement of blood flow (e.g., cerebral and myocardial)[3][5] |
| This compound labeled oxygen | [¹⁵O]O₂ | Measurement of oxygen consumption and metabolism[5][7] |
| This compound labeled carbon monoxide | [¹⁵O]CO | Measurement of blood volume[7][8] |
| This compound labeled carbon dioxide | [¹⁵O]CO₂ | Used for the production of [¹⁵O]H₂O and in some blood flow studies[6][7] |
Production of this compound Radiopharmaceuticals
The short half-life of ¹⁵O requires its production in close proximity to the PET scanner.[2] Cyclotrons are the primary means of production, utilizing specific nuclear reactions.
Nuclear Reactions for ¹⁵O Production
Several nuclear reactions can be employed to produce ¹⁵O, with the choice often depending on the available accelerator and desired final product.[2][9][10]
| Reaction | Particle Accelerator | Target Material | Typical Yield Efficiency |
| ¹⁴N(d,n)¹⁵O | Deuteron (B1233211) | Nitrogen-14 gas (often with a small percentage of O₂)[2][11] | High[2] |
| ¹⁵N(p,n)¹⁵O | Proton | Nitrogen-15 gas[2][9] | Moderate[2] |
| ¹⁶O(p,pn)¹⁵O | Proton | Oxygen-16 (e.g., in water)[9] | - |
| ¹⁶O(γ,n)¹⁵O | Electron Linear Accelerator (eLINAC) | Oxygen-16 (e.g., in water or alumina)[9][12] | Novel/Experimental[9][12] |
Experimental Protocol: Production of [¹⁵O]O₂
The production of [¹⁵O]O₂ is a foundational step for synthesizing other ¹⁵O-labeled tracers.
Objective: To produce gaseous [¹⁵O]O₂ via the ¹⁴N(d,n)¹⁵O nuclear reaction.
Materials and Equipment:
-
Medical cyclotron (e.g., 11-18 MeV protons or deuterons)[2][13]
-
Target chamber suitable for gases
-
High-purity Nitrogen-14 gas (N₂) containing a small amount of Oxygen (O₂) (e.g., 1%)[11]
-
Gas processing unit with activated charcoal and ascarite traps[11]
-
Radiation shielding
-
Quality control instrumentation (e.g., gas chromatograph with a radiation detector)[11]
Methodology:
-
Target Preparation: The target chamber is filled with the N₂/O₂ gas mixture.
-
Irradiation: The target is bombarded with a deuteron beam from the cyclotron. The ¹⁴N atoms in the target gas undergo the (d,n) reaction to produce ¹⁵O atoms.
-
Radiochemical Formation: The newly formed ¹⁵O atoms react with the trace O₂ in the target to form [¹⁵O]O₂.
-
Purification: The radioactive gas is passed through a purification system. Activated charcoal and ascarite traps are used to remove potential impurities such as [¹⁵O]CO, [¹¹C]CO, and [¹¹C]CO₂.[11]
-
Quality Control: The final product is analyzed to ensure its radiochemical and radionuclidic purity.[11] This typically involves gas chromatography to confirm the identity of [¹⁵O]O₂ and to quantify any impurities.
-
Delivery: The purified [¹⁵O]O₂ gas is then ready for direct inhalation by the subject or for use in the synthesis of other ¹⁵O-radiopharmaceuticals.[11]
Workflow for the production of [¹⁵O]O₂.
Experimental Protocol: Production of [¹⁵O]H₂O
[¹⁵O]H₂O is considered the gold standard for blood flow quantification.[3]
Objective: To synthesize [¹⁵O]H₂O for intravenous injection.
Materials and Equipment:
-
[¹⁵O]O₂ gas from the production module
-
High-purity Hydrogen (H₂) gas
-
Catalyst (e.g., Palladium or Platinum) heated to high temperature
-
Sterile, pyrogen-free water or saline for injection
-
Collection vial
-
Sterile filter (0.22 µm)
-
Quality control equipment (for pH, sterility, pyrogenicity, etc.)[14]
Methodology:
-
Catalytic Reaction: The produced [¹⁵O]O₂ gas is mixed with H₂ gas and passed over a heated catalyst.
-
Water Formation: The catalyst facilitates the reaction 2H₂ + [¹⁵O]O₂ → 2H₂[¹⁵O], forming radioactive water vapor.
-
Trapping: The resulting [¹⁵O]H₂O vapor is trapped in a vial containing sterile water or saline for injection.[14]
-
Sterilization: The final solution is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality Control: The final [¹⁵O]H₂O product undergoes rigorous quality control testing, including checks for radiochemical and radionuclidic purity, pH, appearance, pyrogenicity, and filter integrity before it can be administered to a patient.[14]
Workflow for the synthesis of [¹⁵O]H₂O.
Applications in Medical Imaging and Research
The use of ¹⁵O-labeled tracers provides quantitative measurements of fundamental biological processes, making it a powerful tool in neurology, cardiology, and oncology.[5][9]
Measurement of Cerebral Blood Flow (CBF)
Tracer: [¹⁵O]H₂O
Principle: [¹⁵O]H₂O is a freely diffusible tracer, meaning its uptake in the brain is directly proportional to blood flow.[3] It is considered the gold standard for non-invasive CBF quantification.[3][15]
Experimental Protocol:
-
Subject Preparation: An arterial line is often placed for blood sampling to obtain the arterial input function (AIF), which is the concentration of the tracer in the arterial blood over time.[8][16]
-
Tracer Administration: A bolus of [¹⁵O]H₂O is injected intravenously.
-
Dynamic PET Imaging: A dynamic PET scan of the brain is acquired immediately following injection, typically for 5-10 minutes, to measure the tracer concentration in the brain tissue over time.[16][17]
-
Arterial Blood Sampling: Arterial blood is continuously withdrawn and its radioactivity is measured to generate the AIF.[8]
-
Kinetic Modeling: The tissue activity curves from the PET data and the AIF are fitted to a mathematical model (e.g., a one-tissue compartment model) to calculate quantitative CBF values (in units of mL/100g/min).
Logical workflow for quantifying CBF using [¹⁵O]H₂O PET.
Measurement of Oxygen Metabolism
Tracer: [¹⁵O]O₂ and [¹⁵O]H₂O
Principle: This method allows for the quantification of the cerebral metabolic rate of oxygen (CMRO₂), a key indicator of brain tissue viability and function. The protocol involves a combination of scans to separate the contribution of blood flow, blood volume, and oxygen extraction.[7][18]
Experimental Protocol:
-
[¹⁵O]H₂O Scan: A scan is performed as described above to measure CBF.
-
[¹⁵O]O₂ Inhalation: The subject inhales a single breath or a steady state of [¹⁵O]O₂.[7] The [¹⁵O]O₂ binds to hemoglobin, is transported to the brain, and diffuses into the tissue where it is metabolized to [¹⁵O]H₂O.
-
Dynamic PET Imaging: A dynamic PET scan is acquired during and after [¹⁵O]O₂ inhalation to measure the total radioactivity in the brain.
-
Arterial Blood Sampling: Arterial blood is sampled to measure the concentrations of both [¹⁵O]O₂ and the metabolically produced [¹⁵O]H₂O.
-
Calculation: By combining the data from the [¹⁵O]H₂O and [¹⁵O]O₂ scans, along with a measurement of cerebral blood volume (often obtained with [¹⁵O]CO), the oxygen extraction fraction (OEF) and CMRO₂ can be calculated.[18]
The ability to quantitatively measure blood flow and oxygen metabolism provides unparalleled insights into the pathophysiology of diseases such as stroke, dementia, and cancer, and is a powerful tool for assessing the pharmacodynamic effects of novel therapeutics on tissue physiology.
References
- 1. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 2. This compound | 13982-43-9 | Benchchem [benchchem.com]
- 3. This compound labelled water - Wikipedia [en.wikipedia.org]
- 4. lnhb.fr [lnhb.fr]
- 5. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 6. Current methodology for this compound production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated PET/MRI scanner with this compound labeled gases for quantification of cerebral blood flow, cerebral blood volume, cerebral oxygen extraction fraction and cerebral metabolic rate of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Production of 15O for Medical Applications via the 16O(γ,n)15O Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Pharmaceutical preparation of this compound labelled molecular oxygen and carbon monoxide gasses in a hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. boa.unimib.it [boa.unimib.it]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
The Ephemeral Isotope: A Technical Guide to Oxygen-15's Half-Life and Its Profound Implications in Research and Drug Development
For Immediate Release
A deep dive into the properties, production, and application of Oxygen-15 (¹⁵O), this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. With a remarkably short half-life, this positron-emitting isotope has become an indispensable tool in positron emission tomography (PET), offering unparalleled insights into physiological and metabolic processes. This whitepaper provides a comprehensive overview of ¹⁵O, from its fundamental characteristics to its advanced applications, with a focus on detailed experimental protocols and quantitative data analysis.
Core Properties of this compound
This compound is a radioactive isotope of oxygen with a nucleus containing eight protons and seven neutrons. Its most critical characteristic is its short half-life of approximately 122.24 seconds (2.037 minutes)[1]. This rapid decay is a double-edged sword: while it necessitates an on-site cyclotron for production, it also results in a low radiation dose to the subject, enabling repeat studies in the same session[2]. ¹⁵O decays via positron emission (β+ decay) to stable Nitrogen-15, releasing a positron with a maximum energy of 1.732 MeV[1]. The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by a PET scanner[3].
| Property | Value | Unit |
| Half-life | ~122.24 | seconds |
| Decay Mode | Positron Emission (β+) | - |
| Daughter Isotope | Nitrogen-15 (¹⁵N) | - |
| Maximum Positron Energy | 1.732 | MeV |
| Gamma Photon Energy | 511 | keV |
Production of this compound Radiotracers
The production of this compound for medical and research purposes is exclusively achieved through a cyclotron. The most common nuclear reaction involves the bombardment of Nitrogen-14 with deuterons.
Production of [¹⁵O]O₂
The foundational radiotracer, gaseous [¹⁵O]O₂, is typically produced via the ¹⁴N(d,n)¹⁵O nuclear reaction[4][5]. A target of nitrogen gas, often with a small amount of carrier oxygen, is irradiated with a deuteron (B1233211) beam.
Synthesis of other ¹⁵O-Radiotracers
From the primary [¹⁵O]O₂ gas, other critical radiotracers are synthesized through rapid, online chemical conversions.
-
[¹⁵O]H₂O (Radiolabeled Water): Produced by the catalytic reduction of [¹⁵O]O₂ with hydrogen gas over a heated platinum or palladium catalyst. The resulting [¹⁵O]H₂O vapor is then dissolved in sterile saline for injection[4][6].
-
[¹⁵O]CO (Radiolabeled Carbon Monoxide): Synthesized by passing [¹⁵O]O₂ over activated charcoal at high temperatures (around 900°C)[7].
-
[¹⁵O]CO₂ (Radiolabeled Carbon Dioxide): Can be produced by the oxidation of [¹⁵O]CO or by passing [¹⁵O]O₂ over heated charcoal at a lower temperature (around 400-500°C)[7].
Implications and Applications in Research and Drug Development
The short half-life of this compound is the cornerstone of its utility in PET imaging, allowing for the dynamic measurement of rapid physiological processes. The primary applications revolve around the quantification of:
-
Cerebral Blood Flow (CBF): Measured using a bolus injection of [¹⁵O]H₂O.
-
Cerebral Blood Volume (CBV): Measured by inhaling [¹⁵O]CO, which binds to hemoglobin in red blood cells.
-
Oxygen Extraction Fraction (OEF): The fraction of oxygen extracted from the blood by tissues, determined through the inhalation of [¹⁵O]O₂.
-
Cerebral Metabolic Rate of Oxygen (CMRO₂): A key indicator of tissue viability and function, calculated from CBF, OEF, and the arterial oxygen content.
These measurements are critical in neuroscience, oncology, and cardiology for understanding disease pathophysiology and assessing therapeutic responses. In drug development, ¹⁵O-PET studies can provide early insights into a drug's mechanism of action and its effects on tissue perfusion and metabolism.
| Parameter | Tracer | Application | Typical Normal Value (Gray Matter) |
| Cerebral Blood Flow (CBF) | [¹⁵O]H₂O | Stroke, dementia, brain activation studies | 40-60 mL/100g/min |
| Cerebral Blood Volume (CBV) | [¹⁵O]CO | Tumors, cerebrovascular disease | 3-5 mL/100g |
| Oxygen Extraction Fraction (OEF) | [¹⁵O]O₂ | Ischemia, hypoxia | 0.3-0.5 |
| Cerebral Metabolic Rate of Oxygen (CMRO₂) | [¹⁵O]O₂, [¹⁵O]H₂O, [¹⁵O]CO | Neurodegenerative diseases, cancer metabolism | 3-4 mL/100g/min |
Experimental Protocols
Production of [¹⁵O]H₂O for Injection
-
Cyclotron Bombardment: Irradiate a target of 0.5% O₂ in N₂ gas with a deuteron beam (e.g., 10-40 µA) for a specified duration (e.g., 5-10 minutes) to produce [¹⁵O]O₂.
-
Catalytic Conversion: Pass the produced [¹⁵O]O₂ gas with H₂ gas over a heated platinum or palladium catalyst (typically >450°C).
-
Trapping and Dissolution: The resulting [¹⁵O]H₂O vapor is trapped in a vial containing sterile, pyrogen-free saline.
-
Quality Control: Before administration, the final product must undergo quality control tests, including:
-
Radionuclidic Purity: Confirmed by measuring the half-life of the sample.
-
Radiochemical Purity: Assessed to ensure the absence of other radioactive species.
-
Sterility and Endotoxin Testing: To ensure the product is safe for intravenous injection.
-
A Typical [¹⁵O] PET Imaging Workflow for CMRO₂ Quantification
-
Subject Preparation: The subject is typically required to fast for several hours prior to the scan. An arterial line is placed for blood sampling to determine the arterial input function.
-
[¹⁵O]CO Scan (CBV): The subject inhales a small amount of [¹⁵O]CO. After a brief equilibration period, a static PET scan is acquired to measure CBV.
-
[¹⁵O]H₂O Scan (CBF): A bolus of [¹⁵O]H₂O is injected intravenously, and a dynamic PET scan is acquired over several minutes to measure CBF.
-
[¹⁵O]O₂ Scan (OEF and CMRO₂): The subject inhales [¹⁵O]O₂ (either as a bolus or via steady-state inhalation), and a dynamic PET scan is performed.
-
Arterial Blood Sampling: Throughout the [¹⁵O]H₂O and [¹⁵O]O₂ scans, arterial blood samples are collected to measure the concentration of radioactivity over time, which serves as the input function for kinetic modeling.
-
Data Analysis: The acquired PET data and the arterial input function are used in mathematical models to generate quantitative maps of CBF, CBV, OEF, and ultimately, CMRO₂.
Signaling Pathways and Logical Relationships
The calculation of CMRO₂ is a multi-step process that relies on the integration of data from three separate PET scans. The logical relationship between these measurements is crucial for understanding the final quantitative output.
References
- 1. 15O PET Measurement of Blood Flow and Oxygen Consumption in Cold-Activated Human Brown Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [15O]H2O, [15O]O2 and [15O]CO gas production, monitoring and quality control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current methodology for this compound production for clinical use [inis.iaea.org]
- 4. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Imaging Reactive Oxygen Species with L-012 Reveals Neutrophil Extracellular Trap Formation in Pancreatic Ductal Adenocarcinoma | MDPI [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to the Oxygen-15 Decay Process and its Application in Positron Emission Tomography
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay process of Oxygen-15 (¹⁵O), its production, and its critical role in positron emission tomography (PET) imaging. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and biomedical imaging.
The Core of this compound: Nuclear Properties and Decay Pathway
This compound is a radioactive isotope of oxygen that is characterized by a nucleus containing 8 protons and 7 neutrons.[1] This composition renders it unstable, leading to radioactive decay. The primary mode of decay for this compound is positron emission, also known as beta-plus (β+) decay.[1][2][3] This process is fundamental to its application in PET imaging.
Beta-Plus Decay Process
In β+ decay, a proton within the this compound nucleus is converted into a neutron, resulting in the emission of a positron (e⁺) and an electron neutrino (νe).[1][2] The positron is an antielectron, possessing the same mass as an electron but with a positive charge. The transformation of a proton into a neutron changes the atomic number of the nuclide, leading to the formation of a different element.
The nuclear equation for the decay of this compound is as follows:
¹⁵₈O → ¹⁵₇N + e⁺ + νe
The parent nuclide, this compound, decays into the stable daughter nuclide, Nitrogen-15 (¹⁵N), which has 7 protons and 8 neutrons.[1][2] This decay occurs with a branching ratio of nearly 100% to the ground state of Nitrogen-15.[4][5]
Positron Annihilation: The Basis of PET Imaging
The emitted positron travels a short distance in the surrounding tissue before it loses its kinetic energy and annihilates with an electron (e⁻). This annihilation event converts the mass of both particles into energy in the form of two 511 keV gamma photons that are emitted in opposite directions (at approximately 180 degrees to each other).[1][6][7] It is these pairs of gamma photons that are detected by a PET scanner, allowing for the three-dimensional localization of the this compound tracer within the body.
Quantitative Data on this compound Decay
The following tables summarize the key quantitative data associated with the decay of this compound.
Table 1: Nuclear Properties of this compound
| Property | Value |
| Atomic Mass | 15.0030654 ± 0.0000005 amu[8] |
| Number of Protons | 8 |
| Number of Neutrons | 7 |
| Spin | 1/2-[8] |
Table 2: Decay Characteristics of this compound
| Property | Value |
| Half-life | 122.24 ± 0.16 seconds (~2.04 minutes)[1][3][8][9] |
| Decay Mode | Positron Emission (β+) |
| Branching Ratio (to ¹⁵N ground state) | >99.9%[4] |
| Decay Energy (Q-value) | 2.754 MeV[8] |
| Maximum Positron Energy (Eβ+max) | 1.732 MeV |
| Mean Positron Energy | ~0.735 MeV |
| Annihilation Photon Energy | 511 keV[6][7] |
Experimental Protocols for this compound Production and Radiopharmaceutical Synthesis
The short half-life of this compound necessitates its on-site production, typically using a medical cyclotron. The most common application involves the production of [¹⁵O]water for blood flow measurements.
Production of [¹⁵O]O₂ via the ¹⁴N(d,n)¹⁵O Reaction
This is the most widely used and economical method for producing this compound.[6]
Methodology:
-
Target Material: High-purity nitrogen gas (N₂), often containing a small percentage of oxygen (~1%) as a carrier.[5][10]
-
Irradiation: The nitrogen gas target is bombarded with deuterons (d), which are the nuclei of deuterium (B1214612) (²H).
-
Cyclotron Parameters:
-
Nuclear Reaction: ¹⁴N + d → ¹⁵O + n
-
Product: The output from the cyclotron target is gaseous [¹⁵O]O₂.
-
Purification: The gas stream is passed through traps, such as activated charcoal, to remove any potential impurities like ozone or other nitrogen oxides.[5]
Synthesis of [¹⁵O]H₂O
[¹⁵O]Water is considered the gold standard for quantitative measurements of blood flow.[6]
Methodology:
-
Starting Material: [¹⁵O]O₂ gas produced as described in section 3.1.
-
Catalytic Conversion: The [¹⁵O]O₂ gas is mixed with hydrogen gas (H₂).
-
Reaction Chamber: The gas mixture is passed over a heated catalyst, typically palladium or platinum, at an elevated temperature.[10]
-
Formation of [¹⁵O]H₂O: The catalyst facilitates the reaction: 2H₂ + [¹⁵O]O₂ → 2[¹⁵O]H₂O.
-
Collection: The resulting [¹⁵O]H₂O vapor is bubbled through and trapped in sterile, pyrogen-free water or saline solution for injection.[6] The final product is then drawn into a syringe for administration.
Quality Control of [¹⁵O]Radiopharmaceuticals
Due to their short half-life, comprehensive quality control testing before administration is challenging.[2] However, several key tests are performed to ensure patient safety and data integrity.
-
Radionuclidic Identity: Confirmed by measuring the half-life of the final product.
-
Radiochemical Purity: Assessed to ensure that the radioactivity is in the desired chemical form (e.g., H₂O). This can be performed retrospectively using methods like gas chromatography.[2]
-
Sterility and Apyrogenicity: Ensured by using sterile components and performing tests on samples from the production process.[2][10] The LAL (Limulus Amebocyte Lysate) test is a common method for detecting bacterial endotoxins.[12]
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: The beta-plus decay pathway of this compound to stable Nitrogen-15.
Caption: Experimental workflow for the production of injectable [¹⁵O]H₂O.
Conclusion
The decay process of this compound, specifically its positron emission, is the cornerstone of its utility in positron emission tomography. Its short half-life, while posing logistical challenges in production and quality control, is advantageous for conducting repeated studies in a short time frame with minimal radiation dose to the patient. The well-established protocols for the production of [¹⁵O]O₂ and its conversion to [¹⁵O]H₂O have solidified the role of this compound as an indispensable tool in clinical diagnostics and biomedical research, particularly for the quantitative assessment of blood flow. This guide provides the foundational technical knowledge for professionals working with or considering the use of this potent imaging agent.
References
- 1. This compound | 13982-43-9 | Benchchem [benchchem.com]
- 2. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 3. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 4. lnhb.fr [lnhb.fr]
- 5. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound labelled water - Wikipedia [en.wikipedia.org]
- 7. sjhc.london.on.ca [sjhc.london.on.ca]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. 15O [nucldata.tunl.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
A Technical Guide to the Nuclear Reactions for Oxygen-15 Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary nuclear reactions utilized for the production of Oxygen-15 (¹⁵O), a short-lived positron-emitting radionuclide pivotal in Positron Emission Tomography (PET) imaging. This document details the core methodologies, experimental protocols, and quantitative data essential for researchers, scientists, and professionals involved in drug development and clinical research.
This compound, with a half-life of approximately 2.04 minutes, allows for repeated measurements in a single imaging session, making it an invaluable tool for quantifying physiological parameters such as myocardial blood flow, cerebral blood flow, and oxygen metabolism.[1] The production of high-purity ¹⁵O and its subsequent conversion into clinically relevant radiopharmaceuticals, including [¹⁵O]O₂, [¹⁵O]CO₂, and [¹⁵O]H₂O, are critical processes demanding precise control over nuclear reaction parameters and subsequent chemical synthesis.
This guide focuses on the most established and emerging nuclear reactions for ¹⁵O production:
-
¹⁴N(d,n)¹⁵O: The most common and economically viable method.
-
¹⁵N(p,n)¹⁵O: An alternative for facilities with proton-only cyclotrons.
-
¹⁶O(p,pn)¹⁵O: A method that utilizes a water target.
-
¹⁶O(γ,n)¹⁵O: A novel photonuclear reaction method.
Quantitative Data on this compound Production Reactions
The selection of a production method depends on various factors, including the available accelerator technology, desired yield, and the intended chemical form of the final product. The following tables summarize the key quantitative parameters for the primary nuclear reactions used in ¹⁵O production.
| Reaction | Target Material | Projectile | Typical Beam Energy (MeV) | Typical Beam Current (µA) | Reported Saturation Yield |
| ¹⁴N(d,n)¹⁵O | Natural Nitrogen Gas (N₂) with ~1% O₂ | Deuteron (B1233211) (d) | 7 - 16.5 | 10 - 40 | ~10 GBq/µAh (or ~40 GBq from a 6 min, 40 µA bombardment)[2] |
| ¹⁵N(p,n)¹⁵O | Enriched ¹⁵N₂ Gas (>98%) | Proton (p) | ~10.6 | up to 40 | 0.78 GBq/µA (21 mCi/µA) for [¹⁵O]H₂O[3] |
| ¹⁶O(p,pn)¹⁵O | Natural Water (H₂¹⁶O) | Proton (p) | > 16.6 | - | - |
| ¹⁶O(γ,n)¹⁵O | Alumina (B75360) (Al₂O₃) or Water (H₂O) | Photon (γ) from electron beam | 22 - 40 (electron energy) | 0.5 - 150 | Capable of producing 1,850 MBq (50 mCi) doses[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible production of ¹⁵O. This section outlines the typical experimental protocols for the key nuclear reactions.
The ¹⁴N(d,n)¹⁵O Reaction
This is the most frequently employed method for ¹⁵O production.[6]
a. Target System:
-
A high-pressure, water-cooled gas target is typically used.
-
The target is filled with natural nitrogen gas (N₂) containing a small amount of oxygen (~1%) which acts as a carrier.[2]
b. Irradiation:
-
A deuteron beam with an energy of approximately 7 to 16.5 MeV is directed onto the nitrogen gas target.[2][6]
-
Beam currents typically range from 10 to 40 µA.[2]
-
The bombardment duration is usually short, on the order of minutes, due to the short half-life of ¹⁵O. A 6-minute bombardment at 40 µA can produce approximately 40 GBq.[2]
c. Post-Irradiation Processing:
-
The produced [¹⁵O]O₂ gas is swept from the target by a continuous flow of the target gas.
-
The gas stream is then passed through a purification system to remove potential contaminants. This often includes columns of activated charcoal and ascarite to trap any ¹⁵O- or ¹¹C-labeled CO or CO₂.[2]
The ¹⁵N(p,n)¹⁵O Reaction
This method is an essential alternative for facilities that have cyclotrons capable of accelerating only protons.
a. Target System:
-
Due to the low natural abundance of ¹⁵N, an enriched ¹⁵N₂ gas target is required, making this method more expensive.
-
To minimize the consumption of the costly enriched gas, a recycling system is often employed.[3]
-
For the direct production of [¹⁵O]H₂O, about 5% hydrogen can be added to the nitrogen target gas.[3]
b. Irradiation:
-
A proton beam with an energy of approximately 10.6 MeV is used.[3]
-
Beam currents can be up to 40 µA.[3]
c. Post-Irradiation Processing:
-
When producing [¹⁵O]H₂O directly in the target, the product is separated from the target gas and radiolytically produced ammonia (B1221849) by trapping the water in a cold trap at around -40°C.[3] The trapped [¹⁵O]H₂O can then be eluted with a saline solution.
The ¹⁶O(p,pn)¹⁵O Reaction
This method allows for the production of ¹⁵O directly from a water target.
a. Target System:
-
A water target, typically containing natural H₂¹⁶O, is used.
b. Irradiation:
-
This reaction requires higher energy protons, typically greater than 16.6 MeV.[6]
c. Post-Irradiation Processing:
-
The produced ¹⁵O is in the form of [¹⁵O]H₂O.
-
The irradiated water needs to be purified to remove any metallic contaminants from the target body and other radiolytic byproducts.
The ¹⁶O(γ,n)¹⁵O Reaction (Photonuclear Production)
A novel and promising method that utilizes a high-energy electron linear accelerator (eLINAC).[4][5]
a. Target System:
-
The target material can be oxygen-rich compounds like alumina (Al₂O₃) or water (H₂O).[4][5]
-
A high-Z material, such as tungsten (typically 1.4 mm thick), is placed in front of the target to act as a bremsstrahlung converter, maximizing the production of high-energy photons.[4][5]
b. Irradiation:
-
A high-energy electron beam (e.g., 22-40 MeV) is directed at the tungsten converter.[4]
-
The resulting bremsstrahlung photons induce the (γ,n) reaction in the oxygen of the target material.
-
Electron beam currents can range from 0.5 µA to 150 µA.[4]
c. Post-Irradiation Processing:
-
If a water target is used, the final product is [¹⁵O]H₂O, which can be used directly after appropriate quality control.
-
The process can be designed to produce a patient-ready dose of 1,850 MBq (50 mCi) in a 10 mL volume.[4][5]
Production and Purification Workflows
The following diagrams illustrate the typical workflows for the production and subsequent purification of this compound radiopharmaceuticals.
This diagram illustrates the general steps from particle acceleration to the final dispensing of the ¹⁵O-labeled radiopharmaceutical. The process begins with the irradiation of the target material in a cyclotron, followed by the transfer of the produced [¹⁵O]O₂ for purification and subsequent synthesis into the desired chemical form.
This diagram details the specific steps for the synthesis of [¹⁵O]H₂O from [¹⁵O]O₂. The process involves the catalytic conversion of the radioactive oxygen gas with hydrogen to form water vapor, which is then trapped and formulated into an injectable solution.
Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of ¹⁵O-labeled radiopharmaceuticals prior to clinical use. Due to the short half-life of ¹⁵O, rapid and efficient QC tests are essential.
Routine Quality Control Tests for [¹⁵O]H₂O for Injection: [7]
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final solution should be within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radiochemical Identity and Purity: Confirmed by half-life determination. The measured half-life should be consistent with that of ¹⁵O (approximately 2.04 minutes).
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to ensure the absence of long-lived radionuclide impurities.
-
Sterility: The final product must be passed through a 0.22 µm sterile filter. Retrospective sterility testing is also performed.[7]
-
Pyrogenicity (Bacterial Endotoxins): Tested to ensure the absence of fever-inducing substances.
Quality Control for Gaseous Radiopharmaceuticals ([¹⁵O]O₂, [¹⁵O]CO₂): [8]
-
Online Gas Chromatography: An online gas chromatograph interfaced with a radioactivity detector is used for real-time analysis of the chemical and radiochemical purity of the produced gas.[8]
-
Half-life Determination: The half-life of the radioactive gas is measured to confirm radionuclidic identity.
-
Chemical Purity: The concentration of carrier gases and any potential chemical impurities are monitored.
Conclusion
The production of this compound for PET imaging is a well-established field with several reliable production methods. The choice of nuclear reaction is primarily dictated by the available accelerator infrastructure. The ¹⁴N(d,n)¹⁵O reaction remains the most common and cost-effective method, while the ¹⁵N(p,n)¹⁵O reaction provides a viable alternative for proton-only cyclotrons. The photonuclear ¹⁶O(γ,n)¹⁵O reaction represents an innovative approach with the potential for more widespread implementation using medical linear accelerators.
Regardless of the production method, strict adherence to detailed experimental protocols and rigorous quality control are paramount to ensure the production of high-quality ¹⁵O-labeled radiopharmaceuticals for both preclinical research and clinical applications. The information provided in this guide serves as a foundational resource for professionals seeking to understand and implement this compound production methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Production of 15O for Medical Applications via the 16O(γ,n)15O Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound labelled water - Wikipedia [en.wikipedia.org]
- 7. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [15O]H2O, [15O]O2 and [15O]CO gas production, monitoring and quality control system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Fleeting Isotope: An In-depth Technical Guide to the Discovery and History of Oxygen-15 in Radiochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery and rich history of Oxygen-15 (¹⁵O), a short-lived positron-emitting radionuclide that has become an indispensable tool in the realm of radiochemistry and medical imaging. From its theoretical underpinnings in the nascent field of nuclear physics to its current-day application as a cornerstone of Positron Emission Tomography (PET), this document provides a comprehensive overview for the scientific community. We will explore the seminal experiments that led to its discovery, detail the evolution of its production, and provide in-depth protocols for the synthesis of its key radiotracers.
A New Era of Artificial Radioactivity: The Discovery of this compound
The journey to the discovery of this compound is intrinsically linked to the groundbreaking work of Irène and Frédéric Joliot-Curie on artificial radioactivity. In 1934, they demonstrated that stable elements could be made radioactive by bombarding them with alpha particles.[1][2] This monumental achievement, for which they were awarded the Nobel Prize in Chemistry in 1935, opened the floodgates for the creation of a host of new, unstable isotopes.[1]
Their experiments involved irradiating various light elements with alpha particles from a polonium source.[1][2] In their seminal 1934 paper published in Nature, titled "Artificial Production of a New Kind of Radio-Element," the Joliot-Curies described the bombardment of a nitrogen target, leading to the first synthesis of this compound.[3][4] The nuclear reaction they observed was the transmutation of nitrogen into an unstable isotope of oxygen, which then decayed by emitting a positron.[4]
This discovery was not made in isolation. It was built upon the theoretical prediction of the positron by Paul Dirac in 1928 and its subsequent experimental confirmation by Carl Anderson in 1932. The Joliot-Curies' work provided a method to artificially produce positron-emitting isotopes, laying the direct groundwork for the development of what would later become Positron Emission Tomography.
The Cyclotron and the Dawn of Medical Imaging
The ability to produce this compound in meaningful quantities for research and medical applications was revolutionized by the invention of the cyclotron by Ernest O. Lawrence in the early 1930s. This particle accelerator provided a means to accelerate deuterons and protons to high energies, enabling more efficient and controlled production of radioisotopes compared to the use of naturally occurring alpha particle sources.
The most common and economically viable method for producing this compound is the deuteron (B1233211) bombardment of natural nitrogen gas (¹⁴N) via the ¹⁴N(d,n)¹⁵O nuclear reaction.[5][6] This process became the workhorse for ¹⁵O production in medical cyclotrons, which began to be installed in hospitals and research institutions for the dedicated purpose of radionuclide production.[6]
The short half-life of this compound (approximately 2.07 minutes) presented both a challenge and an opportunity. While it necessitated on-site production and rapid synthesis of radiotracers, its swift decay also meant a low radiation dose to the patient, allowing for repeated measurements in a single imaging session. This characteristic proved to be highly advantageous for dynamic studies of physiological processes.
Physical Properties and Production Data of this compound
A clear understanding of the physical characteristics and production yields of this compound is paramount for its application in research and clinical settings. The following tables summarize key quantitative data.
| Property | Value |
| Half-life | 2.07 minutes (124.2 seconds) |
| Decay Mode | Positron Emission (β+) |
| Positron Energy (Max) | 1.732 MeV |
| Daughter Nuclide | Nitrogen-15 (¹⁵N) (Stable) |
| Primary Production Reaction | ¹⁴N(d,n)¹⁵O |
| Alternative Production Reactions | ¹⁵N(p,n)¹⁵O, ¹⁶O(p,pn)¹⁵O |
| Production Method | Target Material | Typical Beam Energy | Typical Yield |
| ¹⁴N(d,n)¹⁵O | Natural Nitrogen Gas (N₂) with trace O₂ | 8 - 12 MeV Deuterons | High |
| ¹⁵N(p,n)¹⁵O | Enriched ¹⁵N Gas | 10 - 16 MeV Protons | Moderate to High |
| ¹⁶O(p,pn)¹⁵O | Oxygen Gas (O₂) or Water (H₂O) | > 18 MeV Protons | Lower |
Experimental Protocols for Key this compound Radiotracers
The utility of this compound in radiochemistry and PET imaging stems from its incorporation into a small number of biologically crucial molecules. The following sections provide detailed methodologies for the production of the most important ¹⁵O-labeled radiotracers.
Production of [¹⁵O]Oxygen ([¹⁵O]O₂)
The production of radioactive oxygen gas is the primary step for the synthesis of other ¹⁵O-labeled compounds.
-
Nuclear Reaction: ¹⁴N(d,n)¹⁵O
-
Target: High-purity nitrogen gas (N₂) containing a small percentage (typically 0.5-2%) of oxygen (O₂) as a carrier.
-
Irradiation: The target gas is bombarded with a deuteron beam from a cyclotron. Typical beam currents range from 20 to 40 µA. The irradiation time is usually short, on the order of a few minutes, due to the short half-life of ¹⁵O.
-
Process: The energetic ¹⁵O atoms produced in the nuclear reaction react with the carrier O₂ to form [¹⁵O]O₂. The target gas is then passed through a series of purification traps to remove any potential contaminants, such as ozone (O₃) or nitrogen oxides (NOₓ). This is often achieved by passing the gas through activated charcoal.
-
Quality Control: The final product is analyzed for radiochemical and radionuclidic purity using gas chromatography and a gamma-ray spectrometer to confirm the characteristic 511 keV annihilation photons.
Synthesis of [¹⁵O]Water ([¹⁵O]H₂O)
[¹⁵O]Water is the gold standard for measuring blood flow in various organs, including the brain and heart.
-
Starting Material: [¹⁵O]O₂ gas produced as described above.
-
Synthesis Method: Catalytic hydrogenation of [¹⁵O]O₂.
-
Procedure:
-
The purified [¹⁵O]O₂ gas is mixed with a stream of hydrogen gas (H₂).
-
This gas mixture is then passed over a heated catalyst, typically palladium or platinum, at elevated temperatures (e.g., 400-450 °C).
-
The catalyst facilitates the reaction between [¹⁵O]O₂ and H₂ to form [¹⁵O]H₂O vapor.
-
The resulting radioactive water vapor is then trapped in a sterile, pyrogen-free saline solution.
-
-
Quality Control: The final [¹⁵O]H₂O solution is tested for radiochemical purity (to ensure all radioactivity is in the form of water), pH, and sterility before administration. Typical administered doses for PET studies range from 370 to 1110 MBq (10 to 30 mCi).[7][8]
Preparation of [¹⁵O]Carbon Monoxide ([¹⁵O]CO)
[¹⁵O]Carbon monoxide is used to measure red blood cell volume and, by extension, blood volume in specific tissues.
-
Starting Material: [¹⁵O]O₂ gas.
-
Synthesis Method: Reduction of [¹⁵O]O₂ with activated charcoal at high temperature.
-
Procedure:
-
A stream of [¹⁵O]O₂ gas is passed through a furnace containing activated charcoal heated to approximately 900 °C.
-
At this temperature, the charcoal reduces the [¹⁵O]O₂ to [¹⁵O]CO.
-
The effluent gas is then passed through a soda-lime trap to remove any unreacted [¹⁵O]O₂ or [¹⁵O]CO₂ that may have formed.
-
-
Quality Control: The radiochemical purity of the [¹⁵O]CO gas is verified by gas chromatography. The final product is administered to the patient via inhalation.
Synthesis of [¹⁵O]Carbon Dioxide ([¹⁵O]CO₂)
[¹⁵O]Carbon dioxide can be used to measure cerebral blood flow, as it is rapidly converted to [¹⁵O]H₂O in the blood by carbonic anhydrase.
-
Starting Material: [¹⁵O]O₂ gas.
-
Synthesis Method: Isotopic exchange with carbon monoxide over a heated catalyst.
-
Procedure:
-
The [¹⁵O]O₂ gas is mixed with a stream of non-radioactive carbon monoxide (CO).
-
This gas mixture is passed over a heated platinum or zinc catalyst at temperatures around 400 °C.
-
The catalyst facilitates the isotopic exchange reaction to produce [¹⁵O]CO₂.
-
-
Alternative Production: Direct production in the cyclotron target by adding a small amount of CO₂ to the nitrogen target gas.[5]
-
Quality Control: The final [¹⁵O]CO₂ gas is analyzed for radiochemical purity using gas chromatography.
Visualizing the Pathways: From Production to Application
The following diagrams, generated using the DOT language, illustrate the key workflows in the production and application of this compound radiotracers.
Caption: Production and synthesis pathway of this compound radiotracers.
Caption: General workflow of a PET study using this compound.
Conclusion: A Legacy of Innovation and a Future of Possibilities
From its discovery in the flurry of early nuclear physics research to its central role in modern medical imaging, this compound stands as a testament to the power of scientific curiosity and technological advancement. Its short half-life, once seen as a potential limitation, has become one of its greatest assets, enabling dynamic and repeatable studies of fundamental biological processes. The experimental protocols for its production and the synthesis of its key radiotracers have been refined over decades, making it a reliable and invaluable tool for researchers and clinicians. As PET technology continues to evolve, with advancements in detector sensitivity and image analysis, the applications of this compound are poised to expand even further, promising new insights into human health and disease. This guide serves as a comprehensive resource for those who wish to understand and utilize this remarkable radionuclide, continuing the legacy of innovation that began with its discovery nearly a century ago.
References
- 1. First Artificial Radioactive Element Is Developed | Research Starters | EBSCO Research [ebsco.com]
- 2. mn.uio.no [mn.uio.no]
- 3. Joliot, F., & Curie, I. (1934). Artificial Production of a New Kind of Radio-Element. Nature, 133, 201-202. - References - Scientific Research Publishing [scirp.org]
- 4. iris.unito.it [iris.unito.it]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Reproducibility of Tumor Blood Flow Quantification with 15O-Water PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor blood flow measured by PET dynamic imaging of first-pass 18F-FDG uptake: a comparison with 15O-labeled water-measured blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Oxygen-15 PET Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Positron Emission Tomography (PET) imaging using Oxygen-15 (¹⁵O). This compound, a positron-emitting isotope of oxygen with a short half-life of approximately 2.04 minutes, is a powerful tool for the in vivo quantification of crucial physiological parameters.[1][2] Its application is pivotal in neuroscience, cardiology, and oncology for assessing tissue viability and function by measuring blood flow, oxygen consumption, and metabolism.[3] This document delves into the core physics, radiochemistry, experimental methodologies, and data analysis techniques that form the foundation of ¹⁵O PET imaging.
The Physics and Production of this compound
This compound is a cyclotron-produced radionuclide.[1] The most common production method involves the bombardment of a nitrogen gas target (¹⁴N) with deuterons (d), inducing a (d,n) nuclear reaction.[4]
¹⁴N + d → ¹⁵O + n
Due to its short half-life, an on-site cyclotron is a prerequisite for ¹⁵O PET imaging.[5][6] The rapid decay allows for repeated measurements in a single imaging session, enabling dynamic studies and the assessment of physiological responses to pharmacological or physiological challenges.[2][6]
Upon decay, ¹⁵O emits a positron, which travels a short distance in tissue before annihilating with an electron. This annihilation event produces two 511 keV gamma photons that travel in opposite directions.[7][8] PET scanners are designed with a ring of detectors that simultaneously detect these pairs of gamma rays, a process known as coincidence detection.[9] This "electronic collimation" is fundamental to the high sensitivity of PET imaging.[8]
This compound Radiotracers and Their Physiological Targets
The versatility of ¹⁵O lies in its ability to be incorporated into several biologically active molecules, each tracing a different physiological process. The primary ¹⁵O-labeled radiotracers are [¹⁵O]O₂, [¹⁵O]CO, [¹⁵O]CO₂, and [¹⁵O]H₂O.[10]
| Radiotracer | Common Name | Physiological Parameter Measured |
| [¹⁵O]O₂ | Labeled Oxygen | Cerebral Metabolic Rate of Oxygen (CMRO₂), Oxygen Extraction Fraction (OEF) |
| [¹⁵O]CO | Labeled Carbon Monoxide | Cerebral Blood Volume (CBV) |
| [¹⁵O]H₂O | Labeled Water | Cerebral Blood Flow (CBF), Myocardial Blood Flow (MBF) |
| [¹⁵O]CO₂ | Labeled Carbon Dioxide | Can be used to generate [¹⁵O]H₂O in vivo via carbonic anhydrase |
Experimental Protocols
A typical ¹⁵O PET study involves a sequence of scans with different radiotracers to build a complete picture of tissue physiology. Arterial blood sampling is often required for accurate quantification of these parameters, providing the arterial input function (AIF) which is the concentration of the radiotracer in arterial blood over time.[11][12]
Measurement of Cerebral Blood Flow (CBF) with [¹⁵O]H₂O
[¹⁵O]H₂O is considered the gold standard for the quantitative measurement of CBF.[5][6] It acts as a freely diffusible tracer.[5]
Methodology:
-
Tracer Administration: A bolus injection of [¹⁵O]H₂O is administered intravenously.[5]
-
PET Data Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for several minutes to capture the uptake and washout of the tracer in the brain.[13]
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are taken throughout the scan to measure the AIF.[6][14]
-
Kinetic Modeling: The CBF is then calculated by fitting the acquired tissue time-activity curves (TACs) and the AIF to a single-tissue compartment model.[11][15]
Measurement of Cerebral Blood Volume (CBV) with [¹⁵O]CO
[¹⁵O]CO is used to measure CBV. When inhaled, it binds irreversibly to hemoglobin in red blood cells, effectively trapping the radiotracer within the vascular space.[16][17]
Methodology:
-
Tracer Administration: The subject inhales a small amount of [¹⁵O]CO for 1-3 minutes.[17][18]
-
Equilibration: A waiting period of approximately 2 minutes allows for the tracer to reach equilibrium in the blood pool.[16][18]
-
PET Data Acquisition: A static PET scan of 2-3 minutes is then acquired.[17]
-
Blood Sampling: Arterial or venous blood samples are taken during the scan to determine the radioactivity concentration in whole blood.[18]
-
Calculation: CBV is calculated as the ratio of the tissue radioactivity concentration to the whole blood radioactivity concentration.
Measurement of Oxygen Extraction Fraction (OEF) and Cerebral Metabolic Rate of Oxygen (CMRO₂) with [¹⁵O]O₂
This is the most complex of the ¹⁵O PET measurements, providing insights into the brain's oxygen consumption.[17][19]
Methodology:
-
Tracer Administration: The subject inhales [¹⁵O]O₂ gas, either as a bolus or via continuous inhalation.[17]
-
PET Data Acquisition: A dynamic PET scan is acquired during and after the inhalation.
-
Arterial Blood Sampling: Arterial blood is sampled to measure the concentration of [¹⁵O]O₂ and the metabolically produced [¹⁵O]H₂O.
-
Kinetic Modeling: OEF and CMRO₂ are calculated using a two-compartment model that accounts for the delivery of [¹⁵O]O₂, its metabolic conversion to [¹⁵O]H₂O, and the washout of both tracers.[20] This calculation also requires the previously determined values for CBF and CBV.[17]
Data Acquisition and Image Reconstruction
Data Acquisition
PET data can be acquired in 2D or 3D mode.[9] In 2D mode, septa are used to reduce scatter, while 3D mode offers higher sensitivity by removing the septa.[9] The raw data from a PET scanner consists of a list of coincidence events.[21]
Image Reconstruction
The goal of image reconstruction is to convert the raw sinogram data into a 3D image representing the distribution of the radiotracer.[22] The two main classes of reconstruction algorithms are analytical (Filtered Back-Projection - FBP) and iterative (e.g., Ordered Subsets Expectation Maximization - OSEM).[23][24] Iterative methods are now more common as they can more accurately model the physics of the PET acquisition process, leading to images with better signal-to-noise ratios.[22][24]
Quantitative Data Summary
The following tables summarize key quantitative data related to ¹⁵O PET imaging.
Table 1: Physical Properties of this compound
| Property | Value |
| Half-life | ~2.04 minutes |
| Decay Mode | Positron Emission (β+) |
| Positron Energy (max) | 1.73 MeV |
| Gamma Ray Energy | 511 keV |
Table 2: Typical Administered Doses for Human Brain Studies
| Radiotracer | Administration Route | Typical Dose |
| [¹⁵O]H₂O | Intravenous Bolus | 850 MBq (23 mCi) |
| [¹⁵O]CO | Inhalation | Varies, typically results in a whole-body dose of a few mSv |
| [¹⁵O]O₂ | Inhalation | 400 - 2253 MBq/min (continuous) |
Table 3: Normal Physiological Values in the Human Brain Measured with ¹⁵O PET
| Parameter | Abbreviation | Typical Value (Gray Matter) |
| Cerebral Blood Flow | CBF | 31 - 46.6 mL/100g/min |
| Cerebral Blood Volume | CBV | 2.7 - 5.66 mL/100g |
| Oxygen Extraction Fraction | OEF | 0.40 - 0.64 |
| Cerebral Metabolic Rate of Oxygen | CMRO₂ | 2.5 - 5.72 mL/100g/min |
Note: These values can vary depending on the specific brain region, age, and physiological state of the individual, as well as the specific PET scanner and data analysis methodology used.[25][26]
Visualizing Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in ¹⁵O PET imaging.
Caption: Production pipeline for this compound labeled radiotracers.
References
- 1. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 2. This compound labelled water - Wikipedia [en.wikipedia.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 7. The Physics of PET/CT Scanners | Radiology Key [radiologykey.com]
- 8. aapm.org [aapm.org]
- 9. radiologycafe.com [radiologycafe.com]
- 10. Current methodology for this compound production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hug.ch [hug.ch]
- 12. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebral Blood Flow Imaging with 15O-H2O PET/MR- Review and Workflow Optimization | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. matrika.fmf.uni-lj.si [matrika.fmf.uni-lj.si]
- 16. Cerebral blood volume measured with inhaled C15O and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TPC - Quantitation of blood volume using [O-15]CO [turkupetcentre.net]
- 19. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brain oxygen utilization measured with O-15 radiotracers and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 22. Image reconstruction for PET/CT scanners: past achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. egr.msu.edu [egr.msu.edu]
- 24. psec.uchicago.edu [psec.uchicago.edu]
- 25. Integrated PET/MRI scanner with this compound labeled gases for quantification of cerebral blood flow, cerebral blood volume, cerebral oxygen extraction fraction and cerebral metabolic rate of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound labeled CO2, O2, and CO PET in small animals: evaluation using a 3D-mode microPET scanner and impact of reconstruction algorithms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Oxygen Isotopes in Research: O-15 versus Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the unique characteristics and applications of key oxygen isotopes, with a particular focus on the short-lived positron emitter Oxygen-15 (O-15) and its comparison to the stable isotopes Oxygen-16 (O-16), Oxygen-17 (O-17), and Oxygen-18 (O-18). Understanding the distinct properties of each isotope is crucial for selecting the appropriate tool for a wide range of research applications, from in-vivo metabolic imaging to structural biology and paleoclimatology.
Core Properties of Oxygen Isotopes
Oxygen, a fundamental element in biological and chemical systems, exists in several isotopic forms.[1][2] The number of neutrons in the nucleus differentiates these isotopes, giving them distinct physical properties that are harnessed in various scientific techniques.[1] O-16 is the most common, while O-17 and O-18 are stable but less abundant.[2][3] O-15, in contrast, is a radioactive isotope with a very short half-life.[4][5]
The following table summarizes the key quantitative data for the primary oxygen isotopes used in research.
| Property | This compound (¹⁵O) | Oxygen-16 (¹⁶O) | Oxygen-17 (¹⁷O) | Oxygen-18 (¹⁸O) |
| Natural Abundance (%) | Trace | 99.757[3] | 0.038[3][6][7] | 0.2045[3] |
| Atomic Mass (u) | ~15.003 | 15.994914619[3] | 16.999131757[3] | 17.999159613[3] |
| Nuclear Spin (I) | 1/2+ | 0+[3] | 5/2+[3][7][8] | 0+[3] |
| Half-life | 122.24 s[9] (approx. 2.04 min[10]) | Stable[3] | Stable[3] | Stable[3] |
| Decay Mode | Positron Emission (β+)[11] | N/A | N/A | N/A |
| Primary Research Use | PET Imaging[4][5][12] | Reference/Baseline | NMR Spectroscopy[3][13] | Tracer Studies, Paleoclimatology[14] |
This compound: A Transient Tracer for Dynamic Processes
With its short half-life of approximately two minutes, O-15 is a powerful tool for Positron Emission Tomography (PET), a non-invasive imaging technique that visualizes and measures metabolic processes in the body.[5][12][15] Its rapid decay allows for repeated measurements in a short time frame, making it ideal for studying dynamic physiological parameters like blood flow, oxygen consumption, and metabolism.[4][16]
Production and Delivery of O-15 Radiopharmaceuticals
The utility of O-15 is constrained by its short half-life, necessitating an on-site cyclotron for its production.[17] O-15 is typically produced via the ¹⁴N(d,n)¹⁵O nuclear reaction, where nitrogen gas is bombarded with deuterons.[11][18] The resulting [¹⁵O]O₂ can then be used directly or converted into other essential radiotracers.
Key O-15 Radiopharmaceuticals and Their Applications
The versatility of O-15 stems from its incorporation into simple, biologically relevant molecules:
-
[¹⁵O]H₂O (Water): As a freely diffusible tracer, [¹⁵O]H₂O is considered the gold standard for quantifying myocardial and cerebral blood flow.[10][16]
-
[¹⁵O]O₂ (Oxygen): Inhaled [¹⁵O]O₂ allows for the direct measurement of regional oxygen consumption and the cerebral metabolic rate of oxygen (CMRO₂).[11][16]
-
[¹⁵O]CO (Carbon Monoxide): This tracer binds to hemoglobin in red blood cells, serving as an intravascular marker to measure blood volume.[4][16]
-
[¹⁵O]CO₂ (Carbon Dioxide): Can be used to study lung perfusion.[18]
Experimental Protocol: O-15 PET for Cerebral Blood Flow (CBF)
-
Patient Preparation: The patient is positioned in the PET scanner. An intravenous line is established for tracer injection.
-
Radiotracer Production: [¹⁵O]H₂O is produced on-site using a cyclotron and automated radiochemistry unit. A typical patient dose is around 1,850 MBq (50 mCi).[9]
-
Tracer Administration: A bolus of [¹⁵O]H₂O is injected intravenously.[19]
-
PET Scan Acquisition: Dynamic imaging of the brain begins simultaneously with the injection to track the influx and distribution of the tracer over time.
-
Data Analysis: Tracer kinetic models are applied to the dynamic PET data to generate quantitative maps of regional cerebral blood flow.[16]
Stable Oxygen Isotopes: Probes for Structure and History
Unlike the radioactive O-15, the stable isotopes O-17 and O-18 offer different, yet equally powerful, avenues for research. Their stability allows for their use in a wider range of experimental settings without the need for a cyclotron or concerns about radiation exposure.
Oxygen-17: The NMR-Active Isotope
O-17 is the only stable oxygen isotope with a non-zero nuclear spin (I=5/2), making it NMR-active.[3][7][13] This property allows researchers to directly probe the local chemical environment of oxygen atoms in molecules.
Challenges and Applications: The primary challenges of O-17 NMR are its very low natural abundance (0.038%) and its quadrupolar nucleus, which can lead to broad signals.[3][6][7] Consequently, isotopic enrichment is often required for successful experiments.[6][20]
Despite these challenges, O-17 NMR has significant applications:
-
Structural Biology: It provides valuable information on hydrogen bonding networks and ion-oxygen interactions, which are critical for protein and nucleic acid structure and function.[3][8][13]
-
Metabolomics: By tracking the incorporation of O-17 into metabolites, researchers can follow metabolic pathways. For example, the consumption of ¹⁷O₂ by heart muscle cells can be monitored by observing the increase in H₂¹⁷O.[13]
-
Materials Science: It is used to characterize the structure of inorganic materials like zeolites and polymers.[20]
Experimental Protocol: O-17 NMR for Protein Analysis
-
Isotopic Labeling: The protein of interest is expressed or synthesized using ¹⁷O-enriched precursors (e.g., ¹⁷O-labeled amino acids or H₂¹⁷O). Enrichment levels of 10-15% or higher are often recommended.[20]
-
Sample Preparation: The labeled protein is purified and dissolved in a suitable buffer.
-
NMR Spectroscopy: A high-field NMR spectrometer is used to acquire the ¹⁷O NMR spectrum. Specialized pulse sequences may be required to overcome signal broadening and low sensitivity.[6]
-
Spectral Analysis: The chemical shifts and line widths of the ¹⁷O signals are analyzed to provide information about the local environment of each labeled oxygen atom, including its involvement in hydrogen bonds.
Oxygen-18: The Heavy Tracer
O-18 is a stable, heavy isotope of oxygen used extensively as a tracer in a variety of fields. Its increased mass compared to O-16 allows it to be distinguished using mass spectrometry.
Key Applications:
-
Metabolic Studies: ¹⁸O-labeled compounds are used to trace metabolic pathways and quantify metabolic fluxes without the complications of radioactivity.
-
Paleoclimatology: The ratio of ¹⁸O to ¹⁶O (expressed as δ¹⁸O) in ice cores, foraminifera shells, and other geological archives serves as a proxy for past temperatures.[1][14] Water molecules with the lighter ¹⁶O evaporate more easily, and this fractionation is temperature-dependent.[2] Therefore, lower δ¹⁸O values in ice cores correspond to colder past climates.[2]
-
PET Radiopharmaceutical Production: O-18 is a critical starting material for the production of Fluorine-18 (¹⁸F), the most commonly used radioisotope in clinical PET scans.[21] ¹⁸F is produced by bombarding ¹⁸O-enriched water with protons in a cyclotron via the ¹⁸O(p,n)¹⁸F reaction.[22]
Conclusion: Choosing the Right Isotope for the Job
The choice between O-15 and the stable oxygen isotopes depends entirely on the research question.
-
For dynamic, in-vivo imaging of physiological processes like blood flow and oxygen metabolism in living subjects, the high temporal resolution of O-15 PET is unparalleled. Its primary limitations are the need for an on-site cyclotron and the delivery of a radiation dose to the subject.
-
For detailed structural analysis of molecules, particularly probing hydrogen bonds and oxygen-centric interactions, the NMR-active O-17 is the tool of choice. The main hurdle is its low sensitivity, often requiring isotopic enrichment.
-
For tracing metabolic pathways without radiation, or for reconstructing past environmental conditions, the stable, heavy isotope O-18 is indispensable. Its applications range from cellular metabolism to global climate change and are fundamental to the production of clinical PET's most common radionuclide, ¹⁸F.
By understanding the unique advantages and technical requirements of each oxygen isotope, researchers in drug development, biology, and environmental science can leverage these powerful tools to advance their respective fields.
References
- 1. science.nasa.gov [science.nasa.gov]
- 2. Oxygen Isotopes [pages.uoregon.edu]
- 3. Oxygen-17 - isotopic data and properties [chemlin.org]
- 4. Current methodology for this compound production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 6. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. This compound labelled water - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. δ18O - Wikipedia [en.wikipedia.org]
- 15. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 16. Radioactive this compound in the study of cerebral blood flow, blood volume, and oxygen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Radiation absorbed dose estimates for this compound radiopharmaceuticals (H2(15)O, C15O, O15O) in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 21. OXYGEN-18 – Nuclear System [nuclearsystem.com]
- 22. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
Basic radiochemistry of [15O]H2O synthesis
An In-depth Technical Guide on the Basic Radiochemistry of [¹⁵O]H₂O Synthesis
Introduction
Oxygen-15 labeled water ([¹⁵O]H₂O) is a critical positron emission tomography (PET) tracer used for the quantitative measurement of blood flow.[1][2] Due to its free diffusibility across biological membranes, it is considered the gold standard for quantifying myocardial and cerebral blood flow.[1][2][3] The radiolabel, ¹⁵O, is a positron-emitting isotope with a very short half-life of approximately 2.03 minutes (122 seconds).[2][3][4] This short half-life presents significant challenges for its production and use, necessitating an on-site cyclotron and a rapid, automated synthesis process. This guide provides a detailed overview of the fundamental radiochemistry, experimental protocols, and quality control measures involved in the synthesis of [¹⁵O]H₂O for clinical and research applications.
Production of the ¹⁵O Radionuclide
The synthesis of [¹⁵O]H₂O begins with the production of the this compound radionuclide in a cyclotron. Several nuclear reactions can be employed, with the choice often depending on the available cyclotron capabilities and economic factors.[1][5] The most common method is the deuteron (B1233211) bombardment of natural nitrogen gas.[1][6]
Common Nuclear Reactions:
-
¹⁴N(d,n)¹⁵O: This is the most frequently used and economical method, involving the bombardment of a natural nitrogen gas target (often containing about 1% oxygen) with deuterons.[1][5][6]
-
¹⁵N(p,n)¹⁵O: This reaction uses low-energy protons to transmute an enriched ¹⁵N gas target into ¹⁵O.[1][4][5]
-
¹⁶O(p,pn)¹⁵O: This method requires higher-energy protons to irradiate a natural water (H₂¹⁶O) or oxygen gas target.[1][5][7]
-
¹⁶O(γ,n)¹⁵O: A less common, novel approach that uses an electron linear accelerator to produce ¹⁵O via a photonuclear reaction.[5]
Regardless of the nuclear reaction, the immediate product is typically gaseous [¹⁵O]O₂, which must then be chemically converted to [¹⁵O]H₂O.[1]
Data Presentation: Nuclear Production Routes for ¹⁵O
| Nuclear Reaction | Target Material | Accelerated Particle | Typical Energy | Reference |
| ¹⁴N(d,n)¹⁵O | Natural Nitrogen (N₂) Gas | Deuteron (d) | ~7-8.4 MeV | [1][8] |
| ¹⁵N(p,n)¹⁵O | Enriched Nitrogen (¹⁵N₂) Gas | Proton (p) | ~5 MeV | [1][4][5] |
| ¹⁶O(p,pn)¹⁵O | Natural Water (H₂¹⁶O) or O₂ Gas | Proton (p) | >16.6 MeV | [1][5][7] |
| ¹⁶O(γ,n)¹⁵O | Natural Water (H₂¹⁶O) | Photon (γ) | Variable | [5] |
Chemical Synthesis of [¹⁵O]H₂O
The conversion of cyclotron-produced [¹⁵O]O₂ gas into injectable [¹⁵O]H₂O is a critical step performed by an automated synthesis module. The most common methodology is an external, out-of-target catalytic reduction.
Out-of-Target Conversion: This process involves mixing the target gas ([¹⁵O]O₂) with a stream of hydrogen gas (typically 5% H₂ in N₂) and passing the mixture over a heated catalyst.[4][6] Palladium (Pd) or Platinum (Pt) are commonly used as catalysts to facilitate the reaction at an elevated temperature, which converts the radioactive oxygen into [¹⁵O]H₂O vapor.[1][4][8] The newly formed radioactive water vapor is then transferred and bubbled through sterile, isotonic saline solution, where it is trapped and formulated for injection.[1][4]
In-Target Production: An alternative, less common method is "in-target" production. Here, a small amount of hydrogen gas is added directly to the nitrogen target gas within the cyclotron. The resulting [¹⁵O]H₂O is formed directly and trapped in a cooled loop, which is later heated to release the product for collection.[1]
Experimental Protocols
Below is a generalized experimental protocol for the out-of-target synthesis of [¹⁵O]H₂O.
Protocol: Automated Synthesis of [¹⁵O]H₂O
-
Cyclotron Bombardment:
-
Irradiate a target of natural nitrogen gas (containing ~1% O₂) with deuterons at approximately 8.4 MeV and 40 µA for 5-6 minutes.[8] This produces [¹⁵O]O₂ via the ¹⁴N(d,n)¹⁵O reaction.
-
-
Gas Transfer and Purification:
-
Following bombardment, the radioactive [¹⁵O]O₂ gas is released from the target and transferred from the cyclotron vault to a shielded synthesis module ("hot cell").
-
The gas is passed through a chemical trap (e.g., ascarite/charcoal) to remove potential impurities.[8]
-
-
Catalytic Reduction to [¹⁵O]H₂O:
-
Trapping and Formulation:
-
Final Product Preparation:
Data Presentation: Synthesis and Yield
| Parameter | Typical Value / Condition | Reference |
| Catalyst | Palladium (Pd) or Platinum (Pt) | [1][4][8] |
| Reaction Temperature | 150°C (Pd) to 400°C (Pt) | [4][8] |
| Carrier Gas | 5% H₂ in N₂ | [6] |
| Collection Medium | Sterile 0.9% NaCl or Phosphate Buffered Saline | [6][8] |
| Typical Yield | 10 - 12 GBq (270 - 325 mCi) | [3][8] |
| Synthesis Time (Post-EOB) | 3 - 4 minutes | [3][8] |
Quality Control
Due to the extremely short half-life, comprehensive quality control (QC) testing cannot be performed on every batch before patient administration. Therefore, a robust validation process is established where initial batches undergo full testing. For routine clinical production, critical tests like appearance and pH are performed on each batch, while filter integrity tests provide assurance of sterility, which is confirmed retrospectively.[3]
Data Presentation: Quality Control Specifications
| Test | Specification / Limit | Frequency | Reference |
| Appearance | Clear, colorless solution | Every Batch | [3][4] |
| pH | 5.5 - 8.5 | Every Batch | [3][4] |
| Radiochemical Purity | > 99% (as [¹⁵O]H₂O) | Validation / Routine | [3][4] |
| Radionuclidic Identity | Half-life: 1.9 - 2.2 min; γ-spectrum: 511 keV | Validation / Routine | [3][4] |
| Radionuclidic Purity | > 99% | Validation | [4] |
| Sterility | Sterile | Retrospective | [3][4] |
| Bacterial Endotoxins (Pyrogens) | < 5.82 EU/mL | Validation | [4] |
| Filter Integrity Test | Pass | Every Batch | [3] |
| Chemical Purity (e.g., Ammonia, Nitrate) | < 10 ppm | Validation | [4] |
Mandatory Visualizations
Caption: High-level workflow for the production of [¹⁵O]H₂O.
Caption: Nuclear reaction and chemical conversion pathway for [¹⁵O]H₂O.
References
- 1. This compound labelled water - Wikipedia [en.wikipedia.org]
- 2. medtracepharma.com [medtracepharma.com]
- 3. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. This compound labelled water production for positron emission tomography [inis.iaea.org]
- 7. Production, automatic delivery and bolus injection of [15O]water for positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
In-Depth Technical Guide to the Physical Characteristics of Oxygen-15 Radionuclide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of the Oxygen-15 (¹⁵O) radionuclide. It is designed to serve as a vital resource for researchers, scientists, and professionals involved in drug development and positron emission tomography (PET) imaging. This document details the radionuclide's decay properties, production methodologies, and the experimental protocols used to determine its fundamental characteristics.
Core Physical Properties of this compound
This compound is a light radioisotope of oxygen that plays a crucial role in medical imaging, particularly in PET scans for quantifying blood flow and oxygen metabolism.[1][2] Its short half-life makes it an ideal tracer for repeated studies in short succession.[3]
The fundamental physical characteristics of this compound are summarized in the table below, providing a clear and concise reference for its key properties.
| Physical Characteristic | Value |
| Half-life | 122.27 ± 0.06 seconds |
| Decay Mode | Positron Emission (β+) (99.9%) |
| Decay Product | Nitrogen-15 (¹⁵N) (stable) |
| Maximum Positron Energy (Eβ+max) | 1.732 MeV |
| Mean Positron Energy (Eβ+mean) | 0.735 MeV |
| Primary Gamma Ray Energy | 511 keV (from positron-electron annihilation) |
| Atomic Mass | 15.003065 u |
Decay Pathway and Emissions
This compound undergoes decay almost exclusively through positron emission (β+ decay), transforming a proton into a neutron within its nucleus and thereby converting to the stable isotope Nitrogen-15.[2] This process releases a positron (e+) and an electron neutrino (νe). The emitted positron travels a short distance in the surrounding tissue before annihilating with an electron, resulting in the emission of two 511 keV gamma photons at approximately 180 degrees to each other. These gamma photons are the signals detected by a PET scanner.
Decay scheme of this compound to stable Nitrogen-15.
Production of this compound
The most prevalent method for producing this compound is through the deuteron (B1233211) bombardment of natural nitrogen gas (¹⁴N) in a cyclotron.[1][4] This nuclear reaction, denoted as ¹⁴N(d,n)¹⁵O, is favored for its efficiency and economic viability.[3]
Experimental Protocol for ¹⁵O₂ Production
-
Target System: A high-pressure, water-cooled target chamber, typically constructed from aluminum or titanium, is filled with high-purity nitrogen gas (¹⁴N₂), often containing a small percentage of oxygen (~1%) to facilitate the formation of [¹⁵O]O₂.[5]
-
Cyclotron Parameters: A cyclotron accelerates deuterons to an energy of approximately 7-10 MeV.[1][3] The deuteron beam is directed onto the nitrogen gas target.
-
Nuclear Reaction: The ¹⁴N(d,n)¹⁵O reaction occurs, where a deuteron interacts with a nitrogen-14 nucleus, producing an this compound nucleus and a neutron.
-
Purification: The resulting radioactive gas mixture, containing [¹⁵O]O₂, unreacted target gas, and potential impurities, is passed through a series of purification traps. These traps typically contain activated charcoal and ascarite to remove any labeled carbon monoxide ([¹⁵O]CO) or carbon dioxide ([¹¹C]CO₂) byproducts.[5]
-
Delivery: The purified [¹⁵O]O₂ gas is then delivered to the radiochemistry module for further synthesis or directly to the imaging suite for inhalation studies.
Synthesis of [¹⁵O]H₂O
For many PET applications, particularly for measuring blood flow, [¹⁵O]O₂ is converted to [¹⁵O]H₂O.
Experimental Protocol for [¹⁵O]H₂O Synthesis
-
Gas Delivery: The purified [¹⁵O]O₂ gas is mixed with a stream of hydrogen gas (H₂).
-
Catalytic Conversion: The gas mixture is passed over a heated catalyst, typically palladium or platinum, at temperatures ranging from 150 to 450°C.[3]
-
Water Formation: The catalyst facilitates the reaction of [¹⁵O]O₂ with H₂ to form [¹⁵O]H₂O vapor.
-
Trapping and Formulation: The [¹⁵O]H₂O vapor is then trapped in a cooled sterile water or saline solution. This solution is then ready for quality control and subsequent administration.
Production and synthesis workflow of [¹⁵O]H₂O.
Experimental Determination of Physical Characteristics
Half-Life Measurement
The half-life of this compound can be precisely measured using a β-Counting Station. A general experimental protocol is as follows:
-
Production and Implantation: A beam of this compound ions is produced and implanted into a collection foil (e.g., aluminum or tantalum) positioned at the center of the detector.
-
Detection System: The decay of the implanted ¹⁵O is measured using a 4π gas proportional counter or a plastic scintillator. This setup ensures high detection efficiency for the emitted positrons.
-
Data Acquisition: The counts are recorded as a function of time using a multi-channel scaler. The data acquisition is typically performed for a duration equivalent to several half-lives of this compound.
-
Data Analysis: The decay curve (counts versus time) is fitted to a single exponential decay function, often including a constant background component. The half-life is then determined from the decay constant obtained from the fit.
Positron Energy Spectrum Measurement
The continuous energy spectrum of the positrons emitted from this compound can be determined using beta spectrometry. A general experimental protocol involves:
-
Source Preparation: A source of this compound is prepared, for instance, by implanting the ions onto a thin backing material to minimize energy loss of the emitted positrons.
-
Spectrometer Setup: A magnetic spectrometer or a solid-state detector like a silicon PIN diode or a plastic scintillator is used.
-
Magnetic Spectrometer: This instrument uses a magnetic field to bend the path of the positrons. The radius of curvature is dependent on the positron's momentum, allowing for a precise measurement of the energy spectrum.
-
Solid-State/Scintillation Detector: The positrons deposit their energy in the detector, generating a signal proportional to the energy. The detector must be calibrated using sources with known monoenergetic electron emissions.[5]
-
-
Data Acquisition: The detector signals are amplified and processed by a multi-channel analyzer to build up the energy spectrum.
-
Data Analysis: The resulting spectrum is corrected for detector response and background. The maximum energy (endpoint energy) of the spectrum corresponds to the Q-value of the decay.
Quality Control of this compound Radiopharmaceuticals
Due to its short half-life, quality control (QC) tests for this compound radiopharmaceuticals must be rapid and efficient. Key QC procedures include:
-
Radionuclidic Identity: Confirmed by measuring the half-life of the final product using a dose calibrator. The measured half-life should be within an acceptable range of the known value for ¹⁵O.
-
Radiochemical Purity: For [¹⁵O]H₂O, this is typically ensured by the high efficiency and specificity of the synthesis process. For [¹⁵O]O₂, gas chromatography can be used to separate and quantify any radioactive impurities like [¹⁵O]CO or [¹⁵O]CO₂.
-
pH: The pH of the final [¹⁵O]H₂O solution should be measured to ensure it is within the physiological range for injection.
-
Sterility and Apyrogenicity: For injectable radiopharmaceuticals, sterility is achieved by using sterile components and passing the final product through a 0.22 µm sterile filter. The Limulus Amebocyte Lysate (LAL) test can be used to check for bacterial endotoxins.[6] Due to the short half-life, these tests are often performed retrospectively.
Application in PET Imaging: A Workflow Example
[¹⁵O]H₂O is considered the gold standard for quantitative measurement of blood flow in various organs, including the brain and heart.[7]
Workflow for a typical PET imaging study using [¹⁵O]H₂O.
This guide provides a foundational understanding of the physical characteristics of this compound, its production, and its application, serving as a critical resource for the scientific community. The provided protocols and data are intended to facilitate further research and development in the field of molecular imaging.
References
- 1. 15O [nucldata.tunl.duke.edu]
- 2. lnhb.fr [lnhb.fr]
- 3. The Impact of Positron Range on PET Resolution, Evaluated with Phantoms and PHITS Monte Carlo Simulations for Conventional and Non-conventional Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indico.cern.ch [indico.cern.ch]
- 5. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 6. researchgate.net [researchgate.net]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
Oxygen-15 as a Biological Tracer: A Technical Guide for Researchers
An in-depth exploration of the production, application, and quantitative analysis of Oxygen-15 in biological research and drug development.
This compound (¹⁵O), a positron-emitting isotope of oxygen, stands as a cornerstone in the field of molecular imaging, particularly in Positron Emission Tomography (PET). Its short half-life of approximately 2.04 minutes allows for the real-time, in-vivo quantification of fundamental biological processes, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][2][3] This guide provides a comprehensive overview of ¹⁵O as a biological tracer, detailing its production, experimental applications, and the quantitative data it yields.
Core Properties and Production
This compound is a cyclotron-produced radionuclide.[1][3] The most common production method involves the deuteron (B1233211) bombardment of nitrogen-14, as described by the nuclear reaction ¹⁴N(d,n)¹⁵O.[4][5] This process yields gaseous [¹⁵O]O₂, which can then be used directly or converted into other essential radiotracers such as [¹⁵O]H₂O, [¹⁵O]CO₂, and [¹⁵O]CO.[4][6] The short half-life of ¹⁵O necessitates an on-site cyclotron for its production and immediate use in clinical and research settings.[7]
| Property | Value | Reference |
| Half-life | ~122 seconds (~2.04 minutes) | [1][3][4] |
| Decay Mode | Positron Emission (β+) | [4] |
| Positron Energy (Max) | 1.73 MeV | |
| Primary Production Reaction | ¹⁴N(d,n)¹⁵O | [4][5] |
Key Applications in Research and Drug Development
The primary application of ¹⁵O lies in PET imaging to non-invasively measure and quantify key physiological parameters. Its use is particularly prominent in neurology, cardiology, and oncology.
Cerebral Blood Flow and Metabolism
¹⁵O-labeled radiotracers are considered the gold standard for the quantitative measurement of cerebral blood flow (CBF), cerebral blood volume (CBV), and the cerebral metabolic rate of oxygen (CMRO₂).[4][8][9] These measurements are crucial for understanding brain function in both healthy and diseased states, including stroke, neurodegenerative diseases, and brain tumors.[10][11]
Myocardial Perfusion
In cardiology, [¹⁵O]H₂O is a freely diffusible tracer used to quantify regional myocardial blood flow (MBF), providing critical information for the diagnosis and management of coronary artery disease.[12][13][14] The quantitative nature of ¹⁵O-water PET allows for the assessment of myocardial perfusion reserve, a key indicator of cardiac health.[13]
Tumor Oxygenation and Perfusion
The tumor microenvironment is often characterized by hypoxia, which can significantly impact cancer progression and treatment efficacy. ¹⁵O-PET can be employed to measure tumor blood flow and oxygen consumption, providing insights into tumor physiology and response to therapy.[10]
Experimental Protocols
The use of ¹⁵O as a tracer involves a series of coordinated steps, from production to data analysis. The following outlines a generalized experimental workflow for a human PET study measuring cerebral blood flow and oxygen metabolism.
Production of ¹⁵O-Labeled Radiotracers
-
[¹⁵O]O₂ Production: Gaseous nitrogen mixed with a small percentage of oxygen is bombarded with deuterons in a cyclotron.[4] The resulting [¹⁵O]O₂ is purified to remove other labeled compounds.[4]
-
[¹⁵O]H₂O Production: The produced [¹⁵O]O₂ gas is reacted with hydrogen over a palladium catalyst to synthesize [¹⁵O]H₂O vapor, which is then dissolved in a saline solution for intravenous injection.[5]
-
[¹⁵O]CO Production: [¹⁵O]O₂ is passed over activated charcoal at high temperatures to produce [¹⁵O]CO, which is then purified.
PET Imaging Protocol for Cerebral Hemodynamics and Metabolism
This protocol typically involves the sequential administration of three different ¹⁵O-labeled tracers.
-
Cerebral Blood Volume (CBV) Measurement:
-
Cerebral Blood Flow (CBF) Measurement:
-
The subject receives an intravenous bolus injection of [¹⁵O]H₂O.[16]
-
A dynamic PET scan is performed to track the distribution of the tracer in the brain.[7][16]
-
Arterial blood is sampled continuously to measure the arterial input function, which is the concentration of the tracer in the arterial blood over time.[7]
-
-
Cerebral Metabolic Rate of Oxygen (CMRO₂) and Oxygen Extraction Fraction (OEF) Measurement:
-
The subject inhales [¹⁵O]O₂.[8]
-
A dynamic PET scan is acquired to measure the distribution of the tracer.
-
Arterial blood sampling is conducted to measure the concentration of [¹⁵O]O₂ and its metabolite, [¹⁵O]H₂O, in the blood.[4]
-
The acquired PET data, along with the CBF and CBV measurements and the arterial input functions, are used in a mathematical model to calculate regional CMRO₂ and OEF.[10][15]
-
Recent advancements in hybrid PET/MR systems may reduce the complexity of these studies, potentially eliminating the need for arterial blood sampling by using MRI to measure blood flow.[4]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from ¹⁵O-PET studies in healthy human subjects.
Table 1: Cerebral Hemodynamic and Metabolic Parameters
| Parameter | Abbreviation | Typical Value (Gray Matter) | Unit | Reference |
| Cerebral Blood Flow | CBF | ~50 | mL/100g/min | [17] |
| Cerebral Blood Volume | CBV | ~4-5 | mL/100g | [17] |
| Cerebral Metabolic Rate of Oxygen | CMRO₂ | ~3.5 | mL O₂/100g/min | [15][17] |
| Oxygen Extraction Fraction | OEF | ~0.4 (40%) | Dimensionless | [17][18] |
Table 2: Myocardial Perfusion Parameters
| Parameter | Abbreviation | Typical Value (Rest) | Typical Value (Stress) | Unit | Reference |
| Myocardial Blood Flow | MBF | ~0.9 | ~3.5 | mL/g/min | [13] |
| Myocardial Perfusion Reserve | MPR | ~4.1 | - | Dimensionless | [13] |
Visualizing Workflows and Processes
Diagrams created using the DOT language provide a clear visual representation of the complex workflows and biological processes involved in ¹⁵O-PET studies.
References
- 1. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 2. This compound | 13982-43-9 | Benchchem [benchchem.com]
- 3. Water O-15 | H2O | CID 10129877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound labelled water production for positron emission tomography [inis.iaea.org]
- 6. Current methodology for this compound production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 8. Radioactive this compound in the study of cerebral blood flow, blood volume, and oxygen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Clinical applications of myocardial perfusion assessments made with this compound water and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. This compound labelled water - Wikipedia [en.wikipedia.org]
- 15. Brain oxygen utilization measured with O-15 radiotracers and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cerebral blood flow with a bolus of this compound-labelled water: comparison of dynamic and integral methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Validation of T2 -based oxygen extraction fraction measurement with 15 O positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclotron Production of Oxygen-15 for Clinical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-15 (¹⁵O) is a positron-emitting radionuclide with a short half-life of 2.04 minutes, making it an invaluable tool for in vivo imaging with Positron Emission Tomography (PET).[1] Its rapid decay allows for repeated measurements in a single imaging session, providing dynamic information on physiological processes. The most common clinical applications involve the use of ¹⁵O-labeled radiopharmaceuticals to measure oxygen metabolism, blood flow, and blood volume.[2][3] The primary chemical forms used in clinical PET are molecular oxygen ([¹⁵O]O₂), water ([¹⁵O]H₂O), and carbon dioxide ([¹⁵O]CO₂).[2]
This document provides detailed protocols for the cyclotron production of [¹⁵O]O₂ and the subsequent synthesis of [¹⁵O]H₂O for clinical applications. It covers the necessary equipment, procedures, and quality control measures to ensure the safe and effective production of these essential radiotracers.
Production of [¹⁵O]O₂
The production of [¹⁵O]O₂ is typically achieved via the ¹⁴N(d,n)¹⁵O nuclear reaction in a cyclotron. This process involves bombarding a nitrogen gas target containing a small amount of oxygen with deuterons.
Nuclear Reaction and Targetry
The most common and economical method for producing this compound is the deuteron (B1233211) bombardment of natural nitrogen gas.[1][4]
-
Nuclear Reaction: ¹⁴N(d,n)¹⁵O
-
Target Gas: A mixture of nitrogen gas (N₂) and a small percentage of oxygen gas (O₂). A common composition is 1% O₂ in N₂.[4] The purity of the gases should be very high (e.g., >99.9999%).[4]
-
Target Body: The target is typically a conical or cylindrical chamber constructed from a material that can withstand the beam's heat and pressure, such as aluminum or titanium.
Cyclotron Parameters
The following table summarizes typical cyclotron parameters for the production of [¹⁵O]O₂.
| Parameter | Value | Reference |
| Particle | Deuteron (d) | [4] |
| Beam Energy | ~7 - 16.5 MeV | [1][5][6] |
| Beam Current | 10 - 40 µA | [4][6] |
| Irradiation Time | 1 - 6 minutes | [4][6] |
Experimental Protocol for [¹⁵O]O₂ Production
-
Target Preparation: Prepare the target gas mixture of 1% O₂ in N₂. Ensure all gas lines and the target chamber are leak-tight.
-
Irradiation: Bombard the target gas with deuterons using the parameters outlined in the table above. The duration of the bombardment will depend on the desired activity.
-
Gas Processing and Purification: After irradiation, the target gas is passed through a purification system to remove impurities. A common setup involves a column of activated charcoal and ascarite to trap any potential ¹⁵O- or ¹¹C-labeled CO or CO₂.[4]
-
Delivery: The purified [¹⁵O]O₂ gas is then transferred to the point of use, which could be a quality control station or directly to the patient administration area.
Expected Yield
The yield of [¹⁵O]O₂ is dependent on the cyclotron parameters. For example, a 6-minute bombardment at 40 µA on a 16.5 MeV cyclotron can produce approximately 40 GBq of [¹⁵O]O₂.[4][6]
Production of [¹⁵O]H₂O
[¹⁵O]H₂O is a freely diffusible tracer used to measure blood flow and is considered the gold standard for this application.[1] It is typically synthesized from cyclotron-produced [¹⁵O]O₂.
Synthesis Method
The most common method for producing [¹⁵O]H₂O is the catalytic reduction of [¹⁵O]O₂ with hydrogen gas (H₂).
-
Reaction: 2H₂ + [¹⁵O]O₂ --(catalyst, heat)--> 2[¹⁵O]H₂O
-
Catalyst: Palladium is a commonly used catalyst to facilitate this reaction at a lower activation energy.[1]
Experimental Protocol for [¹⁵O]H₂O Synthesis
-
[¹⁵O]O₂ Production: Produce [¹⁵O]O₂ gas as described in the previous section.
-
Catalytic Conversion: The purified [¹⁵O]O₂ gas is mixed with hydrogen gas and passed over a heated palladium catalyst.
-
Trapping and Formulation: The resulting [¹⁵O]H₂O vapor is then bubbled into a sterile, pyrogen-free saline solution to trap the radiolabeled water.[1] This solution is then ready for quality control and patient administration.
An alternative "in-target" production method involves adding a small amount of hydrogen (around 5%) to the nitrogen target gas. [¹⁵O]water is formed directly and can be trapped in a cooled stainless steel loop. Heating the loop releases the [¹⁵O]water.[1]
Production Workflow Diagram
Caption: Production workflow for [¹⁵O]O₂ and [¹⁵O]H₂O.
Quality Control
Quality control (QC) is essential to ensure the safety and efficacy of radiopharmaceuticals. For this compound products, QC tests must be rapid due to the short half-life.
Quality Control Parameters and Specifications
| Parameter | Test Method | Specification | Reference |
| Radionuclidic Purity | Half-life measurement | 122.4 ± 5 seconds | [4] |
| Radiochemical Purity ([¹⁵O]O₂) ** | Gas Chromatography | > 95% [¹⁵O]O₂ | |
| < 5% [¹⁵O]CO₂ | |||
| < 1% [¹⁵O]CO | |||
| Chemical Purity ([¹⁵O]O₂) ** | Gas analysis | O₃ < 0.1 ppm | |
| NOₓ < 1 ppm | |||
| Sterility ([¹⁵O]H₂O) | Membrane filtration | Sterile | USP <797> |
| Bacterial Endotoxins ([¹⁵O]H₂O) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | USP <85> |
| pH ([¹⁵O]H₂O) | pH meter or strips | 4.5 - 7.5 | USP <791> |
Quality Control Protocols
-
Half-life Measurement: The radioactivity of the final product is measured at several time points using a dose calibrator, and the half-life is calculated from the decay curve. This confirms the identity of the radionuclide as this compound.[4]
-
Gas Chromatography: A sample of the [¹⁵O]O₂ gas is injected into a gas chromatograph equipped with a radioactivity detector to determine the percentage of [¹⁵O]O₂, [¹⁵O]CO₂, and [¹⁵O]CO.
-
Chemical Purity Analysis: Specialized gas analyzers are used to measure the concentration of ozone and nitrogen oxides, which can be produced during the irradiation of the target gas.
-
Sterility and Endotoxin (B1171834) Testing: For [¹⁵O]H₂O intended for injection, sterility and bacterial endotoxin tests are performed according to USP guidelines. Due to the short half-life, these tests are often performed retrospectively, with the product being released for clinical use based on a validated production process.
Decay Pathway
Caption: Decay scheme of this compound.
References
- 1. [PDF] Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR | Semantic Scholar [semanticscholar.org]
- 2. Production of [15O]water at low-energy proton cyclotrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cerebral Blood Flow Measurement Using [¹⁵O]H₂O PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of cerebral blood flow (CBF) using [¹⁵O]H₂O Positron Emission Tomography (PET). This technique is widely regarded as the gold standard for its accuracy and reproducibility.
Introduction
Positron Emission Tomography (PET) with radiolabeled water ([¹⁵O]H₂O) is a powerful imaging technique for the non-invasive quantification of cerebral blood flow. Due to the short half-life of Oxygen-15 (approximately 122 seconds), [¹⁵O]H₂O acts as a freely diffusible tracer, allowing for repeated measurements within a single imaging session.[1] This makes it an invaluable tool in neuroscience research, clinical diagnostics, and the evaluation of drug effects on cerebral hemodynamics.
The principle of the method is based on the administration of a bolus of [¹⁵O]H₂O and the subsequent dynamic imaging of its distribution in the brain. The rate at which the radiotracer is taken up by brain tissue is proportional to the blood flow. Quantitative analysis requires the measurement of the arterial input function (AIF), which represents the concentration of the radiotracer in arterial blood over time.[2]
Quantitative Data Summary
The following tables summarize key quantitative data associated with [¹⁵O]H₂O PET for CBF measurement.
Table 1: Typical Cerebral Blood Flow (CBF) Values in Healthy Adults
| Brain Region | Mean CBF (mL/100g/min) | Reference |
| Gray Matter | 53.9 ± 11 | [2] |
| White Matter | 20.4 ± 4.5 | N/A |
| Whole Brain | 44.2 ± 9 | [2] |
Note: Values can vary based on age, sex, and physiological conditions. Caffeine (B1668208) consumption and withdrawal can also affect CBF.[1]
Table 2: Radiotracer and Imaging Parameters
| Parameter | Value | Reference |
| Radiotracer | [¹⁵O]H₂O | [2] |
| Half-life of ¹⁵O | ~122 seconds | [2] |
| Typical Injected Dose | 15 - 25 mCi (555 - 925 MBq) | [3] |
| Injection Method | Intravenous bolus injection (5-20 seconds) | [2][4] |
| Dynamic Scan Duration | 3 - 10 minutes | [2][5] |
| Inter-scan Interval | > 15 minutes | [6] |
Table 3: Key Physical and Model Parameters
| Parameter | Description | Value | Reference |
| Partition Coefficient (p) | Water's brain-to-blood equilibrium concentration ratio. | Whole Brain: 0.95 mL/mLGray Matter: 1.03 mL/mLWhite Matter: 0.86 mL/mL | [1] |
| Vascular Volume Fraction (V₀) | The fraction of the tissue volume occupied by blood vessels. | Gray Matter: ~5.2%White Matter: ~2.7% | [1] |
Experimental Protocols
This section outlines the detailed methodology for conducting a [¹⁵O]H₂O PET study for CBF measurement.
Subject Preparation
-
Informed Consent: Obtain written informed consent from the participant.
-
Fasting: Subjects should fast for at least 4 hours prior to the scan.
-
Abstinence: Subjects should refrain from caffeine and alcohol for at least 24 hours before the scan.
-
Catheter Placement:
Radiotracer Administration and PET Scan Acquisition
-
Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [¹⁵O]H₂O (typically 15-25 mCi) intravenously over 5-20 seconds.[2][3]
-
Dynamic PET Scan: Start the dynamic PET scan acquisition simultaneously with the start of the bolus injection. The scan duration is typically 3-10 minutes.[2][5]
-
Arterial Blood Sampling: If an AIF is being measured, begin continuous or discrete arterial blood sampling from the radial artery catheter simultaneously with the radiotracer injection. An automated blood sampling system is often used for the first few minutes to accurately capture the peak of the input function.[6][7]
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Arterial Input Function (AIF) Determination:
-
Measure the radioactivity concentration in the collected arterial blood samples.
-
Correct for radioactive decay to the time of injection.
-
Plot the radioactivity concentration as a function of time to generate the AIF.
-
-
Kinetic Modeling:
-
Define regions of interest (ROIs) on the reconstructed PET images corresponding to specific brain structures.
-
For each ROI, fit the time-activity curve (TAC) and the AIF to a one-tissue compartment model to estimate CBF.[1]
-
Alternatively, the autoradiographic (ARG) method can be used for a more direct calculation of CBF from a summed PET image over a specific time interval.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for [¹⁵O]H₂O PET CBF measurement.
One-Tissue Compartment Model for [¹⁵O]H₂O
Caption: One-tissue compartment model for [¹⁵O]H₂O kinetics.
Data Correction and Analysis Pipeline
Caption: Logical flow of data correction and analysis for CBF quantification.
References
- 1. TPC - Blood flow in the brain [turkupetcentre.net]
- 2. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-quantitative cerebral blood flow parameters derived from non-invasive [15O]H2O PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 7. TPC - Blood sampling [turkupetcentre.net]
Application Notes and Protocols for Quantitative Myocardial Blood Flow Analysis with ¹⁵O-Water PET
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) with Oxygen-15 labeled water ([¹⁵O]H₂O) is recognized as the gold standard for the non-invasive quantification of myocardial blood flow (MBF).[1][2][3] Due to its properties as a metabolically inert and freely diffusible tracer, [¹⁵O]H₂O allows for a highly accurate and reproducible measurement of blood flow to the heart muscle.[1] The relationship between the tracer uptake and MBF is linear, making it an ideal quantitative tool.[1] This technique is invaluable for the diagnosis and evaluation of coronary artery disease (CAD), for assessing the efficacy of cardiovascular drugs, and for studying the pathophysiology of cardiac diseases.[4] The short half-life of ¹⁵O (approximately 122 seconds) allows for repeated measurements in a single session, such as at rest and during pharmacological stress, with a low radiation dose to the patient.[5][6]
These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for quantitative MBF analysis using [¹⁵O]H₂O PET.
Principle of the Method
The quantification of MBF with [¹⁵O]H₂O PET is based on the principles of tracer kinetics. Following intravenous injection, the distribution of [¹⁵O]H₂O in the myocardium is primarily governed by blood flow. A dynamic PET scan tracks the concentration of the tracer in the blood and the myocardial tissue over time. By applying a single-tissue compartment kinetic model, the rate of tracer delivery to and clearance from the myocardium can be used to calculate MBF.[7][8][9] This model also allows for the estimation of other physiological parameters, such as the perfusable tissue fraction (PTF), which can be an indicator of myocardial viability.[7][10][11]
Data Presentation: Quantitative Myocardial Blood Flow Values
The following tables summarize typical quantitative MBF values obtained with [¹⁵O]H₂O PET in various populations. These values can serve as a reference for clinical research and drug development studies.
Table 1: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) in Healthy Subjects
| Parameter | Value (mL/min/g) | Population/Condition |
| Resting MBF | 0.4 - 1.2 | General healthy population[12] |
| 1.00 ± 0.45 | 25 patients (mean ± SD)[7] | |
| 1.02 ± 0.32 | 128 patients without significant CAD[13] | |
| 0.91 ± 0.34 | Men without significant CAD[13] | |
| 1.09 ± 0.30 | Women without significant CAD[13] | |
| Stress MBF (Hyperemia) | > 1.7 | General threshold for normalcy[12] |
| 3.44 ± 1.20 | 128 patients without significant CAD[13] | |
| 2.90 ± 0.85 | Men without significant CAD[13] | |
| 3.78 ± 1.27 | Women without significant CAD[13] | |
| Myocardial Flow Reserve (MFR) | > 2.0 - 2.5 | Generally considered normal |
| > 2.3 (hyperemic MBF cutoff for ischemia) | Established cutoff for significant ischemia[14] |
Table 2: Myocardial Blood Flow (MBF) in Pathological Conditions
| Parameter | Value (mL/min/g) | Condition |
| Stress MBF | ≤ 2.3 | Indicative of hemodynamically significant coronary stenosis[15] |
| Regional Stress MBF | ≤ 2.3 in two neighboring segments | Definition of regional ischemia[15] |
Experimental Protocols
A typical [¹⁵O]H₂O PET study for MBF quantification involves a rest and a stress scan.
Patient Preparation
-
Fasting: Patients should fast for at least 4-6 hours prior to the scan to minimize metabolic variations.
-
Abstinence from Caffeine and Vasodilators: Patients should refrain from consuming caffeine-containing products and medications that may interfere with hyperemic response (e.g., theophylline, dipyridamole) for at least 12-24 hours before the study.[16]
-
Informed Consent: Obtain written informed consent from the participant.
Radiotracer Administration and PET/CT Acquisition
-
Positioning: Position the patient comfortably on the PET/CT scanner bed.
-
Transmission Scan: Perform a low-dose CT scan for attenuation correction.[10]
-
Rest Scan:
-
Inter-scan Interval: Allow for a waiting period of approximately 10-15 minutes for the decay of radioactivity from the rest scan.[18]
-
Stress Scan:
-
Induce pharmacological stress using a vasodilator agent such as adenosine (B11128) (e.g., 0.14 mg/kg/min for 6 minutes) or regadenoson.[3][16]
-
At peak stress, administer a second bolus of 370 MBq of [¹⁵O]H₂O.
-
Simultaneously, start a second dynamic PET scan for 4-6 minutes.[3]
-
Data Analysis and Kinetic Modeling
-
Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.[17]
-
Region of Interest (ROI) Definition:
-
Time-Activity Curve (TAC) Generation: Generate TACs for the myocardial ROIs and the arterial input function.
-
Kinetic Modeling:
-
Myocardial Flow Reserve (MFR) Calculation: Calculate MFR as the ratio of stress MBF to rest MBF.[12]
Visualizations
Experimental Workflow
Caption: Workflow for a quantitative myocardial blood flow study using ¹⁵O-water PET.
¹⁵O-Water Kinetic Model
Caption: Single-tissue compartment model for ¹⁵O-water kinetics in the myocardium.
Relationship between MBF, MFR, and Clinical Interpretation
Caption: Logical flow from MBF and MFR to clinical interpretation.
Conclusion
Quantitative myocardial blood flow analysis with [¹⁵O]H₂O PET is a powerful and accurate method for assessing myocardial perfusion. Its high reproducibility and the ability to obtain absolute quantification make it an invaluable tool in research, drug development, and clinical cardiology. Adherence to standardized protocols for patient preparation, data acquisition, and analysis is crucial for obtaining reliable and comparable results. The provided data and protocols serve as a guide for implementing this advanced imaging technique.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 15O-Water PET MPI: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medtracepharma.com [medtracepharma.com]
- 6. medtracepharma.com [medtracepharma.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Assessment of myocardial blood flow using 15O-water and 1-11C-acetate in rats with small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Parametric imaging of myocardial viability using 15O-labelled water and PET/CT: comparison with late gadolinium-enhanced CMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of myocardial viability with [15O]water PET: A validation study in experimental myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Guide for Interpreting and Reporting Cardiac PET Measurements of Myocardial Blood Flow: An Information Statement from the American Society of Nuclear Cardiology, and the Society of Nuclear Medicine and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coronary risk factors and myocardial blood flow in patients evaluated for coronary artery disease: a quantitative [15O]H2O PET/CT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 82Rb and [15O]H2O myocardial perfusion PET imaging: a prospective head to head comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Low-dose quantitative myocardial blood flow imaging using 15O-water and PET without attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reproducibility of Tumor Blood Flow Quantification with 15O-Water PET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvement of algorithm for quantification of regional myocardial blood flow using 15O-water with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of myocardial blood flow with this compound labelled water: comparison of different administration protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMRO2 Measurement Using the Oxygen-15 Inhalation Technique
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principles
The measurement of the cerebral metabolic rate of oxygen (CMRO2) is a critical tool for understanding brain function in both healthy and diseased states. Positron Emission Tomography (PET) with Oxygen-15 ([¹⁵O]) labeled radiotracers is considered the gold standard for quantitative in vivo assessment of CMRO2.[1][2] This technique allows for the non-invasive imaging of oxygen extraction and metabolism in the brain.[3][4]
The fundamental principle involves the inhalation of [¹⁵O]-labeled oxygen gas ([¹⁵O]O₂). Once in the bloodstream, [¹⁵O]O₂ is transported to the brain, where it is extracted by brain tissue and subsequently metabolized into [¹⁵O]-labeled water (H₂[¹⁵O]).[5] By measuring the concentration of these radiotracers in the brain tissue and arterial blood over time with a PET scanner, it is possible to quantify the rate of oxygen consumption.
Accurate quantification of CMRO2 typically requires a series of PET scans to measure not only oxygen metabolism but also cerebral blood flow (CBF) and cerebral blood volume (CBV).[3][6] The relationship between these parameters is described by the Fick principle:
CMRO₂ = OEF × CBF × CaO₂
Where:
-
OEF is the Oxygen Extraction Fraction, representing the fraction of oxygen extracted from the blood by the brain tissue.
-
CBF is the Cerebral Blood Flow, the rate of blood delivery to the brain.
-
CaO₂ is the arterial oxygen content.
Experimental Methodologies
There are two primary approaches for delivering [¹⁵O]O₂: bolus inhalation and continuous inhalation, which can be used in either steady-state or dynamic PET acquisition protocols.[3]
-
Bolus Inhalation: Involves a short, rapid inhalation of [¹⁵O]O₂.[3] This method is often coupled with dynamic PET scanning, which captures the time course of the tracer in the brain.[7]
-
Continuous Inhalation: Requires the subject to breathe a constant concentration of [¹⁵O]O₂ until a steady state is reached, where the rate of tracer delivery equals its rate of decay and metabolic conversion.[7]
While both methods have been shown to yield comparable CMRO2 values, the choice of method can impact the complexity of the kinetic modeling and the data acquisition protocol.[3]
Key Experimental Protocols
A complete [¹⁵O]-PET study for CMRO2 measurement traditionally involves three separate scans:
-
Cerebral Blood Volume (CBV) Measurement: Using [¹⁵O]-labeled carbon monoxide ([¹⁵O]CO).
-
Cerebral Blood Flow (CBF) Measurement: Using [¹⁵O]-labeled water (H₂[¹⁵O]) or [¹⁵O]-labeled carbon dioxide (C[¹⁵O]₂).[1]
-
Oxygen Metabolism Measurement: Using [¹⁵O]-labeled oxygen ([¹⁵O]O₂).
Arterial blood sampling is crucial for all three scans to provide an arterial input function for kinetic modeling.[6][7]
Protocol for Dynamic [¹⁵O] PET Study
This protocol outlines a typical sequence for a dynamic [¹⁵O] PET study to measure CBF, CBV, and CMRO2.
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An arterial line is placed for blood sampling.
-
A transmission scan is performed for attenuation correction.[8]
Scanning Sequence:
-
[¹⁵O]H₂O Scan for CBF:
-
[¹⁵O]O₂ Scan for OEF and CMRO₂:
-
[¹⁵O]CO Scan for CBV:
Protocol for Steady-State [¹⁵O] PET Study
This method involves the continuous inhalation of [¹⁵O]-labeled gases to achieve a dynamic equilibrium.
Subject Preparation:
-
Similar to the dynamic study protocol.
Scanning Sequence:
-
C[¹⁵O]₂ Inhalation for CBF:
-
Radiotracer Administration: Continuous inhalation of C[¹⁵O]₂.
-
PET Acquisition: Scan is performed once steady-state is reached.
-
Arterial Blood Sampling: Arterial blood is sampled during the steady-state period.
-
-
[¹⁵O]O₂ Inhalation for OEF and CMRO₂:
-
Radiotracer Administration: Continuous inhalation of [¹⁵O]O₂.
-
PET Acquisition: Scan is performed at steady-state.
-
Arterial Blood Sampling: Arterial blood is sampled at steady-state.
-
-
C[¹⁵O] Inhalation for CBV:
-
Radiotracer Administration: Inhalation of C[¹⁵O].
-
PET Acquisition: Static scan.
-
Arterial Blood Sampling: Arterial blood is sampled.
-
Data Presentation
The following tables summarize typical quantitative data obtained from [¹⁵O] PET studies in healthy volunteers.
Table 1: Typical Radiotracer Doses and PET Acquisition Parameters
| Parameter | [¹⁵O]H₂O (CBF) | [¹⁵O]O₂ (CMRO₂) | [¹⁵O]CO (CBV) |
| Administration Route | Intravenous Bolus | Inhalation (Bolus) | Inhalation |
| Typical Dose (MBq) | ~555 | ~1110 | ~1850 |
| Acquisition Mode | Dynamic | Dynamic | Static |
| Acquisition Duration | 10 minutes | 10 minutes | 2-3 minutes |
Table 2: Quantitative Physiological Values in Healthy Adults (Mean ± SD)
| Parameter | Whole Brain | Gray Matter | White Matter | Unit |
| CBF | 40.0 ± 6.0[9] | 55.3 to 38.8[10] | - | mL/100g/min |
| CMRO₂ | 2.85 ± 0.39[9] | 4.98 to 3.79[10] | - | mL O₂/100g/min |
| OEF | 0.39 ± 0.06[9] | 0.56 to 0.49[10] | - | - |
| CBV | 5.0 ± 1.0[9] | - | - | mL/100g |
Note: Values can vary depending on the specific methodology, scanner, and subject population.
Data Analysis and Kinetic Modeling
The acquired PET data, along with the arterial input functions, are used in mathematical models to generate parametric maps of CBF, OEF, and CMRO2.[3]
-
CBF Calculation: Typically uses a single-tissue compartment model for H₂[¹⁵O].
-
OEF and CMRO₂ Calculation: A more complex two-compartment model is used for [¹⁵O]O₂ data, which accounts for [¹⁵O]O₂ in the vascular space and the metabolized H₂[¹⁵O] in the tissue.[5]
-
CBV Correction: The CBV measurement from the [¹⁵O]CO scan is used to correct the [¹⁵O]O₂ signal for the contribution of intravascular radioactivity.[3]
The final calculation of CMRO2 is performed on a voxel-by-voxel basis using the equation: CMRO₂ = OEF × CBF × CaO₂ .[3]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adequacy of a compartment model for CMRO2 quantitation using 15O-labeled oxygen and PET: a clearance measurement of 15O-radioactivity following intracarotid bolus injection of 15O-labeled oxyhemoglobin on Macaca fascicularis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Noninvasive Method for Quantifying Cerebral Metabolic Rate of Oxygen by Hybrid PET/MRI: Validation in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Day-to-Day Test–Retest Variability of CBF, CMRO2, and OEF Measurements Using Dynamic 15O PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantitative CBF and CMRO2 measurements from a single PET scan with sequential administration of dual 15O-labeled tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. CMRO2 and CBF by the this compound inhalation technique. Results in normal volunteers and cerebrovascular patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arterial Blood Sampling in Oxygen-15 PET Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxygen-15 (¹⁵O) Positron Emission Tomography (PET) is a powerful imaging technique for the quantitative measurement of physiological parameters such as cerebral blood flow (CBF), cerebral blood volume (CBV), oxygen extraction fraction (OEF), and cerebral metabolic rate of oxygen (CMRO₂).[1] Accurate quantification with ¹⁵O-PET necessitates the determination of the arterial input function (AIF), which describes the time course of the radiotracer concentration in arterial blood delivered to the tissue of interest.[2] This is most accurately achieved through the collection of arterial blood samples throughout the scan.
These application notes provide a detailed overview of the procedures and protocols for arterial blood sampling in the context of ¹⁵O-PET studies, ensuring data accuracy and procedural safety.
Arterial Cannulation: The Gold Standard
The direct sampling of arterial blood via an indwelling catheter is considered the gold standard for determining the AIF in PET studies.[3] The radial artery is the most common site for cannulation due to its accessibility and good collateral circulation.[4]
Pre-Procedure Checklist and Subject Preparation
Prior to the procedure, a thorough assessment of the subject is crucial to minimize risks.
-
Inclusion Criteria: Confirmation of normal blood hemoglobin levels.
-
Exclusion Criteria: Recent wrist trauma, known bleeding disorders, or failed Allen test.
-
Allen Test: Performed to ensure adequate collateral circulation to the hand from the ulnar artery.[4]
-
Informed Consent: The subject must be fully informed of the procedure, including potential risks such as pain, bruising, and, rarely, thrombosis or infection.[5]
-
Site Preparation: The selected site (typically the wrist for radial artery cannulation) is cleaned with an antiseptic solution. A local anesthetic (e.g., 1.0%–2.0% subcutaneous lidocaine) is administered to minimize discomfort.[4]
Cannulation Procedure
The insertion of the arterial catheter should be performed by an experienced physician or trained professional under aseptic conditions.
-
Positioning: The patient's wrist is positioned in extension, possibly supported by a rolled towel.
-
Catheter Selection: An 18–20 gauge catheter is typically used for radial artery cannulation in adults.[4]
-
Insertion: The artery is palpated, and the catheter is inserted at a 30-45 degree angle. Once a flash of arterial blood is observed, the catheter is advanced into the artery.[6]
-
Securing the Catheter: The catheter is secured in place and connected to a saline drip via a three-way stopcock to maintain patency.[2] The line should be clearly labeled as 'Arterial'.
Blood Sampling Methodologies
Two primary methods are employed for arterial blood sampling during ¹⁵O-PET studies: manual sampling and automated sampling. The choice of method depends on the required temporal resolution of the AIF.
Manual Arterial Blood Sampling
This method involves collecting discrete blood samples at predefined time points throughout the PET scan.
Protocol:
-
Syringe Preparation: Prepare a series of heparinized syringes for blood collection.
-
Waste Sample: Before each sample collection, a small volume of blood (e.g., 2 mL) is drawn and discarded to clear the catheter of saline.[2]
-
Sample Collection: Collect the desired volume of blood (typically 0.5–5 mL) into the prepared syringe.[1]
-
Time Recording: The exact time of each blood draw must be accurately recorded.
-
Sample Handling: Samples should be placed on ice immediately to minimize metabolic activity.
Table 1: Typical Manual Blood Sampling Schedule for ¹⁵O-PET Studies [1]
| Time Post-Injection | Sampling Frequency |
| 0 - 2 minutes | Every 5-15 seconds |
| 2 - 5 minutes | Every 30 seconds |
| 5 - 10 minutes | Every 1-2 minutes |
| > 10 minutes | Every 5-10 minutes |
Note: The exact schedule may vary based on the specific ¹⁵O tracer and the pharmacokinetic model being used.
Automated Arterial Blood Sampling
For studies requiring high temporal resolution, especially in the initial minutes after tracer administration, an automated blood sampling system (ABSS) is often used.[2][7]
Protocol:
-
System Setup: Connect the arterial catheter to the ABSS tubing. The system typically includes a pump and an online detector to continuously measure blood radioactivity.
-
Withdrawal Rate: The blood is drawn at a constant, known rate. Common withdrawal rates range from 4 to 8.3 mL/min.[7]
-
Data Acquisition: The system records the radioactivity concentration in the blood as a function of time.
-
Manual Sample Cross-Calibration: It is crucial to collect several manual blood samples during the automated collection period. These manual samples are measured in a cross-calibrated well counter, and the data are used to scale the continuous curve from the ABSS.[7]
Table 2: Comparison of Manual and Automated Blood Sampling
| Feature | Manual Sampling | Automated Sampling |
| Temporal Resolution | Lower, dependent on sampling frequency | Higher, provides a continuous curve |
| Precision | Can be less precise for rapidly changing concentrations | More precise, especially for the initial peak of the AIF |
| Complexity | Simpler setup | More complex, requires specialized equipment |
| Blood Volume | Can be optimized to minimize total blood loss | May result in a larger total blood volume drawn |
| Cross-Calibration | N/A | Essential with manual samples |
Blood Sample Processing and Analysis
Proper handling and processing of blood samples are critical for accurate AIF determination.
Protocol:
-
Centrifugation: To separate plasma from whole blood, samples are centrifuged. While specific parameters can vary, a common practice is centrifugation at a high speed (e.g., >1000 x g) for 5-10 minutes at 4°C.[2]
-
Radioactivity Measurement: The radioactivity in the whole blood and plasma samples is measured using a calibrated gamma counter.[2]
-
Metabolite Correction: For some ¹⁵O tracers, it is necessary to correct for the presence of radioactive metabolites. This typically involves analytical techniques like chromatography to separate the parent tracer from its metabolites.[2]
-
Data Correction: The raw radioactivity counts are corrected for radioactive decay back to the time of injection.[2] The data must also be corrected for the time delay and dispersion that occurs as the blood travels from the artery to the detector.[1]
Cross-Calibration of Equipment
To ensure the accuracy of the final AIF, it is mandatory to cross-calibrate the PET scanner, the automated blood sampler, and the well counter.
Protocol:
-
Phantom Preparation: A phantom with a known volume is filled with a solution containing a known activity of a positron-emitting isotope (often a longer-lived isotope like Germanium-68 is used for stable measurements).
-
Scanner Measurement: The phantom is scanned in the PET scanner to determine the scanner's calibration factor (counts per second per Bq/mL).
-
Well Counter Measurement: A sample of the solution from the phantom is measured in the well counter to determine its calibration factor.
-
Automated Sampler Measurement: The solution is passed through the automated blood sampler to determine its calibration factor.
-
Calculation of Cross-Calibration Factors: The calibration factors are used to ensure that all instruments provide consistent radioactivity concentration measurements.
Experimental Workflows and Diagrams
Arterial Cannulation and Manual Sampling Workflow
Caption: Workflow for arterial cannulation and manual blood sampling.
Automated Blood Sampling and Data Processing Workflow
Caption: Workflow for automated arterial blood sampling and data processing.
Safety Considerations
While generally safe when performed by experienced personnel, arterial cannulation carries some risks.[5]
-
Hematoma: The most common complication. Minimized by applying firm pressure for at least 10 minutes after catheter removal.[4]
-
Thrombosis: A rare complication, with an incidence of symptomatic occlusion around 0.09%.[5]
-
Infection: Minimized by using a strict aseptic technique during insertion and maintenance of the catheter.
-
Total Blood Volume: The total volume of blood drawn should be monitored, especially in studies involving multiple scans. For a typical PET study, this volume is between 117 and 137 mL.[4]
Conclusion
Arterial blood sampling is an essential procedure for the accurate quantification of physiological parameters in ¹⁵O-PET studies. The choice between manual and automated sampling techniques depends on the specific requirements of the study. Adherence to detailed protocols for cannulation, sampling, processing, and quality control is paramount for obtaining high-quality data and ensuring subject safety.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. TPC - Blood sampling [turkupetcentre.net]
- 3. TPC - Venous blood [turkupetcentre.net]
- 4. Safety of Radial Arterial Catheterization in PET Research Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracer Kinetic Models of Oxygen-15 PET Data
These notes provide a comprehensive overview of tracer kinetic models applied to Positron Emission Tomography (PET) data acquired with Oxygen-15 (¹⁵O) labeled radiotracers. This guide is intended for researchers, scientists, and professionals in drug development engaged in quantitative physiological and functional imaging.
Introduction to ¹⁵O PET Imaging
This compound is a positron-emitting isotope of oxygen with a short half-life of approximately 2.04 minutes. This short half-life allows for repeated measurements in the same subject within a single imaging session, making it ideal for assessing dynamic processes. The primary applications of ¹⁵O PET are the measurement of:
-
Cerebral Blood Flow (CBF) using [¹⁵O]H₂O
-
Cerebral Blood Volume (CBV) using [¹⁵O]CO (inhaled as C¹⁵O, which labels red blood cells)
-
Oxygen Extraction Fraction (OEF)
-
Cerebral Metabolic Rate of Oxygen (CMRO₂)
The quantitative estimation of these physiological parameters relies on the application of appropriate tracer kinetic models to the dynamic PET data.
Tracer Kinetic Models for ¹⁵O Radiotracers
The choice of kinetic model is contingent on the specific ¹⁵O radiotracer used and the physiological parameter of interest.
The one-tissue compartment model is the standard and most widely used model for quantifying CBF from dynamic [¹⁵O]H₂O PET data.
Model Description: This model assumes that the brain tissue consists of a single, well-mixed compartment where water can freely diffuse between the vascular and extravascular spaces. The rate of tracer uptake is therefore limited by blood flow.
Key Parameters:
-
K₁ (ml/cm³/min): Represents the rate of tracer delivery from arterial blood to the tissue, which is equivalent to CBF.
-
k₂ (min⁻¹): Represents the rate of tracer clearance from the tissue back to the blood. It is related to CBF and the tissue-blood partition coefficient of water (p).
Equation: The differential equation describing the concentration of [¹⁵O]H₂O in the tissue (C_t(t)) is:
dC_t(t)/dt = K₁ * C_a(t) - k₂ * C_t(t)
Where C_a(t) is the arterial input function (AIF), representing the concentration of the tracer in arterial blood over time.
Experimental Workflow for [¹⁵O]H₂O PET
Caption: Workflow for CBF measurement using [¹⁵O]H₂O PET.
[¹⁵O]CO is inhaled and binds irreversibly to hemoglobin in red blood cells, effectively trapping the tracer within the vasculature. This allows for the measurement of CBV.
Model Description: A steady-state model is typically employed. After a few minutes of inhalation, the concentration of [¹⁵O]CO in the blood reaches a near-equilibrium state. The CBV is then calculated as the ratio of the tissue radioactivity to the arterial blood radioactivity.
Equation:
CBV (ml/100g) = (C_t / C_a) * (1 / ρ) * 100
Where:
-
C_t is the radioactivity concentration in the tissue.
-
C_a is the radioactivity concentration in a venous or arterial blood sample.
-
ρ is the density of brain tissue (approximately 1.04 g/ml).
The kinetic model for [¹⁵O]O₂ is more complex as it must account for the delivery of oxygen, its metabolic conversion to [¹⁵O]H₂O (water of metabolism), and the subsequent washout of this metabolic water.
Model Description: A two-compartment model is generally used, which distinguishes between intravascular and extravascular compartments. The model tracks the fate of inhaled [¹⁵O]O₂ as it is transported in the blood, diffuses into the tissue, and is consumed in metabolic processes.
Key Parameters:
-
OEF (Oxygen Extraction Fraction): The fraction of oxygen delivered to the tissue that is extracted for metabolic use.
-
CMRO₂ (Cerebral Metabolic Rate of Oxygen): The rate of oxygen consumption by the brain tissue.
Calculation: The determination of OEF and CMRO₂ requires a combination of PET scans:
-
[¹⁵O]H₂O scan to measure CBF.
-
[¹⁵O]O₂ scan to measure oxygen metabolism.
-
[¹⁵O]CO scan to measure CBV, which is used for correction.
The relationship between these parameters is given by the Fick principle:
CMRO₂ = OEF * CBF * C_a(O₂)
Where C_a(O₂) is the arterial oxygen content.
Signaling Pathway of Oxygen Metabolism
Caption: Fate of inhaled [¹⁵O]O₂ in brain tissue.
Experimental Protocols
-
Subject Preparation:
-
The subject should fast for at least 4 hours prior to the scan.
-
An arterial line is placed in the radial artery for blood sampling.
-
The subject is positioned in the PET scanner with their head immobilized.
-
-
Radiotracer Administration and Data Acquisition:
-
A bolus of 10-20 mCi (370-740 MBq) of [¹⁵O]H₂O is injected intravenously over 10-20 seconds.
-
Dynamic PET data acquisition is initiated simultaneously with the injection and continues for 60-90 seconds.
-
Arterial blood is sampled continuously or at discrete time points to measure the arterial input function.
-
-
Image Reconstruction and Analysis:
-
Dynamic images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn on the reconstructed images.
-
The one-tissue compartment model is fitted to the time-activity curves from the ROIs to estimate CBF.
-
-
[¹⁵O]CO Scan (CBV):
-
The subject inhales a single breath of C¹⁵O (e.g., 50-100 mCi or 1.85-3.7 GBq).
-
A static PET scan of 5-10 minutes is performed after a 2-3 minute equilibration period.
-
A venous or arterial blood sample is taken during the scan.
-
-
[¹⁵O]O₂ Scan (OEF & CMRO₂):
-
The subject inhales [¹⁵O]O₂ (e.g., 20-40 mCi or 740-1480 MBq) for 1-2 minutes.
-
A dynamic PET scan is acquired for 5-10 minutes.
-
Arterial blood is sampled throughout the scan.
-
-
[¹⁵O]H₂O Scan (CBF):
-
Performed as described in Protocol 3.1.
-
-
Data Analysis:
-
Data from all three scans are combined to calculate parametric maps of CBF, CBV, OEF, and CMRO₂.
-
Quantitative Data Summary
The following table summarizes typical quantitative values for key parameters obtained from ¹⁵O PET studies in healthy adult human brains at rest.
| Parameter | Symbol | Typical Value (Gray Matter) | Typical Value (White Matter) | Unit | Tracer |
| Cerebral Blood Flow | CBF | 40 - 60 | 20 - 30 | ml/100g/min | [¹⁵O]H₂O |
| Cerebral Blood Volume | CBV | 3 - 5 | 2 - 4 | ml/100g | [¹⁵O]CO |
| Oxygen Extraction Fraction | OEF | 0.3 - 0.5 | 0.3 - 0.5 | Dimensionless | [¹⁵O]O₂ |
| Cerebral Metabolic Rate of Oxygen | CMRO₂ | 3.0 - 4.5 | 1.5 - 2.5 | ml O₂/100g/min | [¹⁵O]O₂ |
| Tissue-Blood Partition Coefficient | p | ~0.8 | ~0.8 | ml/g | [¹⁵O]H₂O |
Note: These values can vary significantly based on age, physiological state, and the specific brain region being analyzed.
Considerations and Limitations
-
Short Half-Life: The 2-minute half-life of ¹⁵O necessitates an on-site cyclotron for radiotracer production.
-
Arterial Input Function (AIF): Accurate measurement of the AIF is critical for quantitative analysis and requires invasive arterial cannulation.
-
Model Assumptions: The accuracy of the results depends on the validity of the assumptions underlying the chosen kinetic model.
-
Partial Volume Effects: The limited spatial resolution of PET can lead to underestimation or overestimation of radioactivity in small brain structures.
These application notes provide a foundational understanding of the use of tracer kinetic models for ¹⁵O PET data. For specific research applications, further optimization and validation of these protocols may be necessary.
[15O]O2 delivery system for human inhalation studies
An advanced understanding of oxygen metabolism in the human body is critical for research in neuroscience, oncology, and various other medical fields. Positron Emission Tomography (PET) using oxygen-15-labeled diatomic oxygen ([¹⁵O]O₂), a positron-emitting radionuclide with a short half-life of 122 seconds, is the gold standard for quantitatively measuring the metabolic rate of oxygen consumption.[1][2][3] The successful implementation of [¹⁵O]O₂ PET studies hinges on a robust, safe, and efficient system for producing and delivering the radiolabeled gas to a human subject for inhalation.
This document provides detailed application notes and protocols for establishing a [¹⁵O]O₂ delivery system for human inhalation studies, targeted at researchers, scientists, and drug development professionals.
Application Notes
The primary application of inhaled [¹⁵O]O₂ is the quantitative measurement of the cerebral metabolic rate of oxygen consumption (CMRO₂).[1] Historically, this required the use of three separate this compound labeled radiotracers ([¹⁵O]O₂, [¹⁵O]H₂O, and [¹⁵O]CO) and invasive arterial blood sampling.[1] However, modern approaches utilizing hybrid PET/Magnetic Resonance (PET/MR) systems can simplify this process, often requiring only [¹⁵O]O₂ and eliminating the need for arterial lines, which significantly reduces experimental complexity.[1]
Principle of [¹⁵O]O₂ PET Imaging
Following inhalation, [¹⁵O]O₂ is transported by red blood cells to tissues, where it is used in aerobic respiration. The ¹⁵O atom is incorporated into water ([¹⁵O]H₂O) as a metabolic product. The PET scanner detects the photons produced by the annihilation of positrons emitted from the decay of ¹⁵O. By modeling the kinetics of the tracer, researchers can quantify the rate of oxygen consumption in specific regions of the brain or other organs.
System Components
A typical [¹⁵O]O₂ delivery system consists of the following key components:
-
Cyclotron: Used for the production of the ¹⁵O radionuclide.
-
Target System: Contains the target material for bombardment.
-
Purification System: Removes radiochemical and chemical impurities from the gas stream.
-
Delivery Line: Transports the [¹⁵O]O₂ from the production site to the imaging suite.
-
Quality Control (QC) Station: Allows for pre-release testing of the radiotracer.
-
Inhalation Apparatus: A mask or nasal cannula system for administering the gas to the subject.[4]
-
PET/MR Scanner: The hybrid imaging system used to acquire data.
Quantitative Data and System Specifications
The following tables summarize key quantitative data and specifications for a [¹⁵O]O₂ production and delivery system, based on established protocols.[1]
Table 1: [¹⁵O]O₂ Production Parameters
| Parameter | Value | Reference |
| Nuclear Reaction | ¹⁴N(d,n)¹⁵O | [1][5] |
| Target Gas | 1% O₂ in N₂ (>99.9999% purity) | [1] |
| Cyclotron | GE PETtrace 800 (16.5 MeV) | [1] |
| Bombardment (QC) | 10 µA for 1 minute | [1] |
| Bombardment (Patient Dose) | ~40 µA for 6 minutes | [1] |
| Approximate Yield | ~40 GBq | [1] |
Table 2: Delivery System Specifications
| Parameter | Value | Reference |
| Delivery Line Material | Stainless Steel | [1] |
| Delivery Line Length | 218 m | [1] |
| Line Outer Diameter | 3.175 mm | [1] |
| Line Wall Thickness | 0.7112 mm | [1] |
| Calculated Line Volume | 526 cm³ | [1] |
| Elution Flow Rate | 800–1000 mL/min | [1] |
| Transit Time to PET/MR | ~60 seconds | [1] |
Table 3: Radiation Safety and Exposure Data
| Measurement Location | Predicted Exposure (µSv) | Measured Exposure (µSv) | Reference |
| Total (2-min delivery) | 0.92 | 0.43 ± 0.06 | [1] |
| Office Spaces (max) | 0.042 | 0.023 - 0.040 | [1] |
Note: Occupational exposure limits for radiation workers are typically around 50 mSv/year.[6]
Experimental Protocols
The following protocols outline the key steps for the production, quality control, and administration of [¹⁵O]O₂ for human inhalation studies.
Protocol 1: [¹⁵O]O₂ Production
This protocol describes the generation of [¹⁵O]O₂ gas using a cyclotron.
Objective: To produce a sufficient quantity of [¹⁵O]O₂ for a single human PET scan.
Materials:
-
Cyclotron (e.g., GE PETtrace 800)
-
Target gas: 1% O₂ in N₂
-
Purification column with activated charcoal and ascarite
Procedure:
-
Ensure the delivery line integrity has been tested via a pressure hold. During cold months, flush the line with N₂ to prevent ice formation.[1]
-
Set the cyclotron beam current to 40 µA.
-
Bombard the 1% O₂ in N₂ target gas for 6 minutes to produce approximately 40 GBq of [¹⁵O]O₂ via the ¹⁴N(d,n)¹⁵O nuclear reaction.[1]
-
Following bombardment, release the target gas from the cyclotron.
-
Pass the gas through a purification column containing activated charcoal and ascarite. This step is crucial to remove any potential ¹⁵O- or ¹¹C-labeled CO or CO₂ impurities.[1]
-
The purified [¹⁵O]O₂ gas is now ready for quality control testing.
Protocol 2: Quality Control (Pre-Release Testing)
Objective: To verify the purity and activity of the [¹⁵O]O₂ gas before human administration.
Materials:
-
Dose calibrator
-
Gas Chromatography (GC) system
-
Radiation detectors
Procedure:
-
Activity Measurement: Divert the produced [¹⁵O]O₂ gas into a dose calibrator to measure the total activity. This confirms the production yield.[1]
-
Radiochemical Purity: Sample an aliquot of the gas from the delivery line for analysis by Gas Chromatography (GC). This test confirms the absence of radioactive impurities like [¹¹C]CO₂.[1]
-
Chemical Purity: The GC analysis also verifies the chemical composition of the gas.
-
Confirmation: Ensure that all QC results meet the pre-defined specifications for human use before releasing the gas for delivery to the PET/MR suite. This process should adhere to Current Good Manufacturing Practices (cGMP).[1]
Protocol 3: [¹⁵O]O₂ Delivery and Inhalation
Objective: To safely administer the [¹⁵O]O₂ bolus to the human subject during a PET/MR scan.
Materials:
-
Validated [¹⁵O]O₂ gas bolus
-
Stainless steel delivery line
-
Inhalation apparatus (e.g., nasal cannula or face mask)[4]
-
Exhaled gas capture system (e.g., air tank with soda lime)
-
PET/MR scanner
Procedure:
-
Coordination: The cyclotron and imaging teams must be in close coordination. Cyclotron bombardment should begin approximately 5 minutes prior to the desired delivery time to the PET/MR scanner.[1]
-
Subject Preparation: Position the subject comfortably in the PET/MR scanner. Fit the inhalation apparatus (mask or cannula) securely and ensure the subject is breathing normally.
-
Initiate Delivery: Once the [¹⁵O]O₂ has passed all QC tests, open the target to release the gas into the delivery line. The gas should flow at a rate of 800-1000 mL/min for 2 minutes.[1]
-
Inhalation: The bolus of [¹⁵O]O₂ will arrive at the PET/MR suite after a transit time of approximately 60 seconds.[1] The subject inhales the gas mixture for the duration of the delivery.
-
PET/MR Acquisition: The PET/MR scan acquisition is timed to begin with the arrival of the radiotracer to capture the dynamic uptake and metabolism of the [¹⁵O]O₂.
-
Exhaled Gas Management: Exhaled radioactive gas (primarily as [¹⁵O]CO₂) must be safely managed. Route the exhaled air through a capture system, such as a shielded air tank, to allow the radioactivity to decay before release.[5]
Visualizations
The following diagrams illustrate the key workflows and processes described in these application notes and protocols.
Caption: Workflow from [¹⁵O]O₂ production to human imaging.
Caption: Quality control decision workflow for [¹⁵O]O₂ release.
References
- 1. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR | Semantic Scholar [semanticscholar.org]
- 3. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5.5 Oxygen Therapy Systems – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 5. sjhc.london.on.ca [sjhc.london.on.ca]
- 6. Evaluation of equivalent dose to working staff with this compound-water in positron emission tomographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: [¹⁵O]CO PET for Cerebral Blood Volume Assessment
For Researchers, Scientists, and Drug Development Professionals
Principle of the Method
Positron Emission Tomography (PET) using [¹⁵O]-labeled carbon monoxide ([¹⁵O]CO) is a quantitative imaging technique for measuring cerebral blood volume (CBV). The principle relies on the high affinity of carbon monoxide for hemoglobin within red blood cells. When a small, tracer amount of [¹⁵O]CO is inhaled, it rapidly binds to hemoglobin, effectively trapping the radiolabel within the vascular space.[1] These labeled red blood cells then distribute throughout the body's circulatory system.
After a brief equilibration period, the concentration of radioactivity in the brain, as measured by the PET scanner, is directly proportional to the volume of blood within each voxel of tissue. By comparing the tissue radioactivity to the radioactivity measured in venous or arterial blood samples, a quantitative map of CBV can be generated.[1] This method provides a "snapshot" of the brain's vascular volume.
Applications in Research and Drug Development
The quantitative assessment of CBV is a valuable tool in neuroscience research and pharmaceutical development.
-
Cerebrovascular Disease: CBV measurement is crucial for assessing hemodynamic status in conditions like carotid artery occlusion, ischemic stroke, and other cerebrovascular disorders.[2]
-
Neuro-oncology: It can help characterize the vascularity of brain tumors and assess the response to anti-angiogenic therapies.
-
Drug Development: In the development of CNS-active compounds, [¹⁵O]CO PET can be used to:
-
Assess a drug's direct or indirect effects on cerebral vasculature.
-
Evaluate the relationship between receptor occupancy and functional hemodynamic changes.[3]
-
Provide supporting data for studies on blood-brain barrier integrity and drug delivery.
-
-
Physiological Research: It allows for the investigation of vascular responses to physiological or pharmacological challenges, such as hypercapnia or hypocapnia.[4]
-
Quantitative Correction: CBV data is an essential component for the accurate kinetic modeling of other key physiological parameters, such as the cerebral metabolic rate of oxygen (CMRO₂), which requires correction for the vascular component in the PET signal.[5]
Quantitative Data Summary
The following table summarizes typical CBV values in healthy adult humans as measured by [¹⁵O]CO PET and other quantitative methods. Values can vary based on age, physiological state, and specific measurement techniques.
| Brain Region | Cerebral Blood Volume (CBV) | Unit | Reference |
| Gray Matter | 5.2 ± 1.4 | % | [4] |
| ~3.5 - 4.0 | mL/100g | [6][7] | |
| White Matter | 2.7 ± 0.6 | % | [4] |
| ~1.7 - 2.0 | mL/100g | [6][7] | |
| Cerebellum | 4.7 ± 2.0 | % | [4] |
| Whole Brain (Average) | 3.7 - 5.5 | mL/100g | [4] |
Note: CBV in gray matter is approximately twice that of white matter.[7] CBV has also been observed to decrease with age by approximately 0.5% per year.[4][7]
Protocols for [¹⁵O]CO CBV Assessment
Detailed Experimental Protocol
This protocol outlines the key steps for performing a [¹⁵O]CO PET scan to determine cerebral blood volume.
4.1. Subject Preparation
-
Informed Consent: Ensure all procedures are approved by an ethics committee and the subject has provided written informed consent.
-
Fasting: Subjects should fast for at least 4-6 hours prior to the scan.
-
Cannulation: Insert intravenous and/or arterial lines for blood sampling. While venous sampling can be used, arterial lines are often placed for studies that also involve measuring cerebral blood flow ([¹⁵O]H₂O).
-
Positioning: Position the subject comfortably in the PET scanner with the head immobilized using a head holder to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan (using ⁶⁸Ge/⁶⁸Ga sources or a CT scan) for attenuation correction of the subsequent emission data.
4.2. Tracer Administration and Equilibration
-
Administration: The subject inhales a tracer dose of [¹⁵O]CO (e.g., ~2,200 MBq) over a period of approximately 2 minutes.[1][5] This can be done via a single deep breath or through a face mask with controlled administration.
-
Equilibration: An essential waiting period of at least 2 minutes (120 seconds) must follow the completion of inhalation.[1][8] This allows for the [¹⁵O]CO-labeled red blood cells to mix thoroughly and reach arteriovenous equilibrium. Commencing the scan before equilibrium is achieved will result in significant errors in the calculated CBV.[8]
4.3. PET Scan Acquisition and Blood Sampling
-
Emission Scan: After the equilibration period, acquire a single static PET scan for 4 to 6 minutes.[1][5]
-
Blood Sampling: During the static scan, draw three whole blood samples (e.g., at 1, 2.5, and 4 minutes into the scan).[1] Immediately measure the radioactivity concentration in each sample using a calibrated well counter.
Data Analysis and CBV Calculation
5.1. Image and Blood Data Processing
-
Image Reconstruction: Reconstruct the PET emission data, applying corrections for attenuation, scatter, and radioactive decay.
-
Blood Data Averaging: Average the radioactivity concentration (in Bq/mL) from the three blood samples to obtain a single value for blood radioactivity (Cₑ).
-
Region of Interest (ROI) Analysis: Draw ROIs on the reconstructed PET images corresponding to anatomical areas of interest (e.g., cortical gray matter, white matter, whole brain) to obtain the tissue radioactivity concentration (Cₚₑₜ) for each region.
5.2. CBV Calculation The calculation of blood volume is based on the ratio of radioactivity in the tissue to that in the blood, corrected for differences in hematocrit between large and small vessels.[1]
Formula for CBV (% volume):
Vₑ(%) = 100 × (Cₚₑₜ / Cₑ) × (1 / 0.85)
Formula for CBV (mL/100g):
Vₑ(mL/100g) = 100 × (Cₚₑₜ / Cₑ) × (1 / 1.05) × (1 / 0.85)
-
Where:
Key Considerations and Quality Control
-
Radiotracer Purity: It is critical to ensure the purity of the inhaled [¹⁵O]CO. Contamination with [¹⁵O]CO₂ can lead to inaccurate CBV measurements, as [¹⁵O]CO₂ is rapidly converted to [¹⁵O]H₂O, which freely diffuses out of the vascular compartment.[8]
-
Equilibration Time: The 2-minute waiting period after tracer inhalation is not optional. It is a mandatory step to ensure the tracer is evenly distributed, and failure to adhere to this will compromise the data.[8]
-
Subject Motion: Head motion during the scan can introduce artifacts and blur the resulting images, leading to inaccurate ROI measurements. Proper head fixation is essential.
-
Partial Volume Effects: Due to the limited spatial resolution of PET, the radioactivity concentration in smaller brain structures may be underestimated, a phenomenon known as the partial volume effect. This can affect the accuracy of CBV values in those regions.
Visualizations
References
- 1. turkupetcentre.net [turkupetcentre.net]
- 2. Quantitative Measurements of Cerebral Blood Flow in Patients With Unilateral Carotid Artery Occlusion: A PET and MR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - Blood volume [turkupetcentre.net]
- 5. Rapid quantitative CBF and CMRO2 measurements from a single PET scan with sequential administration of dual 15O-labeled tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvements in the Quantitative Assessment of Cerebral Blood Volume and Flow with the Removal of Vessel Voxels from MR Perfusion Images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebral blood volume - Wikipedia [en.wikipedia.org]
- 8. Cerebral blood volume measured with inhaled C15O and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Oxygen-15 in Neurological and Cardiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-15 ([¹⁵O]), a positron-emitting isotope of oxygen with a short half-life of approximately 2.05 minutes, is a powerful tool in positron emission tomography (PET) for the quantitative assessment of physiological parameters in neurology and cardiology.[1] Its rapid decay allows for repeated measurements in a single session, making it ideal for dynamic studies and pharmacological interventions.[2] This document provides detailed application notes and protocols for the use of [¹⁵O]-labeled radiotracers in neurological and cardiological research.
Applications in Neurology
In neurology, [¹⁵O] PET is the gold standard for in vivo measurement of key physiological parameters that are critical for understanding brain function and pathophysiology in various neurological disorders such as stroke, neurodegenerative diseases, and brain tumors.[3][4] The primary applications involve the use of different [¹⁵O]-labeled tracers to quantify cerebral blood flow (CBF), cerebral blood volume (CBV), oxygen extraction fraction (OEF), and the cerebral metabolic rate of oxygen (CMRO₂).[3][5]
Key Neurological Applications:
-
Cerebrovascular Disease: Assessing hemodynamic impairment and identifying at-risk tissue in stroke and other cerebrovascular conditions.[3]
-
Neurodegenerative Disorders: Investigating alterations in cerebral blood flow and oxygen metabolism in diseases like Alzheimer's disease.[6]
-
Brain Tumors: Characterizing tumor physiology, including blood flow and oxygen metabolism.[3]
-
Traumatic Brain Injury: Evaluating the extent of metabolic disruption and impaired oxygen supply.[3]
-
Brain Activation Studies: Mapping changes in regional CBF in response to cognitive or sensory stimuli.[7]
Quantitative Data in Neurology
The following table summarizes typical quantitative values obtained from [¹⁵O] PET studies in healthy human volunteers. These values can serve as a reference for researchers designing and interpreting their own studies.
| Parameter | Mean Value (± SD) | Range | Citation(s) |
| Cerebral Blood Flow (CBF) | 0.40 ± 0.06 mL/g/min | 0.30 - 0.55 mL/g/min | [8][9][10] |
| Cerebral Blood Volume (CBV) | 0.05 ± 0.01 mL/g | 0.04 - 0.09 mL/g | [8][9][10] |
| Oxygen Extraction Fraction (OEF) | 0.39 ± 0.06 | 0.30 - 0.51 | [8][9][10] |
| Cerebral Metabolic Rate of Oxygen (CMRO₂) | 2.85 ± 0.39 mL/100g/min | 2.35 - 3.84 mL/100g/min | [8][9][10] |
Applications in Cardiology
In cardiology, [¹⁵O]-water PET is considered the gold standard for the non-invasive quantification of myocardial blood flow (MBF) and coronary flow reserve (CFR).[11][12] This technique provides valuable diagnostic and prognostic information for coronary artery disease (CAD) by assessing the functional significance of coronary stenoses and evaluating microvascular dysfunction.[13][14]
Key Cardiological Applications:
-
Coronary Artery Disease (CAD): Quantifying regional MBF at rest and during stress to detect hemodynamically significant coronary stenoses.[14][15]
-
Microvascular Dysfunction: Assessing impaired coronary flow reserve in the absence of obstructive epicardial disease.[13]
-
Therapeutic Interventions: Evaluating the efficacy of revascularization procedures or pharmacological treatments on myocardial perfusion.[12]
-
Cardiac Allograft Vasculopathy: Early detection of transplant-related coronary artery disease.[15]
-
Cardiac Sarcoidosis: Assessing inflammatory activity and its impact on myocardial blood flow.[15]
Quantitative Data in Cardiology
The following table presents typical quantitative MBF and CFR values from [¹⁵O]-water PET studies in normal volunteers and patients with coronary artery disease.
| Parameter | Condition | Mean Value (± SD) or Range (mL/g/min) | Citation(s) |
| Myocardial Blood Flow (MBF) - Normal | Rest | 0.88 ± 0.08 | [14] |
| Myocardial Blood Flow (MBF) - Normal | Dipyridamole Stress | 3.52 ± 1.12 | [14] |
| Myocardial Blood Flow (MBF) - CAD | Rest (Normal Artery) | 1.03 ± 0.23 | [14] |
| Myocardial Blood Flow (MBF) - CAD | Rest (Stenotic Artery) | 0.93 ± 0.21 | [14] |
| Myocardial Blood Flow (MBF) - CAD | Dipyridamole Stress (Normal Artery) | 2.86 ± 0.83 | [14] |
| Myocardial Blood Flow (MBF) - CAD | Dipyridamole Stress (Stenotic Artery) | 1.32 ± 0.27 | [14] |
| Coronary Flow Reserve (CFR) - Normal | > 2.5 | [11] | |
| Coronary Flow Reserve (CFR) - Abnormal | < 2.3 - 2.5 | [11] |
Experimental Protocols
Production of [¹⁵O]-Labeled Radiotracers
The short half-life of ¹⁵O necessitates an on-site cyclotron for its production.[2] [¹⁵O] is typically produced via the ¹⁴N(d,n)¹⁵O nuclear reaction by bombarding a nitrogen gas target with deuterons. The resulting [¹⁵O]O₂ can then be used directly or converted into other radiotracers:
-
[¹⁵O]H₂O: Produced by passing [¹⁵O]O₂ with hydrogen over a palladium catalyst.
-
[¹⁵O]CO₂: Produced by passing [¹⁵O]O₂ over activated charcoal at high temperature.[1]
-
[¹⁵O]CO: Produced by passing [¹⁵O]O₂ over activated charcoal at a higher temperature than for [¹⁵O]CO₂ production.[1]
Protocol for [¹⁵O] PET in Neurology
A comprehensive neurological [¹⁵O] PET study to measure CBF, CBV, OEF, and CMRO₂ typically involves three sequential scans.[3]
1. Subject Preparation:
-
Obtain informed consent.
-
Fast the subject for at least 4 hours.
-
Insert an arterial line for blood sampling to determine the arterial input function.[2][3]
-
Position the subject comfortably in the PET scanner with the head immobilized.
2. [¹⁵O]CO Scan for CBV Measurement:
-
Administer [¹⁵O]CO via single-breath inhalation.[5]
-
Perform a static PET scan for approximately 5 minutes.
-
[¹⁵O]CO binds to hemoglobin, acting as an intravascular tracer to measure CBV.[5]
3. [¹⁵O]H₂O Scan for CBF Measurement:
-
Administer a bolus injection of [¹⁵O]H₂O intravenously.[2][16]
-
Perform a dynamic PET scan for 5-10 minutes, starting simultaneously with the injection.
-
Continuously sample arterial blood to measure the time-activity curve of the tracer.[2]
4. [¹⁵O]O₂ Scan for OEF and CMRO₂ Measurement:
-
Administer [¹⁵O]O₂ via inhalation, either as a continuous inhalation or a single bolus.[3][8]
-
Perform a dynamic PET scan for 5-10 minutes.
-
Continue arterial blood sampling to measure the input function.[3]
5. Data Analysis:
-
Reconstruct PET images with appropriate corrections.
-
Use kinetic models to generate parametric maps of CBV, CBF, OEF, and CMRO₂.[3]
Protocol for [¹⁵O]H₂O PET in Cardiology
A typical cardiology [¹⁵O]H₂O PET study involves rest and stress scans to assess MBF and CFR.
1. Subject Preparation:
-
Obtain informed consent.
-
Fast the subject for at least 4 hours.
-
Insert two intravenous lines, one for tracer injection and one for the stress agent.[17]
-
Position the subject in the PET scanner.
2. Rest Scan:
-
Administer a bolus injection of [¹⁵O]H₂O (e.g., 370 MBq).
-
Perform a dynamic PET scan for 6 minutes, starting with the injection.
-
An image-derived input function from the left ventricular cavity is often used.
3. Stress Scan:
-
After a 10-minute interval for tracer decay, induce pharmacological stress (e.g., with adenosine (B11128) or dipyridamole).[14]
-
At peak stress, administer a second bolus of [¹⁵O]H₂O.[17]
-
Perform another 6-minute dynamic PET scan.
4. Data Analysis:
-
Reconstruct dynamic PET images.
-
Use a single-tissue compartment model to calculate MBF for both rest and stress scans.
-
Calculate CFR as the ratio of stress MBF to rest MBF.
Physiological Processes Measured with [¹⁵O] PET
The following diagram illustrates the key physiological parameters in the brain that are measured using different [¹⁵O] radiotracers.
References
- 1. Current methodology for this compound production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 3. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Radioactive this compound in the study of cerebral blood flow, blood volume, and oxygen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heuristic scoring method utilizing FDG-PET statistical parametric mapping in the evaluation of suspected Alzheimer disease and frontotemporal lobar degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Labeled Water Positron Emission Tomography During External Trigeminal Nerve Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accuracy of a method using short inhalation of (15)O-O(2) for measuring cerebral oxygen extraction fraction with PET in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accuracy of a Method Using Short Inhalation of 15O-O2 for Measuring Cerebral Oxygen Extraction Fraction with PET in Healthy Humans | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. This compound labelled water - Wikipedia [en.wikipedia.org]
- 12. Clinical applications of myocardial perfusion assessments made with this compound water and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of PET quantification in cardiovascular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noninvasive quantification of regional myocardial blood flow in coronary artery disease with this compound-labeled carbon dioxide inhalation and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Tracer for Better Coronary Artery Disease Diagnosis [uvahealth.com]
- 16. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-invasive Measurement of Cerebral Oxygen Metabolism with ¹⁵O-PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the non-invasive measurement of cerebral oxygen metabolism using positron emission tomography (PET) with Oxygen-15 (¹⁵O) labeled radiotracers. This powerful imaging technique allows for the quantitative assessment of key physiological parameters, including Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV), Oxygen Extraction Fraction (OEF), and the Cerebral Metabolic Rate of Oxygen (CMRO₂). Such measurements are crucial for understanding brain health, investigating neurological diseases, and evaluating the pharmacodynamic effects of novel therapeutics.
Positron Emission Tomography (PET) is considered the gold standard for in vivo regional measurements of oxygenation.[1] The use of ¹⁵O-labeled tracers is instrumental in evaluating cerebral blood flow, oxygen extraction fraction, and the cerebral metabolic rate of oxygen, which are critical for understanding neurological diseases and brain functions.[1] While traditional methods can be complex and invasive, often requiring arterial blood sampling, advancements in imaging technology, particularly hybrid PET/MRI systems, are paving the way for less invasive approaches.[2][3][4]
Core Physiological Parameters
The quantitative assessment of cerebral oxygen metabolism relies on the measurement of several key parameters:
-
Cerebral Blood Flow (CBF): The rate of blood delivery to brain tissue, typically measured in mL/100g/min. It is a critical indicator of cerebrovascular health.
-
Cerebral Blood Volume (CBV): The total volume of blood within a given volume of brain tissue, expressed in mL/100g.
-
Oxygen Extraction Fraction (OEF): The fraction of oxygen extracted from the blood by the brain tissue. It is a dimensionless quantity representing the balance between oxygen supply and demand.
-
Cerebral Metabolic Rate of Oxygen (CMRO₂): The rate at which the brain consumes oxygen, usually expressed in mL O₂/100g/min. It reflects the metabolic activity of the brain tissue.
The relationship between these parameters is fundamental to understanding brain physiology and is defined by the following equation:
CMRO₂ = CBF x OEF x CₐO₂
Where CₐO₂ is the arterial oxygen content.
¹⁵O-Labeled Radiotracers
Three primary ¹⁵O-labeled radiotracers are utilized in these studies, each providing a unique piece of the metabolic puzzle:
| Radiotracer | Parameter Measured | Administration |
| [¹⁵O]H₂O | Cerebral Blood Flow (CBF) | Intravenous Injection |
| [¹⁵O]O₂ | Oxygen Extraction Fraction (OEF) & CMRO₂ | Inhalation |
| [¹⁵O]CO | Cerebral Blood Volume (CBV) | Inhalation |
Quantitative Data Summary
The following tables summarize typical quantitative data for ¹⁵O-PET studies in healthy adult volunteers. These values can serve as a reference for experimental planning and data interpretation.
Table 1: Typical Radiotracer Doses and Acquisition Times
| Radiotracer | Administration Method | Typical Dose | PET Acquisition Duration |
| [¹⁵O]H₂O | Bolus Injection | 1.1 GBq | 10 minutes |
| [¹⁵O]O₂ | Bolus Inhalation | 1.4 GBq | 10 minutes |
| [¹⁵O]CO | Bolus Inhalation | 0.8 GBq | 6 minutes (static) |
| [¹⁵O]O₂ | Continuous Inhalation | 400 - 2253 MBq/min | 8-10 minutes |
Table 2: Normal Physiological Values in Healthy Adults (Gray Matter)
| Parameter | Abbreviation | Mean Value (± SD) | Units |
| Cerebral Blood Flow | CBF | 53 (± 12) | mL/100mL/min |
| Cerebral Blood Volume | CBV | 3.6 (± 0.3) | mL/100mL |
| Cerebral Metabolic Rate of Oxygen | CMRO₂ | 3.5 (± 0.5) | mL/100mL/min |
| Oxygen Extraction Fraction | OEF | 0.35 (± 0.06) | Dimensionless |
Note: These values are derived from 2D PET studies and may vary based on the imaging modality (2D vs. 3D PET), scanner specifications, and data analysis techniques employed.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted to specific research questions and available equipment.
Protocol 1: Measurement of Cerebral Blood Flow (CBF) with [¹⁵O]H₂O
This protocol outlines the procedure for quantifying regional CBF using a bolus injection of [¹⁵O]H₂O.
1. Subject Preparation:
- Subjects should fast for at least 2 hours prior to the scan.[6]
- An arterial line is placed in the radial artery for blood sampling to determine the arterial input function.
- A venous line is placed for the administration of the radiotracer.
- The subject is positioned comfortably in the PET scanner to minimize head motion.
2. Radiotracer Administration:
- A bolus of approximately 1.1 GBq of [¹⁵O]H₂O is injected intravenously.[7]
3. PET Data Acquisition:
- A dynamic PET scan is initiated simultaneously with the radiotracer injection.
- The acquisition duration is typically 10 minutes.[7]
- Data is acquired in a series of time frames to capture the kinetics of the tracer.
4. Arterial Blood Sampling:
- Continuous or frequent discrete arterial blood samples are collected throughout the scan to measure the radioactivity concentration in the arterial blood, which serves as the input function for kinetic modeling.
5. Data Analysis:
- The acquired PET data is corrected for attenuation, scatter, and random coincidences.
- Kinetic modeling, often using a single-tissue compartment model, is applied to the dynamic PET data and the arterial input function to generate parametric maps of CBF.
Protocol 2: Measurement of Cerebral Blood Volume (CBV) with [¹⁵O]CO
This protocol describes the use of inhaled [¹⁵O]CO to measure CBV.
1. Subject Preparation:
- Similar to the CBF protocol, the subject is positioned in the PET scanner with an arterial line in place.
2. Radiotracer Administration:
- The subject inhales [¹⁵O]CO gas for a period of 1 to 3 minutes.[8]
3. PET Data Acquisition:
- A static PET scan is initiated approximately 3 minutes after the start of inhalation to allow for the tracer to reach equilibrium in the blood pool.[5]
- The scan duration is typically 2 to 4 minutes.[5][8]
4. Arterial Blood Sampling:
- Arterial blood samples are taken during the scan to measure the whole-blood radioactivity concentration.[5]
5. Data Analysis:
- The CBV is calculated based on the ratio of tissue radioactivity concentration from the PET image and the radioactivity concentration in the arterial blood, with a correction for the difference in hematocrit between large vessels and capillaries.
Protocol 3: Measurement of OEF and CMRO₂ with [¹⁵O]O₂
This protocol details the procedure for measuring OEF and subsequently calculating CMRO₂ using inhaled [¹⁵O]O₂. This is often performed using a bolus inhalation method.
1. Subject Preparation:
- The subject is prepared as in the previous protocols.
2. Radiotracer Administration:
- The subject inhales a bolus of approximately 1.4 GBq of [¹⁵O]O₂.[7]
3. PET Data Acquisition:
- A dynamic PET scan of approximately 10 minutes is initiated with the inhalation of the radiotracer.[7]
4. Arterial Blood Sampling:
- Arterial blood samples are collected throughout the scan to measure total ¹⁵O radioactivity.
- Samples are also processed to separate the contribution of [¹⁵O]O₂ from metabolically produced [¹⁵O]H₂O.[6]
5. Data Analysis:
- A kinetic model is used to analyze the dynamic PET data along with the arterial blood data. This model accounts for the delivery of [¹⁵O]O₂ to the brain, its metabolic conversion to [¹⁵O]H₂O, and the subsequent washout of this metabolic water.
- The model allows for the estimation of the OEF.
- CMRO₂ is then calculated using the previously measured CBF, the newly determined OEF, and the arterial oxygen content.
Visualizations
The following diagrams illustrate the experimental workflows and the relationships between the measured parameters.
Caption: Workflow for Cerebral Blood Flow (CBF) Measurement.
Caption: Workflow for Cerebral Blood Volume (CBV) Measurement.
Caption: Workflow for OEF and CMRO₂ Measurement.
Caption: Relationship of Measured Parameters to Derive CMRO₂.
Applications in Drug Development
The non-invasive measurement of cerebral oxygen metabolism with ¹⁵O-PET provides invaluable insights for drug development professionals. Positron Emission Tomography plays a crucial role in both early and late-stage drug discovery by providing information on pharmacokinetics and pharmacodynamics.[9]
Key applications include:
-
Target Engagement and Pharmacodynamics: Assessing how a new drug candidate modulates cerebral blood flow and metabolism can provide direct evidence of target engagement and its physiological consequences.
-
Dose-Finding Studies: PET can be used to determine the optimal dose of a drug that elicits the desired physiological response in the brain.[10]
-
Patient Stratification: Identifying patients with specific metabolic profiles, such as those with impaired oxygen metabolism, can help in selecting the most appropriate candidates for clinical trials.[8]
-
Efficacy Evaluation: Quantifying changes in CMRO₂ and other parameters before and after treatment can provide objective biomarkers of therapeutic efficacy.
Advancements and Future Directions
The field is continuously evolving, with a major focus on developing truly non-invasive methods that eliminate the need for arterial cannulation.[8] Hybrid PET/MRI scanners offer a promising avenue for this, where MRI techniques can be used to derive the arterial input function non-invasively.[2][4] Furthermore, machine learning algorithms are being developed to predict the arterial input function from the PET data itself, which could significantly simplify these studies and broaden their clinical applicability.[11]
These advancements are poised to make the quantitative assessment of cerebral oxygen metabolism more accessible for both research and clinical applications, including multicenter clinical trials for novel neurotherapeutics.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. uwo.scholaris.ca [uwo.scholaris.ca]
- 3. A Noninvasive Method for Quantifying Cerebral Metabolic Rate of Oxygen by Hybrid PET/MRI: Validation in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Invasive Quantification of Cerebral Oxygen Metabolism by Hybrid Positron Emission Tomography/magnetic Resonance Imaging - ProQuest [proquest.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches using molecular imaging technology - use of PET in clinical microdose studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hepatic Blood Volume with [15O]CO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) with radiolabeled carbon monoxide ([15O]CO) is a quantitative imaging technique used to measure regional blood volume. When inhaled, [15O]CO binds irreversibly to hemoglobin within red blood cells, effectively trapping the radiotracer in the vascular space. This allows for the accurate determination of the fractional hepatic blood volume (HBV), which is the volume of blood per unit volume of liver tissue. This parameter is a critical indicator of liver physiology and can be altered in various pathological conditions, including cirrhosis and chronic hepatitis. Furthermore, understanding the impact of novel therapeutics on hepatic hemodynamics is crucial in drug development.
These application notes provide a detailed protocol for measuring hepatic blood volume using [15O]CO PET, aimed at researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes quantitative data on hepatic blood volume (HBV) obtained using the [15O]CO PET method in various populations.
| Subject Group | Mean Hepatic Blood Volume (mL blood/100 mL liver tissue) | Reference |
| Healthy Human Subjects | 20.5 | Taniguchi et al.[1] |
| Patients with Chronic Hepatitis | 18.2 | Taniguchi et al.[1] |
| Patients with Cirrhosis | 16.1 | Taniguchi et al.[1] |
| Healthy Subjects (Fasting) | 14 (Mean fasting HBV) | [1] |
Experimental Protocol
This protocol outlines the key steps for measuring hepatic blood volume using [15O]CO PET.
1. Subject Preparation
-
Fasting: Subjects should fast for at least 6 hours prior to the PET scan to ensure baseline physiological conditions.
-
Catheter Placement: For arterial blood sampling, place a catheter in a radial artery under local anesthesia. A peripheral vein is also cannulated for the potential administration of other agents if required by the study design.[1]
2. Radiotracer Administration
-
[15O]CO Inhalation: The subject inhales a specified dose of [15O]CO. A typical dose is around 1000 MBq.[1] The inhalation period is approximately 2 minutes.[2]
3. PET/CT Scanning
-
Waiting Period: After the completion of [15O]CO inhalation, a waiting period of approximately 2 minutes is observed to allow for the tracer to distribute throughout the vascular space.[2]
-
PET Scan Acquisition: A static PET scan of the liver is performed for a duration of 4 to 6 minutes.[1][2]
-
CT Scan: A low-dose CT scan is performed for attenuation correction of the PET data and for anatomical localization of the liver.
4. Arterial Blood Sampling
-
Timing: During the PET scan, at least three whole blood samples are collected from the radial artery catheter.[2]
-
Processing: The radioactivity concentration (kBq/mL) in each whole blood sample is measured using a gamma counter.
5. Data Analysis and Calculation of Hepatic Blood Volume (HBV)
-
Image Reconstruction: PET images are reconstructed with attenuation correction using the CT data.
-
Region of Interest (ROI) Definition: A region of interest is drawn around the liver on the PET images to determine the average concentration of [15O]CO in the liver tissue (kBq/mL).
-
Calculation of HBV: The fractional hepatic blood volume is calculated as the ratio of the [15O]CO concentration in the liver tissue to the average [15O]CO concentration in the arterial blood samples.[1]
Formula:
HBV (mL blood/mL liver tissue) = 15O-CO concentration in liver tissue (PET) / 15O-CO concentration in arterial blood
To express HBV in the more common unit of mL blood/100 mL liver tissue, the result is multiplied by 100.
Mandatory Visualization
Caption: Experimental workflow for measuring hepatic blood volume using [15O]CO PET.
References
Troubleshooting & Optimization
Challenges of short half-life in Oxygen-15 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxygen-15 ([¹⁵O]) in positron emission tomography (PET) imaging. The extremely short half-life of ¹⁵O presents unique logistical and experimental challenges that require careful planning and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the short half-life of this compound?
The primary challenge of using this compound, which has a half-life of approximately 122 seconds (2.04 minutes), is the rapid decay of the radioisotope.[1][2][3][4][5] This necessitates:
-
On-site Cyclotron: Production of ¹⁵O must occur at the imaging facility, as it cannot be transported over long distances.[3][6]
-
Rapid Synthesis and Purification: The conversion of raw ¹⁵O into usable radiotracers like [¹⁵O]H₂O, [¹⁵O]O₂, or [¹⁵O]CO must be extremely efficient.[7]
-
Synchronized Workflow: Close coordination is required between the cyclotron, radiochemistry, and imaging teams to ensure the radiotracer is administered to the subject and the scan is initiated before significant decay occurs.[8]
-
Complex Experimental Design: Protocols often involve rapid, sequential scans, and may require invasive procedures like arterial blood sampling for accurate quantification.[9][10]
Q2: Why is an on-site cyclotron necessary for ¹⁵O imaging?
Due to its very short half-life of about 2 minutes, this compound decays too quickly to be produced off-site and transported to the imaging center.[2][3] The radioactivity of the isotope would diminish to unusable levels within a very short timeframe. Therefore, a cyclotron, a type of particle accelerator, is required to be in close proximity to the PET scanner to produce the ¹⁵O as needed for experiments.[3]
Q3: What are the common radiotracers synthesized from this compound and their applications?
The most common ¹⁵O-labeled radiotracers are simple molecules used to study fundamental physiological processes:[2][7]
-
[¹⁵O]H₂O (Radiolabeled Water): Considered the gold standard for measuring regional blood flow, particularly cerebral blood flow (CBF) and myocardial blood flow (MBF).[2][3][5][11]
-
[¹⁵O]O₂ (Radiolabeled Oxygen): Used to measure the metabolic rate of oxygen consumption, providing insights into tissue viability and function.[1][10]
-
[¹⁵O]CO (Radiolabeled Carbon Monoxide): Binds to hemoglobin in red blood cells and is used to measure cerebral blood volume (CBV).[12]
-
[¹⁵O]CO₂ (Radiolabeled Carbon Dioxide): Can be used as an alternative to [¹⁵O]H₂O for blood flow measurements as it is rapidly converted to [¹⁵O]H₂O in the body.[10]
Q4: How does the short half-life impact patient radiation dose?
The short half-life of ¹⁵O results in a relatively low overall radiation burden for the patient, even with multiple administrations.[3][5] This allows for repeated measurements in a single imaging session, which can be advantageous for dynamic studies or assessing responses to interventions.[4][9]
Troubleshooting Guides
Issue 1: Low Radiotracer Yield at the Time of Injection
-
Possible Cause 1: Inefficient Production.
-
Possible Cause 2: Delays in Synthesis and Purification.
-
Possible Cause 3: Extended Transport Time from Cyclotron to Scanner.
-
Possible Cause 4: Inaccurate Decay Correction Calculations.
-
Troubleshooting:
-
Verify the half-life value used in calculations (approximately 122.4 seconds).[13]
-
Ensure accurate timing of all steps from the end of bombardment (EOB) to injection.
-
Use calibrated dose calibrators for accurate activity measurements.
-
-
Issue 2: Poor Image Quality or Inaccurate Quantification
-
Possible Cause 1: Insufficient Counts due to Radioactive Decay.
-
Troubleshooting:
-
Optimize the injected dose based on the specific imaging protocol and patient characteristics, while adhering to radiation safety limits.
-
Minimize the time between injection and the start of the PET scan.
-
For dynamic studies, use short framing times initially when the activity is highest.
-
-
-
Possible Cause 2: Patient Motion during the Scan.
-
Troubleshooting:
-
Utilize head restraints and other immobilization devices.
-
Clearly instruct the patient to remain still.
-
Employ motion correction algorithms during image reconstruction.
-
-
-
Possible Cause 3: Inaccurate Arterial Input Function (AIF).
-
Possible Cause 4: Scatter and Random Coincidences from Radioactivity in Airways.
Quantitative Data Summary
Table 1: this compound Production and Yield
| Parameter | Value | Reference |
| Half-life | 122.4 seconds | [13] |
| Common Nuclear Reaction | ¹⁴N(d,n)¹⁵O | [1] |
| Typical Bombardment (Saturation Yield) | 6 min at 40 µA | [1] |
| Approximate Yield at EOB | ~40 GBq | [1] |
| Delivered [¹⁵O]H₂O Yield (3 min post-EOB) | 10-12 GBq | [13] |
Table 2: Typical Experimental Timelines
| Experimental Phase | Duration | Notes |
| Cyclotron Bombardment | 1 - 6 minutes | Duration depends on the required yield.[1] |
| Radiotracer Synthesis & Purification | 2 - 4 minutes | Must be highly optimized. |
| Transport to Scanner | 1 - 2 minutes | Dependent on facility layout.[1] |
| Patient Administration & Uptake | 1 - 2 minutes | Bolus injection or continuous inhalation. |
| PET Scan Duration | 5 - 10 minutes | For dynamic [¹⁵O]H₂O scans.[3] |
| Inter-scan Interval | ~10-15 minutes | Allows for decay before the next scan.[9] |
Experimental Protocols
Protocol 1: Production of [¹⁵O]H₂O
-
Cyclotron Bombardment: Irradiate a target of natural nitrogen gas (containing 1% oxygen) with a deuteron (B1233211) beam to produce [¹⁵O]O₂ via the ¹⁴N(d,n)¹⁵O nuclear reaction.[1][11]
-
Gas Transfer: The produced [¹⁵O]O₂ gas is mixed with hydrogen gas (e.g., 5% H₂ in N₂).[11]
-
Catalytic Conversion: Pass the gas mixture over a heated palladium catalyst (at approximately 150°C) to facilitate the reaction of [¹⁵O]O₂ and H₂ to form [¹⁵O]H₂O vapor.[4][11]
-
Trapping: Bubble the resulting [¹⁵O]H₂O vapor through sterile, isotonic saline solution where it is trapped.[4]
-
Quality Control: Perform rapid quality control tests for pH, radiochemical purity, and radionuclidic identity. Sterility and endotoxin (B1171834) testing are typically performed retrospectively due to the short half-life.[13]
-
Dose Preparation: Draw the final [¹⁵O]H₂O saline solution into a syringe for patient administration.
Protocol 2: Cerebral Blood Flow (CBF) Measurement with [¹⁵O]H₂O PET
-
Patient Preparation: Position the patient in the PET scanner and establish an arterial line for blood sampling.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Administration: Administer a bolus injection of [¹⁵O]H₂O.
-
Dynamic PET Acquisition: Begin a dynamic PET scan simultaneously with the injection, typically lasting 5-10 minutes.[3]
-
Arterial Blood Sampling: Concurrently, draw arterial blood samples continuously using an automated system to measure the arterial input function.[9]
-
Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Kinetic Modeling: Analyze the dynamic tissue activity curves from the PET images and the arterial input function using an appropriate kinetic model (e.g., a single-tissue compartment model) to generate quantitative CBF maps.[9]
Visualizations
Caption: Workflow for the production and delivery of [¹⁵O]H₂O.
Caption: Radioactive decay pathway of this compound.
Caption: Simplified workflow for a quantitative [¹⁵O] PET experiment.
References
- 1. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. This compound labelled water - Wikipedia [en.wikipedia.org]
- 5. medtracepharma.com [medtracepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Current methodology for this compound production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 10. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound labelled water production for positron emission tomography [inis.iaea.org]
- 12. Radioactive this compound in the study of cerebral blood flow, blood volume, and oxygen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. auntminnieeurope.com [auntminnieeurope.com]
- 15. This compound labeled CO2, O2, and CO PET in small animals: evaluation using a 3D-mode microPET scanner and impact of reconstruction algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing radiation exposure in Oxygen-15 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiation exposure during Oxygen-15 (O-15) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for radiation protection in O-15 experiments?
A1: The guiding principle of radiation safety is ALARA, which stands for "As Low As Reasonably Achievable".[1][2][3] This principle emphasizes that even small doses of radiation should be avoided if they do not provide a direct benefit.[2] The three core components of ALARA are Time, Distance, and Shielding.[1][2][4]
Q2: What are the main sources of radiation exposure during an O-15 experiment?
A2: The primary sources of radiation exposure stem from the handling of the O-15 radiopharmaceutical, administration to the subject, and proximity to the subject after administration.[5] Due to the gaseous nature of some O-15 tracers, there is also a risk of internal radiation exposure through inhalation if leaks occur.[6]
Q3: What personal protective equipment (PPE) is required for handling O-15?
A3: Appropriate PPE is crucial for minimizing exposure and contamination.[7] Standard PPE for handling radiopharmaceuticals includes a gown, gloves, and eye protection such as safety goggles or a face shield.[8][9][10] For O-15, which emits high-energy positrons, industrial safety goggles are recommended to protect the lens of the eye.[11]
Q4: How does the short half-life of O-15 impact radiation safety protocols?
A4: this compound has a very short half-life of approximately 122 seconds (2.04 minutes).[6][12] This rapid decay means that the radiation hazard diminishes quickly. However, it also necessitates efficient and well-practiced procedures to minimize handling time.[5][13] The short half-life is a key challenge in applying current good manufacturing practices but also helps in reducing the duration of high radiation fields post-experiment.[14]
Q5: Are there specific regulations I need to be aware of?
A5: Yes, all work with radioactive materials must comply with institutional, state, and federal regulations.[13] This includes maintaining records of radionuclide dose calibrator testing, proper disposal of radioactive waste, and adherence to dose limits for radiation workers and the public.[13][15] It is essential to consult with your institution's Radiation Safety Officer (RSO).[6]
Troubleshooting Guides
Issue 1: Higher than expected personal dosimeter readings.
| Possible Cause | Troubleshooting Steps |
| Excessive Time Near Source | 1. Review and streamline experimental procedures to reduce the time spent handling the O-15 source and near the subject.[2][4] 2. Automate radiopharmaceutical administration processes where possible to minimize manual handling time.[11] |
| Insufficient Distance | 1. Maximize the distance from the radiation source whenever feasible.[2][4] 2. Use remote handling tools for manipulating vials and syringes. 3. Step away from the patient immediately after administration. |
| Inadequate Shielding | 1. Ensure appropriate shielding is used for syringes and vials containing O-15. Acrylic syringe shields (at least 1 cm thick) are effective against positrons.[11] 2. Utilize lead or tungsten shielding around the injection site and for storage.[5][6] 3. Verify the integrity and correct placement of all shielding before starting the experiment. |
| Accidental Contamination | 1. In case of suspected inhalation of O-15 gas, use a contamination meter immediately to check for internal contamination.[16] 2. Follow established decontamination procedures.[17] 3. Report any suspected contamination to the Radiation Safety Officer immediately. |
Issue 2: Suspected leak of O-15 gas.
| Possible Cause | Troubleshooting Steps |
| Loose Tubing or Connections | 1. Immediately turn on the room's exhaust fan if applicable.[16] 2. Evacuate non-essential personnel from the area. 3. Use a survey meter to identify the location of the leak.[16] 4. If safe to do so, secure any loose connections. 5. Ventilate the area until radiation levels return to background. |
| Equipment Malfunction | 1. Abort the experiment and secure the O-15 source if possible. 2. Follow emergency procedures established by your institution's Radiation Safety Officer. 3. Do not use the equipment until it has been inspected and certified as safe.[17] |
Data on Dose Reduction
Effective shielding is a critical component in reducing radiation exposure. The following table summarizes the impact of shielding on dose rates.
| Shielding Type & Thickness | Radionuclide | Dose Reduction Efficacy | Reference |
| Protective Shielding (unspecified) | O-15 Water | ~83% reduction in dose to hands during injection. | [5] |
| 15-mm thick acrylic syringe shield + 50 mm lead shielding around injection site | O-15 Water | Reduced whole-body exposure from 0.014 mSv/MBq to 0.0014 mSv/MBq. | [11] |
| Automated Administration System | Positron-emitting radionuclides | 81% reduction in staff hand exposure. | [11] |
| Automated Administration System | Positron-emitting radionuclides | 58% reduction in whole-body exposure. | [11] |
Experimental Protocols
Protocol 1: Safe Handling and Administration of O-15 Labeled Water
This protocol outlines the key steps for minimizing exposure during the handling and injection of [¹⁵O]water.
1. Preparation and Pre-Administration Checks:
- Ensure all required shielding (syringe shields, lead bricks) is in place.
- Perform constancy, accuracy, linearity, and geometry tests on the dose calibrator as per regulations.[13]
- Verify the identity of the radiopharmaceutical, the amount of radioactivity, and the expiration time before administration.[13]
- Wear appropriate PPE, including a lab coat, disposable gloves, and safety goggles.[8]
- Assign a personal alarming dosimeter and record the initial reading.[16]
2. Dose Administration:
- Use a shielded syringe to draw up the O-15 water dose.
- Place an intravenous line before radiopharmaceutical administration to allow for rapid injection.[11]
- Verify venous patency before, during, and after the injection to prevent misadministration and extravasation.[13]
- Minimize the time spent in close proximity to the patient during injection.[5]
- Use the maximum practical distance from the patient.[5]
3. Post-Administration Procedures:
- Immediately dispose of the used syringe and any contaminated materials in a designated radioactive waste container.[13]
- Monitor the injection site for any signs of extravasation.[13]
- Record the final dosimeter reading.[16]
- Survey the work area for any contamination before leaving.
Protocol 2: Safe Administration of O-15 Gas for Animal Studies
This protocol details procedures for the safe delivery of radioactive O-15 gas in animal experiments. Note: Administering O-15 gas to humans is generally not permitted.[16]
1. Pre-Delivery Setup:
- Post "Danger: Radioactive Material" signs on all doors to the experimental area.[16]
- Prepare and set up the ventilator equipment and tubing.
- Ensure the exhaust tank is vented and the pressure is near zero.[16]
- Confirm that the vent tubing is correctly routed.
- Have a survey meter readily available in the control room.[16]
2. Gas Administration:
- Once the animal is positioned and ready, initiate the transfer of O-15 gas from the cyclotron.[6]
- The subject inhales the O-15 gas while undergoing the PET scan.[6]
- Exhaled radioactive air must be captured in a dedicated exhaust tank to allow for decay.[6]
- Access to the scan room and equipment room is restricted for a set period (e.g., 25 minutes) after gas delivery to allow for decay.[16]
3. Post-Administration and Decommissioning:
- After the designated delay, manually vent the exhaust tank into a safe, designated area.[16]
- Turn off the room's exhaust fan.
- Conduct a thorough survey of the room and equipment for any residual contamination.
- Remove warning signs once the area is clear of radioactivity.
Visualizations
References
- 1. radetco.com [radetco.com]
- 2. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. barriertechnologies.com [barriertechnologies.com]
- 5. Evaluation of equivalent dose to working staff with this compound-water in positron emission tomographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sjhc.london.on.ca [sjhc.london.on.ca]
- 7. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment | PPE Types & Examples - Video | Study.com [study.com]
- 10. osha.gov [osha.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. radiationsafety.ca [radiationsafety.ca]
- 13. snmmi.org [snmmi.org]
- 14. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aapm.org [aapm.org]
- 16. sjhc.london.on.ca [sjhc.london.on.ca]
- 17. Guideline on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxygen-15 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production yield of Oxygen-15 ([¹⁵O]) from a cyclotron.
Frequently Asked Questions (FAQs)
Q1: What are the primary nuclear reactions used for producing this compound in a cyclotron?
A1: The two most common production routes for this compound are:
-
¹⁴N(d,n)¹⁵O: This reaction involves bombarding a target of natural nitrogen gas with deuterons.[1]
-
¹⁵N(p,n)¹⁵O: This method uses a target of enriched ¹⁵N gas and bombards it with protons. This is often the method of choice for low-energy proton-only cyclotrons.[1][2][3]
Q2: What is a typical yield for [¹⁵O]water production?
A2: Consistent yields of 10-12 GBq (270-325 mCi) of [¹⁵O]water can be obtained approximately 3-4 minutes after bombardment.[4] A saturation yield of 0.78 GBq (21 mCi) per µA for [¹⁵O]H₂O has also been reported.
Q3: What are the critical quality control tests for [¹⁵O]water for injection?
A3: Due to its short half-life, quality control (QC) testing for [¹⁵O]water is a critical and time-sensitive process. Key QC tests include:
-
Visual Inspection: The solution should be clear and colorless.
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 5.5-8.5).[5]
-
Radiochemical Purity: To ensure that the radioactivity is in the chemical form of [¹⁵O]water.
-
Radionuclidic Purity: To confirm that the radioactivity originates from ¹⁵O and to check for the presence of other radionuclides. This is often done by measuring the half-life of the product.[5]
-
Bacterial Endotoxins: To ensure the product is free from pyrogens.
-
Sterility: To confirm the absence of microbial contamination.
Q4: How can I minimize the consumption of expensive enriched ¹⁵N₂ gas?
A4: Systems have been developed that allow for the recycling of the enriched ¹⁵N₂ target gas. These systems typically involve separating the produced [¹⁵O]H₂O from the target gas, often by cryogenic trapping, allowing the ¹⁵N₂ to be reused for subsequent productions.[2]
Troubleshooting Guide
Low or inconsistent yield of this compound is a common issue that can be attributed to several factors throughout the production process. This guide provides a systematic approach to identifying and resolving these problems.
Low [¹⁵O]O₂ Yield from Target
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low radioactivity reading directly from the target. | Target Leak: The integrity of the target chamber is compromised, leading to a loss of target gas pressure and reduced production. | 1. Perform a pressure-hold test: Pressurize the target and monitor for any pressure drop over a specified time. 2. Locate the leak: Use a leak detection solution or a helium leak detector to pinpoint the source of the leak (e.g., foils, fittings, valves). 3. Replace faulty components: Replace any damaged foils, O-rings, or fittings. Ensure all connections are secure. |
| Insufficient Beam Current on Target: The actual proton or deuteron (B1233211) current reaching the target is lower than the setpoint. | 1. Verify beam current readings: Check the cyclotron's diagnostic tools to confirm the beam current on the target. 2. Inspect beamline components: Check for any obstructions or misalignments in the beam path. 3. Tune the cyclotron: Optimize the ion source and extraction parameters to maximize the beam current delivered to the target. | |
| Incorrect Target Gas Composition or Pressure: The concentration of N₂ (or ¹⁵N₂) in the target is not optimal, or the pressure is too low. | 1. Verify gas supply: Ensure the correct gas cylinder is connected and has adequate pressure. 2. Check gas lines for leaks: Inspect the gas delivery lines for any potential leaks that could alter the gas mixture. 3. Optimize target pressure: The target pressure can affect the density of target nuclei. Consult your cyclotron's documentation for the optimal pressure for ¹⁵O production. | |
| Target Cooling System Malfunction: Inefficient cooling can lead to a decrease in target gas density (gas targets) or even target damage. | 1. Monitor coolant flow and temperature: Check the flow rate and temperature of the cooling water or gas.[6] 2. Inspect cooling channels: Ensure there are no blockages in the cooling channels of the target holder. 3. Verify chiller/cooling unit operation: Confirm that the primary cooling system is functioning within its specified parameters. |
Low [¹⁵O]H₂O Yield from Synthesis Module
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| High [¹⁵O]O₂ yield from target, but low final [¹⁵O]H₂O activity. | Inefficient Catalytic Conversion: The conversion of [¹⁵O]O₂ to [¹⁵O]H₂O over the catalyst (e.g., Platinum) is incomplete. | 1. Check catalyst temperature: The catalytic conversion is temperature-dependent. Ensure the catalyst furnace is reaching and maintaining the correct temperature (e.g., 400°C for a Pt wire). 2. Inspect the catalyst: The catalyst can become contaminated or deactivated over time. Visually inspect the catalyst and replace it if necessary. 3. Verify gas flow rates: Ensure the flow rates of [¹⁵O]O₂ and H₂ gas over the catalyst are optimal for the reaction. Inadequate mixing can lead to poor conversion. |
| Gas Transfer Line Issues: There may be leaks or blockages in the transfer lines between the cyclotron target and the synthesis module. | 1. Perform a leak check on transfer lines: Use a pressure decay test or a gas detector to check for leaks. 2. Check for blockages: During cold weather, ice can form in lines that pass through unheated areas.[6] Flush the lines with a dry, inert gas before production. 3. Minimize line length: Long transfer lines can lead to significant decay of the short-lived ¹⁵O. Keep the lines as short as possible. | |
| Problems with the Automated Synthesis Module: A valve malfunction, software error, or sensor failure within the automated module can disrupt the synthesis process. | 1. Review the synthesis log file: Check the module's log for any error messages or deviations from the expected sequence of events. 2. Perform a "dry run": Run the synthesis sequence without radioactivity to visually inspect the operation of all valves and actuators. 3. Calibrate sensors: Ensure that all pressure, temperature, and flow sensors are properly calibrated. | |
| Inadequate Trapping of [¹⁵O]H₂O: The produced [¹⁵O]water vapor is not being efficiently trapped in the collection vial. | 1. Check the temperature of the collection trap: If using a cold trap, ensure it is at the correct temperature to efficiently freeze the water vapor. 2. Verify proper bubbling: Ensure the gas stream is bubbling effectively through the collection water (e.g., phosphate-buffered saline) to allow for efficient trapping. 3. Inspect the final filter: A clogged or improperly installed sterile filter can create back pressure, hindering the transfer of the [¹⁵O]water vapor. |
Data Presentation
The following tables summarize the impact of key cyclotron parameters on this compound yield. Note that optimal parameters can vary between different cyclotron models and target designs.
Table 1: Impact of Beam Current on [¹⁵O]H₂O Yield (¹⁵N(p,n)¹⁵O Reaction)
| Beam Current (µA) | Irradiation Time (s) | Proton Energy (MeV) | Delivered [¹⁵O]H₂O Activity (GBq) | Saturation Activity (GBq/µA) |
| 30 | 150 | 10.6 | 9.8 | 0.78 |
Data synthesized from a study on low-energy proton cyclotrons.
Table 2: Example Production Parameters for [¹⁵O]O₂ and [¹⁵O]H₂O
| Product | Reaction | Beam Current (µA) | Irradiation Time (min) | Typical Yield (GBq) |
| [¹⁵O]O₂ | ¹⁴N(d,n)¹⁵O | 40 | 6 | ~40 |
| [¹⁵O]H₂O | ¹⁴N(d,n)¹⁵O followed by conversion | 40 | 6 | 10-12 |
Data represents typical yields and may vary based on specific system performance.
Experimental Protocols
Protocol 1: Production of [¹⁵O]Water via the ¹⁵N(p,n)¹⁵O Reaction
This protocol outlines the general steps for producing [¹⁵O]water using an enriched ¹⁵N₂ gas target on a low-energy proton cyclotron.
1. Target Preparation and System Checks:
- Target Integrity Check: Perform a pressure hold test on the ¹⁵N₂ gas target to ensure there are no leaks.
- Gas Line Purge: Purge the gas transfer lines with an inert gas (e.g., helium) to remove any atmospheric contaminants.
- Synthesis Module Preparation: Prepare the automated synthesis module according to the manufacturer's instructions. This includes loading the necessary reagents and disposables.
2. Cyclotron Irradiation:
- Target Loading: Fill the target chamber with ¹⁵N₂ gas containing a small percentage of hydrogen (~5%).
- Beam Parameters: Set the proton beam energy (e.g., 10.6 MeV) and beam current (e.g., 30 µA).
- Irradiation: Irradiate the target for a predetermined time (e.g., 150 seconds). The duration can be adjusted to achieve the desired activity.
3. Transfer and Synthesis:
- Gas Transfer: At the end of bombardment (EOB), transfer the radioactive gas mixture from the target to the automated synthesis module.
- Catalytic Conversion: The gas mixture is passed over a heated catalyst (e.g., platinum at ~400°C) to convert the [¹⁵O]O₂ to [¹⁵O]H₂O vapor.
- Trapping: The [¹⁵O]H₂O vapor is then bubbled through a vial containing sterile, pyrogen-free water or phosphate-buffered saline to trap the final product.
4. Quality Control and Dispensing:
- QC Sampling: A sample of the final product is taken for quality control testing as described in the FAQ section.
- Dispensing: The final [¹⁵O]water product is dispensed into a sterile vial for use.
Protocol 2: Production of [¹⁵O]Water via the ¹⁴N(d,n)¹⁵O Reaction
This protocol provides a general outline for the production of [¹⁵O]water using a natural nitrogen gas target.
1. Target and System Preparation:
- Target Integrity: Perform a leak test on the nitrogen gas target.
- Target Gas: The target is typically filled with high-purity nitrogen gas containing a small amount of oxygen (e.g., 1% O₂/N₂).
- Synthesis Module Setup: Prepare the synthesis module for the conversion of [¹⁵O]O₂ to [¹⁵O]H₂O.
2. Cyclotron Irradiation:
- Beam Parameters: Set the deuteron beam energy (e.g., 8.4 MeV) and beam current (e.g., 40 µA).
- Irradiation: Irradiate the target for a specified duration (e.g., 6 minutes).
3. Post-Irradiation Processing:
- Gas Release and Purification: The produced [¹⁵O]O₂ gas is released from the target and passed through a purification column (e.g., ascarite/charcoal) to remove any potential impurities.
- Conversion to [¹⁵O]Water: The purified [¹⁵O]O₂ is mixed with hydrogen gas and passed over a heated platinum wire (~400°C) to form [¹⁵O]water vapor.
- Trapping: The [¹⁵O]water vapor is bubbled into a mixing vial containing phosphate-buffered saline.
- Final Filtration: The solution is then passed through a 0.22 µm sterile filter into the final product vial.
4. Quality Control:
- Perform the required quality control tests on the final [¹⁵O]water product.
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: General experimental workflow for [¹⁵O]water production.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 6. researchgate.net [researchgate.net]
Overcoming limitations of the steady-state 15O inhalation method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the steady-state ¹⁵O inhalation method for positron emission tomography (PET).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Variability in Arterial Radioactivity Concentration
-
Question: My arterial blood concentration of ¹⁵O is not remaining constant during the steady-state inhalation. How does this affect my results and how can I correct for it?
-
Answer: Fluctuations in arterial ¹⁵O concentration are a significant limitation of the steady-state method, which assumes equilibrium.[1] These variations can lead to inaccuracies in the calculation of regional cerebral blood flow (CBF) and oxygen metabolism. To address this, a correction method can be employed where the time course of arterial activity is obtained through multiple sampling points during the study. This data is then used in a modified model that does not assume equilibrium to generate look-up tables that relate tissue activity to flow and oxygen extraction fraction, ultimately providing more accurate regional parameters.[1]
Issue 2: Poor Signal-to-Noise Ratio (SNR)
-
Question: The signal-to-noise ratio in my ¹⁵O-water PET activation studies is low. How can I improve it without altering the experimental protocol significantly?
-
Answer: A low signal-to-noise ratio (SNR) is a common challenge in ¹⁵O PET imaging.[2][3] One effective method to enhance the SNR is through a weighted summation of the PET data.[2] Instead of a simple summation over time, this technique applies a greater weight to data points with higher information content regarding blood flow changes. This can be achieved by creating a theoretical signal curve from a typical arterial curve and estimated flow values for the subject.[2] This weighted summation approach has been shown to increase the SNR by 5-10% compared to straight summation.[2]
Issue 3: Inaccurate CBF Measurement in Heterogeneous Tissue
-
Question: I am observing inaccuracies in my cerebral blood flow (CBF) measurements, particularly in regions with mixed gray and white matter. What could be the cause?
-
Answer: The steady-state C¹⁵O₂ inhalation method is based on a one-compartment model that assumes uniform local flow and partition coefficients.[4] However, due to the limited spatial resolution of PET, regions of interest often contain a mixture of gray and white matter, which have different flow rates and partition coefficients. This tissue heterogeneity can lead to an underestimation of CBF by up to 20% in a region that is 30% gray matter.[4] The error is more pronounced in cases of cerebral hyperemia.[4]
Issue 4: Complications with Arterial Blood Sampling
-
Question: What are the common errors associated with arterial blood sampling and how can I avoid them?
-
Answer: Arterial blood sampling is an invasive procedure prone to several types of errors that can significantly impact the accuracy of your results.[5][6][7] Common errors include the presence of air in the blood sample, inadvertent venous sampling, and effects from anticoagulants.[6] It is crucial to ensure proper technique to avoid these issues. For instance, any air bubbles should be expelled from the syringe immediately after collection.
Issue 5: Scatter Correction in 3D PET
-
Question: How critical is scatter correction for ¹⁵O studies using a 3D PET scanner, and what is a reliable method?
-
Answer: Scatter correction is particularly important for quantitative accuracy in 3D PET imaging.[8] While various methods exist, a simplified deconvolution scatter correction method has been shown to provide results comparable to more complex hybrid dual-energy-window scatter correction methods.[8] This simplified approach has demonstrated excellent agreement, with intraclass correlation coefficients above 0.95 for parameters like cerebral blood flow, cerebral blood volume, cerebral metabolic rate of oxygen, and oxygen extraction fraction.[8]
Data Summary
Table 1: Impact of Tissue Heterogeneity on CBF Measurement
| Tissue Composition (Gray Matter %) | Gray Matter Flow (ml/min/g) | White Matter Flow (ml/min/g) | Maximum CBF Underestimation (%) |
| 30 | 0.80 | 0.20 | 20 |
Source: Data derived from computer simulations of the equilibrium C¹⁵O₂ inhalation method.[4]
Table 2: Improvement in Signal-to-Noise Ratio with Weighted Summation
| Summation Method | Optimal Summation Time (sec) | Increase in SNR (%) |
| Straight Summation | 60-100 | N/A |
| Weighted Summation | Asymptotic | 5-10 |
Source: Comparison of straight and weighted summation methods for ¹⁵O-water perturbation studies.[2]
Experimental Protocols
Protocol 1: Correction for Variation in Arterial Concentration
-
Gas Inhalation: The subject inhales C¹⁵O₂ or ¹⁵O₂ gas to reach a steady state.
-
Arterial Blood Sampling: Instead of assuming a constant arterial concentration, draw multiple arterial blood samples throughout the study period.
-
Measure Radioactivity: Determine the time course of the arterial radioactivity concentration from the collected samples.
-
Model Application: Utilize a model that does not assume equilibrium to solve for regional parameters.
-
Generate Look-up Tables: Create look-up tables that correlate tissue activity with flow and oxygen extraction fraction.
-
Parameter Estimation: Estimate the regional parameters from the generated look-up tables.[1]
Protocol 2: Weighted Summation for Improved SNR
-
Data Acquisition: Perform PET data acquisition during a ¹⁵O-water activation study.
-
Create Theoretical Signal Curve:
-
Simulate tissue time-activity curves for both baseline and activated states.
-
Subtract the baseline curve from the activated state curve.
-
Use a typical arterial curve and subject-specific estimates for delay and flow to create the final signal curve.[2]
-
-
Weighted Summation:
-
Use the values from the theoretical signal curve as weights when summing the activity data before image reconstruction.
-
Data with high information content will receive a larger weight.[2]
-
-
Image Reconstruction: Reconstruct the PET images using the weighted summation data.
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during the steady-state ¹⁵O inhalation method.
Caption: A step-by-step experimental workflow for correcting variations in arterial ¹⁵O concentration.
References
- 1. The 15O steady-state method: correction for variation in arterial concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weighted summation of oxygen-15-water PET data to increase signal-to-noise ratio for activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving 90Y PET Scan Image Quality Through Optimized Reconstruction Algorithms | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 4. Effect of tissue heterogeneity on the measurement of cerebral blood flow with the equilibrium C15O2 inhalation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood Gas Sampling Errors | Thoracic Key [thoracickey.com]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. Validation of a simplified scatter correction method for 3D brain PET with 15O - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in ¹⁵O PET Scans
Welcome to the technical support center for Oxygen-15 (¹⁵O) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during ¹⁵O PET scans that can lead to a low SNR.
Issue 1: High Noise Levels in Reconstructed Images
Question: My reconstructed ¹⁵O PET images are excessively noisy, making it difficult to accurately quantify physiological parameters. What are the potential causes and how can I mitigate this?
Answer: High noise in ¹⁵O PET images is a common challenge, primarily due to the short half-life of this compound (approximately 2.04 minutes), which results in low counting statistics. Several factors throughout the experimental workflow can contribute to this.
Potential Causes and Solutions:
| Cause | Solution |
| Insufficient Injected Dose | The amount of radioactivity administered is crucial. A lower dose leads to fewer coincidence events and higher noise. It's important to optimize the injected dose for your specific scanner and protocol.[1][2] For example, one study determined an optimal ¹⁵O-H₂O injection activity level of 23 mCi (850 MBq) to maximize the PET image SNR at the peak of the arterial input function on a GE SIGNA PET/MR scanner.[1] |
| Suboptimal Acquisition Time | A short scan duration will not capture enough events, leading to poor SNR. Longer scan times can improve the SNR.[3] For autoradiographic images in cerebral blood flow (CBF) studies, an optimal scan time was found to be between 90 and 120 seconds.[4] |
| Inadequate Reconstruction Algorithm | The choice of reconstruction algorithm significantly impacts image noise. Iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) generally produce images with better SNR compared to older methods like Filtered Backprojection (FBP).[2][5][6] Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling can further enhance image quality.[2] |
| Patient Motion | Subject motion during the scan is a major source of image degradation and noise. Even small movements can lead to significant artifacts.[7][8] Implementing motion correction strategies is critical. |
| Suboptimal Data Summation | For activation studies, simply summing the data over time may not be optimal. A weighted summation approach, where data with higher informational content about blood flow changes are given more weight, can significantly increase the SNR.[9] |
Issue 2: Motion Artifacts Obscuring the Signal
Question: I suspect patient motion is compromising my ¹⁵O PET data. How can I detect and correct for motion?
Answer: Motion during a ¹⁵O PET scan can introduce significant artifacts, leading to blurred images and reduced quantitative accuracy. Both physiological (respiratory, cardiac) and voluntary patient movements are concerns.
Troubleshooting Motion-Related Issues:
-
Detection: Motion can be identified by visually inspecting the raw dynamic PET images for misalignments between frames. Derived parametric images and polar maps can also reveal motion artifacts.[7]
-
Correction Techniques:
-
Frame-by-Frame Realignment: Manual or semi-automated realignment of individual frames is a common and effective method.[7]
-
Gating: For periodic motion like respiration and cardiac cycles, gating techniques can be employed.[8][10] This involves acquiring data in sync with the physiological cycle and only reconstructing the data from specific phases.
-
Motion Tracking: External tracking devices can monitor patient movement, and this information can be used to correct the PET data during or after acquisition.[8]
-
MR-Based Motion Correction: In hybrid PET/MR systems, MRI can be used to create detailed motion models that are then applied to correct the PET data.[8][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of the short half-life of ¹⁵O on SNR?
A1: The very short half-life of ¹⁵O (~2 minutes) is the primary reason for the inherent challenge of low SNR in these scans. It limits the acquisition time and the total number of coincidence events that can be detected, leading to higher statistical noise in the images compared to scans with longer-lived isotopes like ¹⁸F. This makes optimizing every aspect of the acquisition and analysis workflow critical.[3][12]
Q2: How do different reconstruction algorithms affect the quantitative accuracy and SNR of ¹⁵O PET images?
A2: Iterative reconstruction algorithms, such as OSEM, have been shown to provide superior image quality and more accurate quantitative values compared to FBP for ¹⁵O PET studies.[5][6] For instance, a study on small animals found that OSEM2D and OSEM3D-MAP reconstruction methods resulted in significantly higher values for cerebral blood flow (CBF) and cerebral metabolic rate of oxygen (CMRO2) compared to FBP.[5] While iterative methods can improve SNR, they may also introduce artifacts if not properly regularized.
Q3: What are "switched paradigms" and how can they improve SNR in activation studies?
A3: In PET activation studies, a "switched paradigm" involves switching between the activation and baseline conditions during the scan itself. This technique aims to maximize the difference signal between the two states. Studies have shown that switched protocols can increase the SNR by 20-30%, which is equivalent to collecting 50% more counts in a standard protocol.[13]
Q4: Is there an optimal injected dose to maximize SNR?
A4: Yes, there is an optimal injected activity level that maximizes the SNR. Increasing the injected dose beyond this point can actually decrease the SNR. This is because higher activity leads to an increase in random coincidence events and system deadtime, which add noise to the images.[1] The optimal dose is specific to the scanner, the tracer, and the injection method.[1]
Experimental Protocols & Data
Weighted Summation for Activation Studies
This method improves the SNR by assigning weights to the PET data before summation and reconstruction. Data points with a higher expected signal change receive a larger weight.
Methodology:
-
Create a Theoretical Signal Curve: Simulate tissue time-activity curves for both baseline and activated states for the subject. This requires an estimated arterial input function and values for tissue blood flow and delay.
-
Calculate Weights: The difference between the simulated activated and baseline curves serves as the weighting function.
-
Apply Weights: Multiply the acquired PET projection data at each time point by the corresponding weight from the theoretical signal curve.
-
Sum and Reconstruct: Sum the weighted projection data and then reconstruct the final image.
Quantitative Comparison of Summation Methods:
| Method | Optimal Summation Time (seconds) | SNR Increase (compared to peak of straight summation) |
| Straight Summation | 60-100 | - |
| Weighted Summation | Approaches optimal value asymptotically | 5-10% |
Data adapted from simulations and experimental data in activation studies.[9]
Impact of Reconstruction Algorithms on Quantitative Values in Small Animal ¹⁵O PET
A study comparing different reconstruction algorithms in rats using the steady-state inhalation method for ¹⁵O-labeled gases demonstrated significant differences in calculated physiological parameters.
Methodology:
-
Animal Preparation: Anesthetized rats were tracheotomized for controlled inhalation of ¹⁵O-labeled gases. Arterial blood was sampled to measure radioactivity.
-
PET Acquisition: Dynamic PET scans were performed during continuous inhalation of ¹⁵O-CO₂, ¹⁵O-O₂, and ¹⁵O-CO.
-
Image Reconstruction: PET images were reconstructed using three different algorithms: Filtered Backprojection (FBP), Ordered-Subset Expectation Maximization 2D (OSEM2D), and OSEM 3D followed by Maximum A Posteriori (OSEM3D-MAP).
-
Quantitative Analysis: Cerebral Blood Flow (CBF), Oxygen Extraction Fraction (OEF), Cerebral Metabolic Rate of Oxygen (CMRO₂), and Cerebral Blood Volume (CBV) were calculated for each reconstruction method.
Comparison of Reconstruction Algorithms (Whole Brain Values):
| Parameter | FBP | OSEM2D | OSEM3D-MAP |
| CBF (mL/100g/min) | 46.6 ± 12.5 | Significantly Higher | Significantly Higher |
| CMRO₂ (mL/100g/min) | 5.72 ± 0.34 | Significantly Higher | Significantly Higher |
| OEF (%) | 63.7 ± 7.2 | Not Significantly Different | Significantly Lower |
| CBV (mL/100g) | 5.66 ± 0.34 | - | - |
Data from a study on male SD rats.[5]
Visualizations
Caption: Workflow for optimizing SNR in ¹⁵O PET scans.
Caption: Troubleshooting logic for low SNR in ¹⁵O PET.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of H2(15)O-CBF method for higher signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound labeled CO2, O2, and CO PET in small animals: evaluation using a 3D-mode microPET scanner and impact of reconstruction algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison among Reconstruction Algorithms for Quantitative Analysis of 11C-Acetate Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and correction of patient motion in dynamic 15O-water PET MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 9. Weighted summation of this compound-water PET data to increase signal-to-noise ratio for activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Improved signal-to-noise in PET activation studies using switched paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [¹⁵O]O₂ Gas Delivery for PET/MR Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [¹⁵O]O₂ gas delivery for Positron Emission Tomography/Magnetic Resonance (PET/MR) systems.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding [¹⁵O]O₂ production, quality control, and experimental setup.
Gas Production & Quality Control
Q1: What are the typical methods for producing [¹⁵O]O₂ for PET/MR studies?
A1: [¹⁵O]O₂ is most commonly produced using an on-site cyclotron. The standard method involves the ¹⁴N(d,n)¹⁵O nuclear reaction, where nitrogen gas containing a small percentage of oxygen (e.g., 1% O₂) is bombarded with deuterons.[1] The resulting radioactive gas is then purified to remove other potential radiolabeled contaminants like [¹⁵O]CO, [¹¹C]CO, or [¹¹C]CO₂ using traps such as activated charcoal and ascarite.[1]
Q2: What quality control tests are essential for clinical-grade [¹⁵O]O₂?
A2: For human studies, rigorous quality control is necessary. Key tests include:
-
Radionuclidic Identity and Purity: Confirming the presence of ¹⁵O and the absence of other radioactive isotopes. This is often verified by measuring the half-life of the produced gas, which should be approximately 122 seconds.[1][2]
-
Radiochemical Identity and Purity: Ensuring the radioactivity is in the chemical form of O₂. This can be assessed using gas chromatography with a radiation detector.[1][2]
-
Sterility and Pyrogenicity: These tests are crucial, especially when producing [¹⁵O]H₂O for injection, to ensure patient safety.[3]
-
Filter Integrity: Verifying the performance of filters used during production and delivery.[3]
Q3: What are the expected radioactivity yields for [¹⁵O]O₂ production?
A3: Yields can vary based on cyclotron parameters (e.g., bombardment time and current). For example, a 6-minute bombardment at 40 µA can produce approximately 40 GBq of [¹⁵O]O₂.[1] Shorter bombardments, such as 1 minute at 10 µA, can yield around 2.75 ± 0.08 GBq.[1]
Experimental Setup & Delivery
Q4: What are the common delivery methods for [¹⁵O]O₂ to the PET/MR scanner?
A4: [¹⁵O]O₂ is typically delivered directly from the cyclotron to the PET/MR suite via a dedicated delivery line, often made of stainless steel.[1][4] The gas can be administered to the subject through either a continuous inhalation method over several minutes or as a bolus inhalation.[5]
Q5: How is the timing of gas delivery coordinated with the PET/MR scan?
A5: Close coordination between the cyclotron and imaging teams is critical. Cyclotron bombardment is often initiated 5 minutes before the desired delivery time to the scanner.[1] A holding delay in the cyclotron target may be used to ensure the desired dose (e.g., ~2000 MBq) reaches the scanner, accounting for the transit time.[1]
Q6: What are the typical flow rates and administration durations for [¹⁵O]O₂ studies?
A6: For continuous inhalation studies, typical delivery flow rates are around 0.5 L/min for 8-10 minutes before imaging begins and continuing throughout the scan.[5] For bolus administration, the gas may be delivered at a higher rate (e.g., 1.5 L/min) for a shorter duration (e.g., 30 seconds).[4]
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during [¹⁵O]O₂ PET/MR experiments.
Issue 1: Low Radioactivity at the Scanner
Symptom: The measured radioactivity at the point of delivery to the subject is significantly lower than expected.
Possible Causes & Solutions:
-
Cause 1: Gas Leak in the Delivery Line.
-
Troubleshooting Steps:
-
Perform a visual inspection of all connections and pipelines for any visible damage.[6]
-
Conduct a pressure hold test on the delivery line to check its integrity.[1]
-
Use a gas detection system to pinpoint the location of any leaks.[6]
-
Tighten any loose fittings, being careful not to overtighten.[7] Replace any damaged components.[6]
-
-
-
Cause 2: Obstruction or Contamination in the Delivery Line.
-
Troubleshooting Steps:
-
Ensure high-quality filters are installed at key points in the system and are replaced regularly.[6]
-
Check for any blockages in the pipeline that could impede gas flow.[6][7]
-
Moisture can lead to freezing and blockages, especially with high flow rates and low temperatures. Consider using heated regulators or ensuring the gas is dry.[8]
-
-
-
Cause 3: Inaccurate Radioactivity Measurement.
Issue 2: Image Artifacts in PET/MR Data
Symptom: The final reconstructed PET images show artifacts, such as hotspots, cold spots, or streaks, that do not correspond to the underlying physiology.
Possible Causes & Solutions:
-
Cause 1: MR-Based Attenuation Correction (MRAC) Errors.
-
Explanation: Standard MR sequences often have difficulty distinguishing bone from air, which can lead to underestimation of tracer uptake in osseous lesions or overestimation in adjacent soft tissues.[11][12] Metallic implants can also cause significant artifacts.[12][13]
-
Troubleshooting Steps:
-
Review the generated µ-map (attenuation map) for misclassification of tissues, particularly bone and air-tissue interfaces.
-
If available, use advanced MRAC algorithms that incorporate ultrashort echo time (UTE) or zero echo time (ZTE) sequences for better bone visualization.
-
For metallic implants, MR-driven metal artifact reduction techniques may be necessary.[13]
-
-
-
Cause 2: Patient Motion.
-
Explanation: Misalignment between the PET emission data and the MR data used for attenuation correction can introduce significant artifacts.[14]
-
Troubleshooting Steps:
-
-
Cause 3: Gas Delivery System Malfunction.
-
Explanation: Inconsistent gas flow or pressure from a malfunctioning regulator can lead to non-physiological signal variations.
-
Troubleshooting Steps:
-
Experimental Protocols
Protocol 1: [¹⁵O]O₂ Production and Delivery
This protocol outlines the general steps for producing and delivering [¹⁵O]O₂ gas for a human PET/MR study.
Methodology:
-
Production:
-
Purification:
-
Pass the produced gas through a column containing activated charcoal and ascarite to trap labeled CO and CO₂ impurities.[1]
-
-
Transfer:
-
Transfer the purified [¹⁵O]O₂ gas to the PET/MR suite via a stainless steel delivery line. The transit time must be factored into the delivery schedule (e.g., a 200m line may have a ~60-second transit time).[1]
-
-
Dose Calculation and Delivery:
-
Based on quality control measurements, calculate the necessary decay time (holding delay) in the target to ensure the desired dose (e.g., 1.8–2.2 GBq) arrives at the scanner.[1]
-
-
Administration:
-
Deliver the gas to the subject through a face mask. The target gas is typically eluted at 800–1000 mL/min for 2 minutes for a bolus delivery.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for [¹⁵O]O₂ PET/MR studies.
Table 1: [¹⁵O]O₂ Production Parameters & Yields
| Parameter | Value | Source |
| Production Reaction | ¹⁴N(d,n)¹⁵O | [1] |
| Target Gas | 1% O₂ in N₂ | [1] |
| Saturation Yield Example | ~40 GBq (from 6 min, 40 µA) | [1] |
| QC Dose Yield Example | 2.75 ± 0.08 GBq (from 1 min, 10 µA) | [1] |
| Half-life | ~122 seconds | [1][3] |
Table 2: [¹⁵O]-Gas Delivery & PET Acquisition Parameters
| Parameter | Value | Source |
| Continuous Inhalation | ||
| Delivery Flow Rate | 0.5 L/min | [5] |
| Pre-Scan Inhalation Time | 8–10 minutes | [5] |
| Delivered Radioactivity | 400–2253 MBq/min | [5] |
| Bolus Inhalation | ||
| Target Dose at Scanner | 1.8–2.2 GBq | [1] |
| Elution Rate | 800–1000 mL/min | [1] |
| General PET Parameters | ||
| Recommended Inhaled Radioactivity (High-Sensitivity Scanners) | 0.8–1.0 GBq/min | [9][10] |
| Dynamic Acquisition Duration (Bolus) | 3.5 minutes | [9] |
| Interval Between Gas Administrations | ~10 minutes | [9] |
References
- 1. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 3. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesagas.com [mesagas.com]
- 7. Troubleshoot Common Gas Piping Issues Safely [azcpg.com]
- 8. silcotek.com [silcotek.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. articl.net [articl.net]
- 13. MR-driven metal artifact reduction in PET/CT | Semantic Scholar [semanticscholar.org]
- 14. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
Technical Support Center: Quality Assurance for Clinical Oxygen-15 Gas Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical Oxygen-15 (O-15) gas production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the production and quality control of [15O]O2 gas.
Production & Yield Issues
Q1: We are experiencing significantly lower than expected radioactivity yield from the cyclotron. What are the potential causes and how can we troubleshoot this?
A1: Low radioactivity yield can stem from several factors related to the cyclotron target and beam parameters.
-
Potential Causes:
-
Incorrect Beam Tuning or Energy: The deuteron (B1233211) beam may not be optimally focused on the target, or the energy may be too low for the 14N(d,n)15O nuclear reaction.
-
Target Gas Leaks: Leaks in the target chamber or gas lines can lead to a loss of the nitrogen target gas.
-
Inaccurate Target Gas Pressure: The pressure of the nitrogen gas within the target may be outside the optimal range for the reaction.
-
Target Foil Integrity: The foil separating the cyclotron vacuum from the target gas may be damaged, leading to gas loss.
-
Inconsistent Beam Current: Fluctuations in the beam current during bombardment will directly affect the production rate.
-
-
Troubleshooting Steps:
-
Verify Beam Parameters: Confirm that the beam energy and current are set according to your validated production protocol. Review the cyclotron's logs to check for any fluctuations or errors during the bombardment.
-
Perform a Target Leak Check: Pressurize the target with nitrogen gas and monitor for any pressure drop over a set period. Use a leak detection solution or a helium leak detector to identify the location of any leaks.
-
Calibrate Pressure Transducers: Ensure that the pressure gauges providing readings for the target gas are calibrated and functioning correctly.
-
Inspect the Target Foil: Visually inspect the target foil for any signs of damage, such as discoloration, pinholes, or ruptures. Replace the foil if any damage is observed.
-
Monitor Beam Current Stability: Observe the beam current display during a production run to ensure it remains stable and within the specified range.
-
Q2: What is the expected radioactivity yield for [15O]O2 production?
A2: The expected yield can vary depending on the cyclotron parameters. For example, a 6-minute bombardment at 40 µA can produce approximately 40 GBq of [15O]O2 gas.[1] A shorter bombardment of 1 minute at 10 µA is often used for quality control purposes.[1]
Quality Control & Purity Issues
Q3: Our Gas Chromatography (GC) analysis shows the presence of unexpected radioactive peaks. What are the likely impurities and how can we address this?
A3: The most common radioactive impurities in [15O]O2 production are [11C]CO and [11C]CO2, and other this compound labeled species like [15O]CO and [15O]CO2.
-
Potential Causes:
-
Protons in the Cyclotron Ion Source: The presence of protons can lead to the 14N(p,α)11C nuclear reaction, producing Carbon-11.[1]
-
Carbon-Containing Impurities in the Target Gas: Trace amounts of carbon-containing compounds in the nitrogen target gas can react to form labeled impurities.
-
Inefficient Purification: The purification traps (e.g., activated charcoal and ascarite) may be saturated or channeling, allowing impurities to pass through.[1]
-
-
Troubleshooting Steps:
-
Check Cyclotron Ion Source: Consult with your cyclotron engineer to check the purity of the deuteron beam and minimize proton contamination.
-
Verify Target Gas Purity: Ensure you are using high-purity nitrogen gas (>99.9999%) with a certificate of analysis.[1]
-
Regenerate or Replace Purification Traps: The activated charcoal and ascarite traps used to remove [15O]CO and [15O]CO2 respectively should be replaced or regenerated according to a regular maintenance schedule.[1]
-
Optimize Purification System: Ensure the gas flow rate through the purification system is within the optimal range for efficient trapping of impurities.
-
Q4: The radiochemical purity of our [15O]O2 gas is below the acceptance criteria. What should we do?
A4: If the radiochemical purity is out of specification, the batch should not be released for clinical use. An investigation should be initiated to determine the cause.
-
Immediate Actions:
-
Quarantine the batch.
-
Initiate an Out-of-Specification (OOS) investigation.
-
Review all production and quality control data for the batch.
-
-
Investigation Steps:
-
Review GC Data: Re-examine the gas chromatogram to identify the nature of the impurities.
-
Check for System Leaks: Leaks in the transfer lines or sampling system can introduce atmospheric gases.
-
Verify Analytical Method: Ensure the gas chromatography method was performed correctly and that the system is calibrated and functioning properly.
-
Follow the Troubleshooting Steps in Q3: Address potential sources of radioactive impurities.
-
Gas Delivery & System Issues
Q5: We are experiencing a blockage or reduced flow in the gas delivery line. How can we resolve this?
A5: Blockages in the delivery line can be caused by moisture or particulate matter.
-
Potential Causes:
-
Moisture in the Gas Lines: Condensation can freeze and cause blockages, especially in cryogenic systems.
-
Particulate Contamination: Small particles from the target or purification system can accumulate in the lines.
-
Kinks or Bends in Tubing: Physical obstructions in the delivery tubing can restrict gas flow.
-
-
Troubleshooting Steps:
-
Purge the System: Flush the delivery lines with a high-purity, dry inert gas like helium or nitrogen to remove any moisture.
-
Inspect for Kinks: Visually inspect the entire length of the delivery tubing for any kinks or sharp bends and straighten them.
-
Check Filters: Inspect and replace any in-line filters that may be clogged.
-
Leak Test the System: After clearing any potential blockages, perform a leak test to ensure the integrity of all connections.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and quality control of clinical [15O]O2 gas.
Table 1: Typical Production Parameters and Yields
| Parameter | Value | Reference |
| Nuclear Reaction | 14N(d,n)15O | [1][2][3] |
| Target Gas | High-Purity Nitrogen (>99.9999%) with ~1% Oxygen | [1] |
| Typical Bombardment (Production) | 6 minutes at 40 µA | [1] |
| Expected Yield (Production) | ~40 GBq | [1] |
| Typical Bombardment (QC) | 1 minute at 10 µA | [1] |
| Expected Yield (QC) | ~2.75 ± 0.08 GBq | [1] |
Table 2: Quality Control Acceptance Criteria
| Test | Specification | Reference |
| Radionuclidic Identity | ||
| Half-life | 122.4 ± 5 seconds | [4] |
| Gamma-ray Spectrum | 511 keV and 1022 keV peaks characteristic of 15O | |
| Radionuclidic Purity | ||
| 15O | ≥ 99.5% | |
| Radiochemical Identity | ||
| GC Retention Time | Matches that of a known oxygen standard | |
| Radiochemical Purity | ||
| [15O]O2 | ≥ 95% | |
| [15O]CO | ≤ 5% | |
| [15O]CO2 | ≤ 2% | |
| Chemical Purity | ||
| Oxygen | ≥ 99.0% (v/v) | USP |
| Carbon Monoxide | ≤ 5 ppm (v/v) | |
| Carbon Dioxide | ≤ 300 ppm (v/v) |
Experimental Protocols
This section provides detailed methodologies for key quality control experiments.
Protocol 1: Determination of Radionuclidic Identity and Purity by Half-Life Measurement
Objective: To confirm the identity of the radionuclide as this compound and to assess its purity by measuring its half-life.
Materials:
-
Dose calibrator or other suitable radiation detector
-
Shielded container for the gas sample
-
Timer
Methodology:
-
Introduce a sample of the produced [15O]O2 gas into a shielded container placed in the dose calibrator.
-
Record the initial radioactivity reading at time t=0.
-
Record the radioactivity at regular intervals (e.g., every 30 seconds) for a period of at least 10 minutes (approximately 5 half-lives).
-
Plot the natural logarithm of the radioactivity (ln(A)) versus time.
-
Perform a linear regression on the data points. The slope of the line will be equal to the negative of the decay constant (λ).
-
Calculate the half-life (t1/2) using the formula: t1/2 = -ln(2) / slope.
-
The calculated half-life should be within the acceptance criteria (e.g., 122.4 ± 5 seconds).[4]
-
A linear plot with a high correlation coefficient (R2 > 0.99) indicates a single radionuclide, confirming high radionuclidic purity.
Protocol 2: Determination of Radiochemical Purity by Gas Chromatography (GC)
Objective: To separate and quantify the different radioactive chemical species present in the produced gas to determine the radiochemical purity of [15O]O2.
Materials:
-
Gas chromatograph (GC) equipped with a suitable detector (e.g., thermal conductivity detector - TCD) and a radioactivity detector (e.g., NaI(Tl) scintillation detector).
-
Gas sampling valve.
-
GC column suitable for permanent gas separation (e.g., Molecular Sieve 5A).
-
High-purity carrier gas (e.g., Helium).
-
Data acquisition and analysis software.
Methodology:
-
System Setup:
-
Install a Molecular Sieve 5A column in the GC oven.
-
Set the carrier gas (Helium) flow rate to the recommended value for the column (e.g., 20-30 mL/min).
-
Set the oven temperature to an appropriate value for the separation of oxygen, nitrogen, and carbon monoxide (e.g., 40-60 °C).
-
Set the TCD and radioactivity detector temperatures.
-
-
Calibration (if quantitative analysis of chemical components is required):
-
Inject a known volume of a certified standard gas mixture containing oxygen, nitrogen, and carbon monoxide.
-
Record the retention times and peak areas for each component.
-
-
Sample Analysis:
-
Flush the gas sampling loop with the produced [15O]O2 gas.
-
Inject the sample onto the GC column by actuating the gas sampling valve.
-
Simultaneously acquire data from both the TCD and the radioactivity detector.
-
-
Data Analysis:
-
Identify the peaks in the radio-chromatogram based on their retention times, which should correspond to the retention times of known standards (O2, CO, CO2 if a suitable column is used).
-
Integrate the area under each radioactive peak.
-
Calculate the radiochemical purity of [15O]O2 as the percentage of the [15O]O2 peak area relative to the total area of all radioactive peaks.
-
Visualizations
Logical Workflow for [15O]O2 Gas Production and Quality Control
Caption: Workflow for [15O]O2 production and quality control.
Troubleshooting Decision Tree for Low Radioactivity Yield
Caption: Decision tree for troubleshooting low radioactivity yield.
References
- 1. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sjhc.london.on.ca [sjhc.london.on.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Validation protocol for current good manufacturing practices production of [15O]water for hybrid PET/MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Data analysis pipeline for dynamic Oxygen-15 PET studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dynamic Oxygen-15 ([¹⁵O]) PET studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental data analysis.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary physiological parameters measured in dynamic [¹⁵O] PET studies?
A1: Dynamic [¹⁵O] PET studies are used to quantify key physiological parameters of tissue, particularly in the brain. The primary parameters include:
-
Cerebral Blood Flow (CBF): Measured using [¹⁵O]-labeled water ([¹⁵O]H₂O), which acts as a freely diffusible tracer.
-
Oxygen Extraction Fraction (OEF): This is the fraction of oxygen extracted by the tissue from the arterial blood. It is a critical indicator of metabolic stress.
-
Cerebral Metabolic Rate of Oxygen (CMRO₂): This represents the rate of oxygen consumption by the tissue and is a direct measure of aerobic metabolism.[1][2]
-
Cerebral Blood Volume (CBV): This is the volume of blood in a given amount of brain tissue.
Full quantification of OEF and CMRO₂ typically requires three separate PET scans using [¹⁵O]-oxygen gas, [¹⁵O]-water or [¹⁵O]-CO₂ for blood flow, and [¹⁵O]-CO for blood volume.[1]
Q2: What are the main radiotracers used in dynamic [¹⁵O] PET studies and their administration methods?
A2: The choice of radiotracer depends on the physiological parameter being investigated. Due to the short half-life of this compound (approximately 2 minutes), an on-site cyclotron is generally required for these studies.[3]
| Radiotracer | Parameter Measured | Administration Method |
| [¹⁵O]H₂O (Water) | Cerebral Blood Flow (CBF) | Bolus intravenous injection[3][4] |
| [¹⁵O]O₂ (Oxygen) | Oxygen Extraction Fraction (OEF), Cerebral Metabolic Rate of Oxygen (CMRO₂) | Bolus or continuous inhalation[1][5] |
| [¹⁵O]CO₂ (Carbon Dioxide) | Cerebral Blood Flow (CBF) | Continuous inhalation[6] |
| [¹⁵O]CO (Carbon Monoxide) | Cerebral Blood Volume (CBV) | Bolus inhalation |
Q3: Why is an Arterial Input Function (AIF) necessary for quantitative [¹⁵O] PET analysis?
A3: The Arterial Input Function (AIF) is a critical component for the kinetic modeling of dynamic PET data. It represents the time-course of the radiotracer concentration in the arterial blood that is being delivered to the tissue of interest. Accurate measurement of the AIF is essential for the absolute quantification of physiological parameters like CBF, OEF, and CMRO₂.[3][7] The gold standard for obtaining the AIF is through arterial cannulation and continuous blood sampling.[7]
Experimental Workflow
The general workflow for a dynamic [¹⁵O] PET study involves several key stages, from tracer administration to final parameter estimation.
References
- 1. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. TPC - Analysis of [O-15]CO2 [turkupetcentre.net]
- 7. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
Technical Support Center: Interpreting ¹⁵O Inhalation PET Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the complexity of interpreting ¹⁵O inhalation positron emission tomography (PET) results.
Frequently Asked Questions (FAQs)
Q1: What are the primary quantitative parameters derived from ¹⁵O inhalation PET studies?
A: ¹⁵O inhalation PET studies are the gold standard for quantifying key physiological parameters in the brain. The primary measures include:
-
Cerebral Blood Flow (CBF): Typically measured using [¹⁵O]H₂O.
-
Cerebral Blood Volume (CBV): Measured using inhaled [¹⁵O]CO, which acts as a blood pool agent by binding to hemoglobin.[1][2]
-
Oxygen Extraction Fraction (OEF): The fraction of oxygen extracted from the blood by the tissue, measured using [¹⁵O]O₂ inhalation.[1]
-
Cerebral Metabolic Rate of Oxygen (CMRO₂): The rate of oxygen consumption by the brain tissue, calculated from CBF, OEF, and the arterial oxygen content.[1]
Q2: What are the common methodological challenges in ¹⁵O PET studies?
A: Researchers often encounter several challenges, including:
-
The need for invasive arterial blood sampling to obtain an arterial input function (AIF).[1][3]
-
The short half-life of ¹⁵O (approximately 2 minutes), which necessitates an on-site cyclotron.
-
Potential for patient movement between the multiple scans required for a full study, which can lead to errors in the final CMRO₂ estimate.[1]
-
Variability in results between different research centers due to differences in methodology and equipment.[1]
Q3: Is there an alternative to invasive arterial blood sampling?
A: Yes, an image-derived input function (IDIF) is a non-invasive alternative to arterial cannulation.[1] This method involves extracting the time-activity curve of the tracer from major arteries, such as the internal carotid artery, directly from the dynamic PET images.[5] Studies have shown a good correlation between CBF values derived from IDIF and those from arterial sampling.[5][6] Machine learning approaches are also being developed to predict the AIF from image data, showing promise in replacing the need for blood sampling.[3]
Q4: How can motion artifacts be minimized during ¹⁵O PET scans?
A: Patient motion between and during scans is a significant source of error.[7] To minimize this:
-
Use effective head fixation devices.
-
Keep the scan duration as short as possible.
-
For PET/MRI systems, real-time motion correction techniques can be applied.[8]
-
Instruct patients to remain as still as possible and breathe normally during the acquisition.[9]
Q5: What causes variability in ¹⁵O PET results across different centers?
A: Inter-center variability in quantitative values can be significant.[1] This is often attributed to differences in:
-
Tracer delivery methods (bolus vs. continuous inhalation).[1]
-
Kinetic modeling approaches and software used for analysis.[1] Harmonization of these techniques is crucial for multi-center clinical trials.[1]
Troubleshooting Guides
Problem 1: Inaccurate Cerebral Blood Flow (CBF) Quantification with [¹⁵O]H₂O PET.
| Potential Cause | Troubleshooting Step |
| Inaccurate Arterial Input Function (AIF) | Verify the proper functioning of the arterial blood sampler. Ensure accurate timing of blood sample collection, especially during the initial rapid phase of tracer uptake.[1] Consider using an image-derived input function (IDIF) as a cross-validation or alternative.[5] |
| Partial Volume Effects | Due to the limited spatial resolution of PET, signal from adjacent tissues (e.g., gray and white matter) can mix, leading to underestimation in high-flow areas and overestimation in low-flow areas.[12] For PET/MR systems, incorporating anatomical information from MRI into the PET image reconstruction can help mitigate these effects.[12] |
| Model Fitting Issues | Ensure the use of an appropriate kinetic model, such as the Kety-Schmidt one-compartment model.[13] Check the quality of the model fit for each voxel or region of interest. |
Problem 2: Errors in Cerebral Blood Volume (CBV) Measurement with [¹⁵O]CO PET.
| Potential Cause | Troubleshooting Step |
| PET Measurement Commenced Before Tracer Equilibrium | Ensure that the PET data collection begins approximately 120 seconds after the start of [¹⁵O]CO inhalation to allow for arteriovenous equilibrium of the tracer.[14] Commencing the scan too early can lead to significant errors in the calculated CBV.[14][15] |
| Contamination of Administered [¹⁵O]CO | Strict quality control measures must be in place to minimize the contamination of the inhaled [¹⁵O]CO with ¹⁵O-labeled CO₂.[14][15] |
| Incorrect Hematocrit Ratio | The calculation of CBV requires accounting for the difference in hematocrit between large vessels (where blood is sampled) and small vessels in the tissue. An assumed ratio of small-vessel to large-vessel hematocrit (typically around 0.85 for the brain) is used in the calculation. Ensure this correction is applied correctly. |
Problem 3: High Variability or Noise in Oxygen Extraction Fraction (OEF) and CMRO₂ Maps.
| Potential Cause | Troubleshooting Step |
| Low Signal-to-Noise Ratio | In conditions of low CBF and low OEF, very little [¹⁵O]O₂ tracer is extracted into the tissue, leading to higher statistical noise in the CMRO₂ estimate.[1] Increasing the injected dose or optimizing the reconstruction parameters may help improve image quality. |
| Physiological Changes Between Scans | Since CBF and CBV are measured in separate scans before the OEF scan, any physiological changes in the patient between these scans can propagate errors to the final CMRO₂ calculation.[1] It is important to maintain stable physiological conditions throughout the entire study. |
| Inappropriate Kinetic Model Assumptions | The kinetic models used to calculate OEF and CMRO₂ rely on certain assumptions. For example, some models assume a fixed venous fraction of CBV.[1] Understanding the assumptions of the chosen model is crucial for accurate interpretation. |
Quantitative Data Summary
The following tables summarize typical quantitative values obtained from ¹⁵O PET studies in healthy volunteers. Note that these values can vary depending on the specific methodology and population.
Table 1: Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV), Oxygen Extraction Fraction (OEF), and Cerebral Metabolic Rate of Oxygen (CMRO₂) in Healthy Volunteers.
| Parameter | Gray Matter | White Matter | Whole Brain | Reference |
| CBF (mL/100g/min) | - | - | 44.8 ± 4.3 (Single CM), 47.9 ± 5.9 (1-TCM) | [5] |
| CBV (mL/100g) | - | - | 5.0 ± 1.0 | [16] |
| OEF | - | - | 0.39 ± 0.06 | [16] |
| CMRO₂ (mL/100g/min) | - | - | 2.85 ± 0.39 | [16] |
CM = Compartment Model, 1-TCM = One-Tissue Compartment Model
Table 2: Comparison of CBF Values from [¹⁵O]H₂O PET and Arterial Spin Labeling (ASL) MRI.
| Brain Region | [¹⁵O]H₂O PET (mL/100g/min) | ASL MRI (mL/100g/min) | Reference |
| Whole Brain | ~45-55 | ~40-50 | [13] |
| Gray Matter | ~60-75 | ~55-70 | [13] |
Values are approximate means derived from graphical data in the cited source.
Experimental Protocols
Protocol 1: Measurement of Cerebral Blood Flow (CBF) using [¹⁵O]H₂O Bolus Injection
-
Patient Preparation: Establish arterial and venous access. Position the patient comfortably in the PET scanner with head fixation.
-
Tracer Administration: Administer a bolus injection of [¹⁵O]H₂O (e.g., 555 MBq).[5]
-
PET Acquisition: Start a dynamic PET scan simultaneously with the tracer injection. A typical acquisition might last for 3-10 minutes.[3][5]
-
Arterial Blood Sampling: If not using an IDIF, perform continuous or rapid discrete arterial blood sampling to measure the arterial input function.[3][17]
-
Data Analysis: Reconstruct the dynamic PET images. Use a kinetic model (e.g., single-tissue compartment model) with the measured arterial input function to generate parametric CBF maps.
Protocol 2: Measurement of Cerebral Blood Volume (CBV) using [¹⁵O]CO Inhalation
-
Patient Preparation: Position the patient in the PET scanner.
-
Tracer Administration: The patient inhales [¹⁵O]CO for 1-3 minutes.[1][2]
-
Equilibration: Wait for approximately 2 minutes after inhalation to allow the tracer to reach equilibrium in the blood pool.[2][14][15]
-
PET Acquisition: Perform a static PET scan for 2-4 minutes.[1][2]
-
Blood Sampling: Obtain venous or arterial blood samples during the scan to measure the radioactivity concentration in whole blood.[2]
-
Data Analysis: Calculate CBV by dividing the tissue radioactivity concentration from the PET image by the blood radioactivity concentration, correcting for the hematocrit ratio.[2]
Protocol 3: Measurement of OEF and CMRO₂ using [¹⁵O]O₂ Inhalation (Steady-State Method)
-
Prerequisite Scans: Perform [¹⁵O]H₂O and [¹⁵O]CO scans to determine CBF and CBV, respectively.
-
Tracer Administration: The patient inhales [¹⁵O]O₂ continuously at a constant rate (e.g., 0.5 L/min) for 8-10 minutes to achieve a steady state of radioactivity in the brain.[1]
-
PET Acquisition: Perform a PET scan during the steady-state period.
-
Arterial Blood Sampling: Collect arterial blood samples during the scan to measure the radioactivity of [¹⁵O]O₂ and metabolized [¹⁵O]H₂O.
-
Data Analysis: Use a kinetic model that incorporates the previously measured CBF and CBV, along with the arterial blood data, to calculate parametric maps of OEF and CMRO₂.[1]
Visualizations
Caption: Workflow for a complete ¹⁵O PET study.
Caption: Troubleshooting logic for inaccurate ¹⁵O PET results.
References
- 1. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - Quantitation of blood volume using [O-15]CO [turkupetcentre.net]
- 3. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantitative parametric perfusion images using 15O-labeled water and a clinical PET/CT scanner: test-retest variability in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asnc.org [asnc.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen-15 labeled CO2, O2, and CO PET in small animals: evaluation using a 3D-mode microPET scanner and impact of reconstruction algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebral blood volume measured with inhaled C15O and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
Validation & Comparative
A Comparative Guide to [¹⁵O]H₂O and ¹³N-Ammonia for Myocardial Perfusion PET Imaging
This guide provides an objective comparison of two prominent radiotracers used in Positron Emission Tomography (PET) for the quantification of myocardial perfusion: Oxygen-15 labeled water ([¹⁵O]H₂O) and Nitrogen-13 labeled ammonia (B1221849) (¹³N-ammonia). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative performance, experimental protocols, and the underlying physiological principles of each tracer.
Overview of Tracer Characteristics
[¹⁵O]H₂O is a freely diffusible, metabolically inert tracer that is considered the gold standard for noninvasive quantification of myocardial blood flow (MBF).[1][2] Its distribution within the myocardium is directly proportional to blood flow. In contrast, ¹³N-ammonia is a metabolic tracer whose myocardial uptake is flow-dependent but also relies on metabolic trapping within myocytes. Both tracers require an on-site cyclotron for production due to their short half-lives.[3][4]
| Characteristic | [¹⁵O]H₂O | ¹³N-Ammonia |
| Half-life | 2.1 minutes[4] | 10 minutes[4] |
| Production | On-site cyclotron required[3] | On-site cyclotron required[3] |
| Mechanism | Freely diffusible, inert[2] | Diffuses and is metabolically trapped[1] |
| Myocardial Extraction | ~100% (Linear relationship with flow)[1][2] | ~80% (Non-linear at high flow rates)[3][4] |
| Image Quality | Lower contrast due to no retention[1] | High contrast due to myocardial retention[1] |
| MBF Quantification | Based on tracer washout rate[5] | Based on tracer uptake and retention[5] |
Quantitative Performance
Quantitative analysis of MBF and Myocardial Flow Reserve (MFR), the ratio of stress to rest MBF, is a key application for both tracers. [¹⁵O]H₂O is considered the reference standard due to its near-perfect extraction, which remains linear even at high flow rates.[1][2] ¹³N-ammonia also provides accurate MBF quantification, showing a strong correlation with microsphere measurements and [¹⁵O]H₂O data, although its extraction fraction plateaus at higher flows.[3][6][7]
Table 2: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) Data
| Parameter | Tracer | Population | Rest MBF (mL/min/g) | Stress MBF (mL/min/g) | MFR | Source |
| MBF/MFR | ¹³N-Ammonia | Healthy Subjects (363) | 0.71 (weighted mean) | 2.58 (weighted mean) | 3.54 (weighted mean) | [3] |
| MBF/MFR | ¹³N-Ammonia | Patients w/o CAD | 1.02 ± 0.22 | 2.54 ± 0.41 | 2.60 ± 0.61 | [8][9] |
| MBF | [¹⁵O]H₂O | Patients (25) | 1.00 ± 0.45 | 2.35 ± 0.95 | 2.56 ± 1.12 | [5] |
| Normal MFR Cutoff | [¹⁵O]H₂O | N/A | N/A | N/A | ≤ 2.5 | [10] |
| Normal Stress MBF Cutoff | [¹⁵O]H₂O | N/A | N/A | ≤ 2.3 | N/A | [10] |
Table 3: Correlation with Microsphere Measurements (Gold Standard)
| Tracer Comparison | Correlation (r) | Linear Regression Slope | Source |
| ¹³N-Ammonia vs. Microspheres | 0.986 | 0.944 | [6] |
| [¹⁵O]H₂O vs. Microspheres | 0.99 | 1.054 | [6] |
| ¹³N-Ammonia vs. Microspheres | 0.94 | 0.78 | [7] |
| [¹⁵O]H₂O vs. Microspheres | 0.97 | 0.89 | [7] |
Biological Pathways and Tracer Kinetics
The fundamental difference between the two tracers lies in their interaction with myocardial tissue. [¹⁵O]H₂O freely diffuses across membranes, with its kinetics determined solely by blood flow. ¹³N-ammonia also diffuses into myocytes but is then rapidly metabolized into ¹³N-glutamine via the glutamine synthetase pathway, effectively trapping it within the cell. This metabolic trapping is what provides high-contrast images but also introduces a dependency on metabolic function.
Experimental Protocols
Accurate quantification requires strict adherence to standardized protocols, from patient preparation to data acquisition and analysis.
A. Patient Preparation (General)
-
Patients should fast for a minimum of 4 hours.[3]
-
Caffeine intake must be avoided for at least 12 hours before vasodilator stress.[3]
-
Smoking should be avoided for at least 4 hours.[3]
B. [¹⁵O]H₂O PET Protocol
-
Tracer Administration: An intravenous bolus of 370-1100 MBq of [¹⁵O]H₂O is administered over ~15 seconds.[5][11][12]
-
Dynamic Acquisition: A dynamic, non-gated scan of the heart is performed for 4 to 6 minutes immediately following tracer injection.[5][11] A typical framing protocol is 14x5s, 3x10s, 3x20s, and 4x30s.[11]
-
Rest/Stress Sequence: The short half-life allows for a rapid rest-stress sequence. After the rest scan, there is a ~10-minute waiting period for radioactive decay before starting the stress scan.[11]
-
Stress Agent: Pharmacological stress is induced, typically with adenosine (B11128) infused at 140 μg/kg/min, starting 2 minutes before the stress scan.[11]
-
Kinetic Modeling: MBF is calculated using a single-tissue-compartment model, analyzing the washout rate of the tracer from the myocardium.[5][7][12] Corrections for ventricular spillover are applied.[5][12]
C. ¹³N-Ammonia PET Protocol
-
Tracer Administration: A dose of ~266 MBq (rest) and ~424 MBq (stress) is injected intravenously, often adapted for patient BMI.[13] Other protocols may use 700-900 MBq.[14]
-
Dynamic Acquisition: A dynamic scan is acquired over several minutes to capture tracer kinetics.
-
Rest/Stress Sequence: Due to the longer half-life of ¹³N, a waiting period of at least 24-50 minutes is required between the rest and stress scans to allow for sufficient decay.[1][13] Time-efficient protocols with residual activity correction are also being developed.[8][9]
-
Stress Agent: Vasodilator stress is induced with agents like adenosine (infused over 6 minutes) or regadenoson (B1679255) (single bolus).[3][13]
-
Kinetic Modeling: MBF is quantified using a two-compartment model or Patlak graphical analysis, typically on the initial 2-4 minutes of kinetic data.[15][16]
Summary of Advantages and Disadvantages
| Tracer | Advantages | Disadvantages |
| [¹⁵O]H₂O | - Considered the "gold standard" for MBF quantification.[1] - Freely diffusible with ~100% extraction, linear with flow. - Short half-life allows for rapid rest/stress protocols (~30 min).[1][3] - MBF calculation from washout is less sensitive to attenuation correction errors.[5][12] - Low patient radiation dose (e.g., ~0.8 mSv for a rest-stress protocol).[5][12] | - Requires an on-site cyclotron.[3] - Very short half-life demands rapid, coordinated production and imaging. - Produces low-contrast images due to lack of retention, making anatomical definition challenging.[1] |
| ¹³N-Ammonia | - High myocardial retention provides excellent image quality and contrast.[1] - Well-validated for accurate MBF quantification.[6][14] - Good extraction fraction (~80%) across a wide range of flows.[3][4] | - Requires an on-site cyclotron.[3] - Longer half-life necessitates a significant delay between rest and stress scans, prolonging the total study time.[1] - Extraction becomes non-linear at very high flow rates ("roll-off" effect).[1][3] - Uptake is dependent on myocardial metabolic function. |
Conclusion
Both [¹⁵O]H₂O and ¹³N-ammonia are robust and well-validated tracers for the quantitative assessment of myocardial perfusion with PET.
-
[¹⁵O]H₂O stands as the reference standard for quantification due to its ideal physiological properties. It is particularly suited for research applications requiring the highest accuracy in MBF measurements across a wide physiological range and for studies benefiting from a rapid imaging protocol.
-
¹³N-Ammonia offers a practical balance between good quantitative accuracy and superior image quality. Its high-contrast images are beneficial for clinical diagnosis in identifying perfusion defects, while still providing reliable MBF and MFR values that are crucial for assessing the hemodynamic significance of coronary artery disease.
The choice between these tracers ultimately depends on the specific goals of the study, balancing the need for the highest quantitative fidelity ([¹⁵O]H₂O) against the benefits of higher image contrast and logistical considerations of the imaging workflow (¹³N-Ammonia).
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Validation of nitrogen-13-ammonia tracer kinetic model for quantification of myocardial blood flow using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct comparison of [13N]ammonia and [15O]water estimates of perfusion with quantification of regional myocardial blood flow by microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myocardial blood flow and myocardial flow reserve values in 13N-ammonia myocardial perfusion PET/CT using a time-efficient protocol in patients without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 11. ahajournals.org [ahajournals.org]
- 12. Low-dose quantitative myocardial blood flow imaging using 15O-water and PET without attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myocardial blood flow reference values for 13N-ammonia PET myocardial perfusion imaging in patients without flow-limiting coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. A simplified method for quantification of myocardial blood flow using nitrogen-13-ammonia and dynamic PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of regional myocardial blood flow using 13N-ammonia and reoriented dynamic positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Validating Oxygen-15 PET with Autoradiographic Methods
For researchers, scientists, and drug development professionals, the in vivo data generated by Positron Emission Tomography (PET) must be rigorously validated to ensure accuracy and reliability. This guide provides a detailed comparison of Oxygen-15 ([¹⁵O]) PET, a cornerstone for measuring physiological parameters like cerebral blood flow (CBF), with quantitative autoradiography, the gold-standard ex vivo validation technique.
This compound PET offers the unique advantage of non-invasively measuring key physiological variables in real-time, such as cerebral blood flow (CBF), oxygen extraction fraction (OEF), and the cerebral metabolic rate of oxygen (CMRO₂).[1][2][3] Due to the short half-life of ¹⁵O (approximately 2 minutes), its use often requires an on-site cyclotron.[4] The validation of these in vivo measurements is crucial, and historically, this has been achieved through comparative studies with ex vivo autoradiography in animal models. Autoradiography provides high-resolution, tissue-level quantification of radiotracer distribution, serving as a benchmark for the in vivo PET data.[5]
This guide synthesizes data and protocols from established methodologies to present a comparative overview, as direct head-to-head quantitative comparisons in single studies are not extensively reported in readily available literature.
Quantitative Comparison of [¹⁵O]H₂O PET and Autoradiography for Cerebral Blood Flow
The following table summarizes the key performance and methodological characteristics of [¹⁵O]H₂O PET and a classic autoradiographic method for CBF measurement, such as using [¹⁴C]-iodoantipyrine.
| Feature | This compound ([¹⁵O]H₂O) PET | Quantitative Autoradiography (e.g., [¹⁴C]-iodoantipyrine) |
| Measurement Principle | In vivo tracking of freely diffusible [¹⁵O]-labeled water to measure blood flow.[4] | Ex vivo measurement of the distribution of a radioactive tracer trapped in tissue, proportional to blood flow.[5] |
| Spatial Resolution | Typically 3-5 mm for clinical scanners.[4] | High, often at the microscopic level (~25-50 µm).[6] |
| Temporal Resolution | High, allows for dynamic studies and repeated measurements in the same subject.[4] | Provides a single snapshot of blood flow at the time of tracer administration and sacrifice.[5] |
| Invasiveness | Minimally invasive (intravenous injection); arterial cannulation may be required for arterial input function.[4] | Highly invasive, requires euthanasia of the animal subject for tissue sectioning.[5][6] |
| Subject Type | Humans and animals.[4] | Animal models.[5][6] |
| Tracer Half-life | ~2 minutes for ¹⁵O.[4] | Longer half-life tracers are often used (e.g., ~5730 years for ¹⁴C).[5] |
| Data Analysis | Requires kinetic modeling (e.g., Kety-Schmidt one-compartment model) and correction for attenuation, scatter, and radioactive decay.[4] | Densitometry of autoradiograms against calibrated standards.[6] |
| Primary Application | Clinical and preclinical research for quantitative assessment of CBF, OEF, and CMRO₂.[1][2] | Gold-standard validation of in vivo imaging techniques; high-resolution anatomical correlation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for CBF measurement using both [¹⁵O]H₂O PET and quantitative autoradiography.
[¹⁵O]H₂O PET Protocol for Cerebral Blood Flow (CBF)
This protocol is a synthesized representation for animal studies based on common practices.
-
Animal Preparation: The animal subject (e.g., rat, pig) is anesthetized.[7] For quantitative studies requiring an arterial input function (AIF), a femoral or other major artery is cannulated for blood sampling.[4] The animal is positioned in the PET scanner.
-
Radiotracer Administration: A bolus of [¹⁵O]H₂O (e.g., 400-1850 MBq, depending on the subject) is administered intravenously over 5-20 seconds.[1][8]
-
PET Data Acquisition: Dynamic PET scanning commences immediately upon tracer administration and continues for a period of 3 to 10 minutes.[4]
-
Arterial Blood Sampling: If required, arterial blood samples are drawn continuously or at frequent intervals during the scan to measure the time course of the radiotracer concentration in the arterial blood (the AIF).[4]
-
Image Reconstruction: PET images are reconstructed with corrections for attenuation, scatter, and radioactive decay. The in-plane spatial resolution is typically between 3 to 5 mm after filtering.[4]
-
Kinetic Modeling: The Kety-Schmidt one-compartment model is commonly used to quantify absolute CBF from the dynamic PET images and the AIF.[4] This can be implemented using various approaches, including non-linear regression or the autoradiographic method applied to the PET data.[4]
Quantitative Autoradiography Protocol for Cerebral Blood Flow (CBF)
This protocol describes a typical procedure using a tracer like [¹⁴C]-iodoantipyrine.
-
Animal Preparation: The animal is anesthetized, and catheters are placed in a femoral artery and vein for blood sampling and tracer administration, respectively.
-
Tracer Administration: A bolus of the radiolabeled tracer (e.g., iodo[¹⁴C]antipyrine) is infused intravenously over a short period (e.g., 30-60 seconds).[5]
-
Timed Arterial Blood Sampling: Timed arterial blood samples are collected throughout the tracer infusion period to determine the arterial concentration curve.
-
Euthanasia and Tissue Collection: At a predetermined time point after the start of the infusion, the animal is euthanized, and the brain is rapidly removed and frozen (e.g., in isopentane (B150273) cooled with liquid nitrogen) to prevent further tracer distribution.[5][6]
-
Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 20 µm) using a cryostat.[6]
-
Autoradiographic Exposure: The tissue sections are apposed to a phosphor imaging plate or X-ray film along with calibrated radioactive standards for a sufficient duration to generate an autoradiogram.[6]
-
Image Analysis: The optical density of different brain regions on the autoradiogram is measured and converted to tissue radioactivity concentration using the calibration standards.
-
CBF Calculation: The local CBF is calculated using the operational equation of the autoradiographic method, which incorporates the tissue radioactivity concentration and the arterial input function.[5]
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of validating in vivo PET data with ex vivo autoradiography.
Caption: Workflow for validating PET-derived CBF against autoradiography.
References
- 1. A Noninvasive Method for Quantifying Cerebral Blood Flow by Hybrid PET/MRI | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative cerebral blood flow with Optical Coherence Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Non-invasive quantification of cerebral blood flow for rats by microPET imaging of 15O labelled water: the application of a cardiac time-activity curve for the tracer arterial input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproducibility of Tumor Blood Flow Quantification with 15O-Water PET - PMC [pmc.ncbi.nlm.nih.gov]
[15O]H2O PET: The Gold Standard for Blood Flow Quantification
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of physiological research and clinical drug development, the precise measurement of regional blood flow is paramount. Perfusion, the steady supply of blood to tissues, is a critical indicator of organ health and function. Its accurate quantification is essential for understanding disease pathophysiology, evaluating therapeutic interventions, and identifying biomarkers of treatment response. Among the various techniques available, Positron Emission Tomography (PET) using radiolabeled water ([15O]H2O) is widely regarded as the non-invasive gold standard for the quantitative measurement of blood flow.[1][2] This guide provides an objective comparison of [15O]H2O PET with other leading blood flow quantification methods, supported by experimental data and detailed methodologies.
The Unparalleled Accuracy of [15O]H2O PET
[15O]H2O is a freely diffusible tracer, meaning it moves easily from the blood into the surrounding tissue and back.[3] This property, combined with its short half-life of approximately 2 minutes, allows for repeated measurements in a short period, making it ideal for monitoring changes in blood flow in response to pharmacological agents or physiological challenges.[1] The quantification of myocardial blood flow (MBF) with [15O]H2O has been validated against invasive microsphere measurements, considered a reference standard.[4]
The primary advantages of [15O]H2O PET include its high reproducibility and the ability to provide absolute quantification of blood flow in units of mL/min/100g of tissue.[1] However, the technique is not without its limitations. The short half-life of 15O necessitates an on-site cyclotron for radiotracer production, which limits its widespread availability.[1][2] Additionally, the procedure involves exposure to ionizing radiation.[1]
Comparative Analysis of Blood Flow Quantification Techniques
The choice of a blood flow measurement technique depends on the specific research question, the organ of interest, available resources, and the required level of accuracy and precision. Here, we compare [15O]H2O PET with three other widely used methods: Arterial Spin Labeling (ASL) MRI, Dynamic Contrast-Enhanced (DCE) MRI, and Contrast-Enhanced Ultrasound (CEUS).
Quantitative Comparison of Perfusion Measurement Techniques
| Technique | Tracer/Contrast Agent | Principle | Resolution | Quantification | Advantages | Disadvantages |
| [15O]H2O PET | Radiotracers ([15O]H2O) | Measures the distribution and kinetics of a freely diffusible radiotracer. | 4-8 mm[1] | Absolute (mL/min/100g) | Gold standard, high accuracy and reproducibility, repeatable measurements.[1][2] | Requires cyclotron, ionizing radiation, lower spatial resolution.[1][2] |
| Arterial Spin Labeling (ASL) MRI | Endogenous (magnetically labeled arterial blood water) | Magnetically labels arterial blood water and measures its delivery to tissues. | 1.8-4 mm[1] | Absolute (mL/min/100g) | Non-invasive, no exogenous contrast, repeatable.[1] | Lower signal-to-noise ratio, sensitive to motion, potential for under or overestimation.[1] |
| Dynamic Contrast-Enhanced (DCE) MRI | Gadolinium-based contrast agents | Measures the dynamic passage of a contrast agent through the tissue vasculature. | High | Semi-quantitative and quantitative | High spatial resolution, widely available. | Requires contrast agent (risk of nephrogenic systemic fibrosis), complex modeling. |
| Contrast-Enhanced Ultrasound (CEUS) | Microbubble contrast agents | Tracks the transit of gas-filled microbubbles through the microvasculature. | High | Relative and semi-quantitative | Real-time imaging, portable, no ionizing radiation.[5] | Operator dependent, limited penetration depth, potential for microbubble destruction. |
Cerebral Blood Flow: [15O]H2O PET vs. Arterial Spin Labeling (ASL) MRI
Simultaneous PET/MRI studies have allowed for direct comparisons of cerebral blood flow (CBF) measurements.
| Study | Parameter | [15O]H2O PET | ASL MRI | Key Findings |
| Anazodo et al. (2014)[2][6] | Whole-brain CBF (mL/100g/min) | 43.3 ± 6.1 | 51.9 ± 7.1 (pCASL) | ASL showed a tendency to overestimate global CBF compared to PET. A statistically significant correlation was observed between the two modalities.[2][6] |
| Henriksen et al. (2017)[7][8] | Global CBF at Rest (mL/100g/min) | 40.6 ± 4.1 | 40.0 ± 6.5 | No significant difference in average global CBF at rest. Strong overall correlation across different perfusion states (R² = 0.82).[7][8] |
| Juttukonda et al. (Systematic Review)[1] | Weighted-average global CBF (mL/100g/min) | 44.2 ± 9 | 41.5 ± 9 | Global ASL CBF values were generally within 15% of PET values.[1] |
| Juttukonda et al. (Systematic Review)[1] | Weighted-average gray matter CBF (mL/100g/min) | 53.9 ± 11 | 54.1 ± 10 | Gray matter CBF values were comparable between the two techniques.[1] |
Myocardial Blood Flow: [15O]H2O PET vs. Dynamic Contrast-Enhanced (DCE) MRI
| Study | Parameter | [15O]H2O PET | DCE MRI | Key Findings |
| Kero et al. (2019)[9] | Global MBF at Rest (mL/g/min) | 1.02 ± 0.28 | 0.97 ± 0.27 | Strong correlation between MRI and PET-based MBF values (r = 0.86), with negligible bias.[9] |
| Kero et al. (2019)[9] | Global MBF at Stress (mL/g/min) | 3.13 ± 1.16 | 3.19 ± 0.70 | Strong correlation persisted under stress conditions.[9] |
| Danad et al. (2016)[10] | Rest MBF (mL/min/g) | 0.9 ± 0.2 | 1.2 ± 0.3 | CMR significantly overestimated resting MBF compared to PET.[10] |
| Danad et al. (2016)[10] | Stress MBF (mL/min/g) | 2.9 ± 0.8 | 3.1 ± 0.9 | CMR showed a tendency to overestimate stress MBF.[10] |
| Danad et al. (2016)[10] | Myocardial Flow Reserve (MFR) | 3.2 ± 1.1 | 2.7 ± 0.9 | MFR was significantly lower with CMR compared to PET.[10] |
Experimental Protocols
[15O]H2O PET for Myocardial Blood Flow (MBF) Quantification
A typical experimental protocol for a rest and stress [15O]H2O PET scan involves the following steps:
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours and abstain from caffeine (B1668208) for at least 12 hours prior to the scan.[11]
-
Transmission Scan: A transmission scan is acquired for attenuation correction of the subsequent emission scans.[12]
-
Rest Scan:
-
A bolus of 370 MBq of [15O]H2O is injected intravenously.[13]
-
A dynamic emission scan of approximately 6 minutes is initiated simultaneously with the injection.[13]
-
Arterial blood is sampled throughout the scan to measure the arterial input function, which is the concentration of the tracer in the arterial blood over time.[12]
-
-
Stress Scan:
-
A pharmacological stress agent, such as adenosine (B11128) or dipyridamole, is infused intravenously to induce maximal coronary vasodilation.[11][13]
-
At peak stress, a second bolus of [15O]H2O is injected, and another dynamic emission scan is acquired.
-
-
Data Analysis:
-
The dynamic PET images are reconstructed.
-
Time-activity curves are generated for the myocardial tissue and the arterial blood.
-
A one-tissue compartment model is typically used to fit the data and calculate MBF.
-
Caption: Workflow for a [15O]H2O PET myocardial blood flow study.
Arterial Spin Labeling (ASL) MRI for Cerebral Blood Flow (CBF)
-
Principle: ASL is an MRI technique that uses radiofrequency pulses to magnetically label the arterial blood water in the neck before it enters the brain. This labeled water acts as an endogenous tracer.
-
Image Acquisition: Two sets of images are acquired: a "label" image, where the arterial blood is labeled, and a "control" image, where it is not. The subtraction of the control from the label image results in a perfusion-weighted image.[1]
-
Quantification: The signal difference is then used to calculate CBF based on a general kinetic model.[1]
Caption: Experimental workflow for Arterial Spin Labeling (ASL) MRI.
Conclusion
[15O]H2O PET remains the undisputed gold standard for the quantitative measurement of blood flow, offering high accuracy and reproducibility. While alternative techniques such as ASL and DCE MRI provide valuable, non-invasive means of assessing perfusion with higher spatial resolution and without the need for a cyclotron, they can be subject to biases and their quantification is often less direct. The choice of methodology should be carefully considered based on the specific requirements of the research or clinical question. For studies demanding the highest level of quantitative accuracy, particularly in the validation of new therapeutic agents or diagnostic techniques, [15O]H2O PET is the reference standard against which other methods should be compared.
References
- 1. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cerebral blood flow acquired by simultaneous [15O]water positron emission tomography and arterial spin labeling magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. 82Rb and [15O]H2O myocardial perfusion PET imaging: a prospective head to head comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrast‐enhanced ultrasound for quantification of tissue perfusion in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cerebral blood flow acquired by simultaneous [15O]water positron emission tomography and arterial spin labeling magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of simultaneous arterial spin labeling MRI and 15O-H2O PET measurements of regional cerebral blood flow in rest and altered perfusion states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of simultaneous arterial spin labeling MRI and 15O-H2O PET measurements of regional cerebral blood flow in rest and altered perfusion states | Semantic Scholar [semanticscholar.org]
- 9. Evaluation of quantitative CMR perfusion imaging by comparison with simultaneous 15O-water-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between quantitative cardiac magnetic resonance perfusion imaging and [15O]H2O positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to CMRO2 Measurement using fMRI: Cross-Validation and Methodologies
For researchers, scientists, and drug development professionals, accurately measuring the cerebral metabolic rate of oxygen (CMRO2) is critical for understanding brain function in both healthy and diseased states. While Positron Emission Tomography (PET) is considered the gold standard, functional Magnetic Resonance Imaging (fMRI) offers a non-invasive alternative. This guide provides an objective comparison of various fMRI-based techniques for CMRO2 estimation, supported by experimental data and detailed protocols.
Quantitative Comparison of fMRI-based CMRO2 Measurement Techniques
The following tables summarize quantitative data from studies comparing different fMRI techniques for measuring CMRO2 and related physiological parameters. These tables highlight the reproducibility and agreement of these methods with established standards.
| Table 1: Reproducibility of Calibrated fMRI Measurements | ||||
| Parameter | Measurement Technique | Region of Interest (ROI) Definition | Intra-subject Coefficient of Variation (CV) | Inter-subject Coefficient of Variation (CV) |
| %BOLD Change | Calibrated BOLD fMRI | CBF-activated voxels | 11.7% | - |
| %CMRO2 Change | Calibrated BOLD fMRI | CBF-activated voxels | - | - |
| n (CBF/CMRO2 coupling) | Calibrated BOLD fMRI | CBF-activated voxels | 7.4% | 36.9%[1][2] |
| OEF | Dual-calibrated fMRI (dcFMRI) | Bulk grey matter | Within-session: 6.7 ± 6.6% | - |
| Between-session: 10.5 ± 9.7% | ||||
| CBF | Dual-calibrated fMRI (dcFMRI) | Bulk grey matter | Within-session: 6.9 ± 6% | - |
| Between-session: 5.5 ± 4.7% | ||||
| CMRO2 | Dual-calibrated fMRI (dcFMRI) | Bulk grey matter | Within-session: 12 ± 9.7% | - |
| Between-session: 12.3 ± 10%[3] | ||||
| OEF | Breath-hold calibrated fMRI (bhc-fMRI) | Grey Matter | ICC = 0.75 | - |
| CMRO2 | Breath-hold calibrated fMRI (bhc-fMRI) | Grey Matter | ICC = 0.88[4] | - |
ICC: Intraclass Correlation Coefficient
| Table 2: Comparison of fMRI-based Methods with Gold Standard (PET) and Other MRI Techniques | |||
| fMRI-based Method | Comparison Method | Parameter | Findings |
| PMROx (PET/MRI hybrid) | PET-alone | Whole Brain OEF | No significant difference (0.30 ± 0.09 vs. 0.31 ± 0.09)[5][6][7] |
| PMROx (PET/MRI hybrid) | PET-alone | Whole Brain CBF | No significant difference (54.1 ± 16.7 vs. 56.6 ± 21.0 mL/100g/min)[5][6][7] |
| PMROx (PET/MRI hybrid) | PET-alone | Whole Brain CMRO2 | No significant difference (1.89 ± 0.16 vs. 1.81 ± 0.10 mLO2/100g/min)[5][6][7] |
| Breath-hold calibrated fMRI | TRUST (MRI) | Grey Matter OEF | Small bias of 0.04 compared to whole brain OEF from TRUST[4] |
| Single-Compartment Model (SCM) fMRI | PET | δCMRO2 | Discrepancies noted, particularly at higher stimulation frequencies[8][9] |
| Multi-Compartment Model (MCM) fMRI | PET | δCMRO2 & CBF-CMRO2 relationship | Good agreement with PET findings when appropriate parameters are used[8] |
| QSM+qBOLD | QSM alone & qBOLD alone | Cortical Gray Matter CMRO2 | Higher CMRO2 values (184.6 ± 17.9 µmol/100g/min) compared to QSM (140.4 ± 14.9) and qBOLD (134.1 ± 12.5)[10] |
OEF: Oxygen Extraction Fraction; CBF: Cerebral Blood Flow; PMROx: PET/MR imaging of oxidative metabolism; TRUST: T2-Relaxation-Under-Spin-Tagging; SCM: Single-Compartment Model; MCM: Multi-Compartment Model; QSM: Quantitative Susceptibility Mapping; qBOLD: quantitative Blood Oxygen Level Dependent.
Signaling Pathways and Experimental Workflows
To comprehend the principles behind fMRI-based CMRO2 measurements, it is essential to understand the underlying physiological processes and the experimental designs used to probe them.
This diagram illustrates the cascade of events following neural activation, leading to the BOLD fMRI signal. An increase in neuronal activity drives up the cerebral metabolic rate of oxygen (CMRO2). Through neurovascular coupling, this also triggers a significant increase in cerebral blood flow (CBF), which is disproportionately larger than the increase in CMRO2. This leads to a net decrease in the concentration of deoxyhemoglobin, the paramagnetic agent that influences the BOLD signal.
The calibrated fMRI technique is a common approach to estimate changes in CMRO2. This workflow involves acquiring baseline fMRI data (both ASL for CBF and BOLD), followed by a calibration scan. The calibration scan uses a respiratory challenge like mild hypercapnia (inhaling air with increased CO2), hyperoxia (increased O2), or a simple breath-hold to induce a global change in blood flow without altering metabolism. This allows for the calculation of the M-value, a scaling factor representing the maximum possible BOLD signal change. Finally, fMRI data is acquired during a functional task, and the previously calculated M-value is used to disentangle the BOLD signal and estimate the relative change in CMRO2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison tables.
Calibrated BOLD fMRI with Hypercapnia
This protocol is designed to measure the BOLD scaling factor M, the percentage change in CMRO2 with activation, and the coupling index n.[1][2]
-
Participants: Healthy volunteers.
-
Stimuli:
-
MRI Acquisition:
-
Simultaneous BOLD and Arterial Spin Labeling (ASL) fMRI are acquired to measure changes in blood oxygenation and cerebral blood flow, respectively.
-
-
Data Analysis:
-
Regions of Interest (ROIs) are defined based on prior retinotopic maps or functional localizers (BOLD or CBF activation).[1][2]
-
The BOLD and CBF responses to both visual stimulation and hypercapnia are measured.
-
The hypercapnia data is used to calculate the M-value, assuming no change in CMRO2 during the gas challenge.[2]
-
The M-value is then used with the visual stimulation data to calculate the percentage change in CMRO2.
-
The coupling index 'n' is calculated as the ratio of the fractional change in CBF to the fractional change in CMRO2.[1][2]
-
Dual-Calibrated fMRI (dcFMRI) for Absolute CMRO2
This method aims to quantify absolute CMRO2 at rest by using both hypercapnic and hyperoxic challenges.[3][11]
-
Participants: Healthy volunteers.
-
Respiratory Challenges:
-
Hypercapnia: Inhalation of a gas mixture with elevated CO2.
-
Hyperoxia: Inhalation of a gas mixture with elevated O2.
-
These challenges are typically delivered in an interleaved manner.[11]
-
-
MRI Acquisition:
-
Simultaneous BOLD and ASL signals are measured during the respiratory challenges.
-
-
Data Analysis:
-
The combined BOLD and ASL signal changes during hypercapnia and hyperoxia are used to solve a biophysical model of the BOLD signal.
-
This allows for the estimation of baseline Oxygen Extraction Fraction (OEF) and absolute CMRO2.
-
Breath-Hold Calibrated fMRI (bhc-fMRI)
A simplified, gas-free approach for mapping CMRO2.[4]
-
Participants: Healthy volunteers.
-
Respiratory Modulation:
-
Repeated breath-holding (on expiration) is used to modulate arterial CO2 levels, causing vasodilation and an increase in CBF.[4]
-
-
MRI Acquisition:
-
Simultaneous BOLD and ASL acquisitions are performed during the breath-hold paradigm.
-
-
Data Analysis:
-
A model of oxygen transport is incorporated to decouple cerebral blood volume (CBV) and OEF from the BOLD signal modulation.[4]
-
This method allows for the estimation of grey matter CMRO2.
-
Validation is often performed by comparing the estimated OEF with an independent measurement from a technique like T2-Relaxation-Under-Spin-Tagging (TRUST).[4]
-
Conclusion
The cross-validation of fMRI-based CMRO2 measurements demonstrates a move towards quantitative and reproducible neuroimaging. While calibrated fMRI techniques using respiratory challenges have shown good reproducibility, newer methods like breath-hold calibrated fMRI offer a simpler, gas-free alternative with comparable accuracy for many research applications.[4] The choice of method will depend on the specific research question, available resources, and the desired balance between experimental complexity and the precision of the CMRO2 estimate. Continued validation against the gold standard of PET and further refinement of biophysical models will enhance the utility of fMRI for probing the metabolic activity of the human brain.
References
- 1. Reproducibility of BOLD, perfusion, and CMRO2 measurements with calibrated-BOLD fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility of BOLD, Perfusion, and CMRO2 Measurements with Calibrated-BOLD fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the repeatability of absolute CMRO2, OEF and haemodynamic measurements from calibrated fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. direct.mit.edu [direct.mit.edu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A Noninvasive Method for Quantifying Cerebral Metabolic Rate of Oxygen by Hybrid PET/MRI: Validation in a Porcine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Noninvasive Method for Quantifying Cerebral Metabolic Rate of Oxygen by Hybrid PET/MRI: Validation in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of MRI Models in the Measurement of CMRO2 and Its Relationship With CBF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Cerebral Metabolic Rate of Oxygen (CMRO2) Mapping by Combining Quantitative Susceptibility Mapping (QSM) and Quantitative Blood Oxygenation Level Dependent Imaging (qBOLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of OEF and absolute CMRO2: MRI-based methods using interleaved and combined hypercapnia and hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cerebral Blood Flow Measurement: 15O-Water PET vs. SPECT
For researchers, scientists, and drug development professionals, the accurate measurement of cerebral blood flow (CBF) is critical for understanding brain physiology, diagnosing neurological disorders, and evaluating the efficacy of novel therapeutics. Positron Emission Tomography (PET) with 15O-labeled water and Single Photon Emission Computed Tomography (SPECT) are two established nuclear medicine techniques for quantifying CBF. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate modality for specific research and clinical needs.
Overview of Technologies
15O-water PET is widely regarded as the gold standard for the in vivo quantification of cerebral blood flow.[1][2][3][4] This technique utilizes the freely diffusible radiotracer 15O-water, which allows for repeated measurements in a single session due to its short half-life of approximately 2 minutes.[1][5] However, the short half-life necessitates an on-site cyclotron for radiotracer production, and the quantitative accuracy often relies on invasive arterial blood sampling to obtain the arterial input function (AIF).[1][6]
SPECT, on the other hand, is a more accessible and less expensive alternative that employs radiotracers such as Technetium-99m hexamethylpropylene amine oxime (99mTc-HMPAO) or Technetium-99m ethyl cysteinate dimer (99mTc-ECD).[7][8] These tracers are lipophilic, allowing them to cross the blood-brain barrier and become trapped within the brain tissue, providing a snapshot of regional CBF at the time of injection.[8] While SPECT is widely used for qualitative and semi-quantitative CBF assessment, achieving absolute quantification can be more challenging than with PET.[9][10]
Quantitative Performance Comparison
The selection of a CBF imaging modality often depends on a trade-off between accuracy, resolution, and practicality. The following table summarizes the key quantitative performance metrics for 15O-water PET and SPECT.
| Feature | 15O-Water PET | SPECT |
| Spatial Resolution | 3-6 mm[1][3][11] | Generally lower than PET, ~10 mm |
| Temporal Resolution | High, allows for dynamic imaging and repeated measures in a single session.[12] | Lower, provides a static snapshot of blood flow at the time of tracer uptake.[8] |
| Accuracy (vs. Gold Standard) | Considered the reference standard.[1][2] | Good correlation with PET, with reported correlation coefficients (r) ranging from 0.749 to 0.829.[13] |
| Quantification | Provides absolute quantification of CBF (mL/100g/min).[5][14] | Primarily provides relative CBF maps; absolute quantification is possible but more complex.[7][10] |
| Invasiveness | Traditionally requires invasive arterial cannulation for AIF.[1][6] Non-invasive methods are in development.[6][15] | Non-invasive tracer injection. |
| Tracer Half-Life | ~2 minutes (15O)[1] | ~6 hours (99mTc) |
| Typical CBF Values (Gray Matter) | ~50-68 mL/100g/min[5][14] | Dependent on quantification method, but aims to reflect similar physiological ranges. |
| Reproducibility | Good, with a within-subject coefficient of variation of 13.4% for tumor blood flow.[16][17] Test-retest variability for whole-brain CBF reported at 3.8 mL/100g/min.[18] | Good reproducibility has been reported.[19] |
| Availability | Limited due to the need for an on-site cyclotron.[1][20] | Widely available.[14] |
Experimental Protocols
15O-Water PET Protocol
A typical experimental workflow for a quantitative CBF study using 15O-water PET involves the following steps:
-
Patient Preparation: Patients are advised to avoid caffeine, alcohol, and nicotine (B1678760) before the scan.[7] Intravenous access is established.
-
Tracer Administration: A bolus of 15O-water (typically 370-850 MBq) is injected intravenously over 5-20 seconds.[1][3][6]
-
Dynamic PET Acquisition: Dynamic scanning commences simultaneously with the tracer injection and continues for a period of 3 to 10 minutes.[1][6][15] The data is often acquired in a series of short time frames (e.g., 12x5s, 6x10s, 3x20s).[15]
-
Arterial Blood Sampling (AIF): For the gold-standard method, arterial blood is continuously or discretely sampled throughout the scan to measure the radioactivity concentration over time, which serves as the arterial input function.[1][6]
-
Image Reconstruction: PET images are reconstructed using algorithms such as Ordered Subset Expectation Maximization (OSEM).[3]
-
Kinetic Modeling: CBF is calculated on a voxel-by-voxel basis using a one-tissue compartment model (Kety-Schmidt model) that incorporates the PET data and the AIF.[1][5][15]
Non-invasive alternatives to arterial sampling include deriving the input function from the images themselves (Image-Derived Input Function - IDIF) by placing a region of interest over a large artery like the carotid, or using machine learning algorithms to predict the AIF.[6][15]
SPECT Protocol for Cerebral Blood Flow
The protocol for a SPECT CBF study is generally simpler and more widely applicable:
-
Patient Preparation: Similar to PET, patients should avoid stimulants.[21] The patient should rest in a quiet, dimly lit room before and for about 20 minutes after the injection to ensure the tracer distribution reflects a baseline state.[8]
-
Tracer Administration: A bolus of a 99mTc-labeled tracer, such as HMPAO or ECD (typically 555-1110 MBq), is injected intravenously.[22]
-
Uptake Phase: The lipophilic tracer crosses the blood-brain barrier and is trapped in the brain tissue in proportion to the regional blood flow at the time of injection.[8]
-
SPECT Acquisition: Imaging is performed 30-90 minutes after the injection, allowing for clearance of the tracer from the blood.[21] The acquisition itself typically takes 20-40 minutes.
-
Image Reconstruction: Images are reconstructed using filtered back-projection or iterative methods like OSEM.[13]
-
Data Analysis: The resulting images provide a map of relative CBF. For quantitative analysis, various methods can be employed, including the use of a brain perfusion index derived from early dynamic images or calibration with other methods.[10]
Visualizing the Methodologies
To better understand the workflows and the key distinctions between these two powerful techniques, the following diagrams illustrate the experimental processes and a logical comparison of their core attributes.
Conclusion
The choice between 15O-water PET and SPECT for cerebral blood flow measurement depends on the specific requirements of the study. 15O-water PET remains the unparalleled gold standard for accurate and reproducible quantification of CBF, making it ideal for clinical trials and research studies where precision is paramount. However, its high cost, limited availability, and the invasive nature of the standard protocol are significant limitations.
SPECT offers a practical and widely accessible alternative for assessing regional CBF. While it may lack the absolute quantitative accuracy of PET, it is a valuable tool for a wide range of clinical applications, including the evaluation of stroke, dementia, and epilepsy. Advances in SPECT technology and reconstruction algorithms continue to improve its quantitative capabilities.
For drug development professionals and researchers, a thorough understanding of the strengths and weaknesses of each modality is essential for designing robust studies and accurately interpreting their results.
References
- 1. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Cerebral Blood Flow Measurement with Dynamic Perfusion CT Using the Vascular-Pixel Elimination Method: Comparison with H215O Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Turning Brain MRI into Diagnostic PET: 15O-water PET CBF Synthesis from Multi-contrast MRI via Attention-based Encoder–Decoder Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - Blood flow in the brain [turkupetcentre.net]
- 6. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Medicine Cerebral Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 9. Cerebral Blood Flow Measurements using Quantitative SPECT : Comparison with PET(<SPECIAL ISSUE>Neuroimaging Update) [jstage.jst.go.jp]
- 10. Quantification in Brain SPECT: Noninvasive Cerebral Blood Flow Measurements Using 99m Tc-Labeled Tracers | Semantic Scholar [semanticscholar.org]
- 11. Comparison of cerebral blood flow acquired by simultaneous [15O]water positron emission tomography and arterial spin labeling magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of [15O] H2O Positron Emission Tomography and Functional Magnetic Resonance Imaging in Activation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative CBF measurement using an integrated SPECT/CT system: validation of three-dimensional ordered-subset expectation maximization and CT-based attenuation correction by comparing with O-15 water PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Measurements of Cerebral Blood Flow in Patients With Unilateral Carotid Artery Occlusion: A PET and MR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Reproducibility of tumor blood flow quantification with 15O-water PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reproducibility of Tumor Blood Flow Quantification with 15O-Water PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Accuracy and Reproducibility of Myocardial Blood Flow Quantification by SPECT Imaging in Patients With Known or Suspected Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brain Perfusion Imaging with SPECT and PET | Radiology Key [radiologykey.com]
- 21. nucleanord.fr [nucleanord.fr]
- 22. radiology.wisc.edu [radiology.wisc.edu]
A Head-to-Head Comparison: [¹⁵O]H₂O vs. ⁸²Rb for Cardiac PET Imaging
In the realm of cardiac positron emission tomography (PET) imaging for the assessment of myocardial blood flow (MBF), both [¹⁵O]H₂O (Oxygen-15 labeled water) and ⁸²Rb (Rubidium-82) are prominent radiotracers. While both serve the purpose of diagnosing and evaluating coronary artery disease (CAD), they possess distinct characteristics that influence their clinical utility and research applications. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Performance Metrics
The choice between [¹⁵O]H₂O and ⁸²Rb often hinges on their quantitative accuracy and diagnostic performance. The following tables summarize key data from comparative studies.
Table 1: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) Comparison
| Parameter | [¹⁵O]H₂O | ⁸²Rb | Key Findings |
| Global MBF at Rest (ml/g/min) | 0.8 (SD 0.2) | 1.1 (SD 0.3) | ⁸²Rb PET overestimates global MBF at rest compared to [¹⁵O]H₂O PET.[1] |
| Global MBF at Stress (ml/g/min) | 2.5 (SD 0.9) | 2.1 (SD 0.7) | ⁸²Rb PET underestimates global MBF at stress in comparison to [¹⁵O]H₂O PET.[1] |
| Global Myocardial Flow Reserve (MFR) | 3.1 (SD 0.9) | 1.9 (SD 0.6) | Global MFR is significantly lower when measured by ⁸²Rb PET versus [¹⁵O]H₂O PET.[1][2] |
| Correlation with Microspheres | Considered the "gold standard" for noninvasive quantification of MBF.[3] | Validated against [¹⁵O]H₂O and ¹³N-ammonia with high accuracy in the clinical range of 0.5 to 2.5 ml/min/g.[4] | [¹⁵O]H₂O is regarded as the reference standard due to its free diffusibility.[3] |
Table 2: Diagnostic Accuracy for Coronary Artery Disease (CAD)
| Metric | [¹⁵O]H₂O | ⁸²Rb | Study Context |
| Sensitivity | 92% (per-vessel basis) | 90% | General diagnostic accuracy for CAD. |
| Specificity | 95% (per-vessel basis) | 89% | General diagnostic accuracy for CAD. |
| Regional Ischemia Detection | Identified in 46% of patients. | Identified in 24% of patients. | A head-to-head comparison showed [¹⁵O]H₂O PET identified more patients with regional ischemia.[3][5] |
Table 3: Physical and Dosimetric Properties
| Property | [¹⁵O]H₂O | ⁸²Rb | Implications |
| Half-life | 122 seconds[6] | 76.4 seconds[7] | Both allow for rapid imaging protocols.[7][8] |
| Positron Energy (Max) | Lower | 3.15 MeV[6] | The higher positron energy of ⁸²Rb results in a longer positron flight, which can affect spatial resolution.[6] |
| Effective Radiation Dose (Rest-Stress Protocol) | ~0.8 mSv[9][10] | An order of magnitude higher than [¹⁵O]H₂O.[9] | [¹⁵O]H₂O offers a significantly lower radiation burden to the patient.[9] |
| Tracer Production | Requires an on-site cyclotron or a bedside generator.[6][11][12][13] | Produced from a ⁸²Sr/⁸²Rb generator, making it more accessible.[7][11] | The availability of a generator for ⁸²Rb enhances its clinical accessibility.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized experimental protocols for cardiac PET imaging with both tracers.
[¹⁵O]H₂O PET Imaging Protocol
A typical rest-stress protocol with [¹⁵O]H₂O can be completed within 30 minutes.[10]
-
Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan.
-
Rest Scan:
-
A low-dose CT scan is performed for attenuation correction.[13]
-
A bolus of approximately 370-400 MBq of [¹⁵O]H₂O is injected intravenously over a short period, followed by a saline flush.[9][12][13][14]
-
A dynamic PET scan of about 4-6 minutes is initiated simultaneously with the injection.[12][13][14]
-
-
Stress Scan:
-
Image Reconstruction and Analysis:
-
Dynamic images are reconstructed using algorithms like the 3D row action maximum likelihood algorithm (RAMLA).[14]
-
Time-activity curves are generated for myocardial tissue and the arterial input function (often from the left ventricular cavity).
-
MBF is quantified using a one-tissue compartment model.[9]
-
⁸²Rb PET Imaging Protocol
A complete rest and stress imaging protocol with ⁸²Rb can be performed in approximately 20-30 minutes.[7]
-
Patient Preparation: Similar to the [¹⁵O]H₂O protocol, patients are required to fast.
-
Rest Scan:
-
Stress Scan:
-
Image Reconstruction and Analysis:
-
Images are reconstructed using iterative algorithms like Ordered Subsets Expectation Maximization (OSEM), often with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling.[7]
-
MBF is quantified using a one-tissue compartment model, which requires correction for the non-linear extraction of ⁸²Rb at higher flow rates.[2][4]
-
Visualizing the Methodologies
To better understand the workflows and underlying principles, the following diagrams illustrate the experimental process and tracer kinetics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Systematic differences in myocardial blood flow and flow reserve quantification using Rubidium-82 and [15O]H2O positron emission tomography: Implications for prognostic cut-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 82Rb and [15O]H2O myocardial perfusion PET imaging: a prospective head to head comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. 82Rb and [15O]H2O myocardial perfusion PET imaging: a prospective head to head comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Cardiac PET/CT with Rb-82: optimization of image acquisition and reconstruction parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actx.edu [actx.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Parametric imaging of myocardial viability using 15O-labelled water and PET/CT: comparison with late gadolinium-enhanced CMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Oxygen-15 PET Measurements in Longitudinal Studies
For researchers, scientists, and drug development professionals embarking on longitudinal studies of cerebral hemodynamics, the choice of imaging modality is critical. The ability to reliably detect subtle changes over time hinges on the reproducibility of the chosen technique. Oxygen-15 Positron Emission Tomography (¹⁵O-PET) is considered a gold standard for the quantitative measurement of cerebral blood flow (CBF), cerebral blood volume (CBV), and the cerebral metabolic rate of oxygen (CMRO₂), but alternative methods such as Arterial Spin Labeling (ASL) and Dynamic Susceptibility Contrast (DSC) Magnetic Resonance Imaging (MRI) offer non-invasive or more accessible options. This guide provides an objective comparison of the reproducibility of ¹⁵O-PET with these alternatives, supported by experimental data, to inform the selection of the most appropriate imaging modality for longitudinal research.
Quantitative Reproducibility of Cerebral Hemodynamic Measurements
The reproducibility of a measurement is a key indicator of its utility in longitudinal studies, where the goal is to track changes within subjects over time. High reproducibility ensures that observed changes are due to physiological or pathological processes rather than measurement error. The following tables summarize the test-retest reliability and inter-subject variability for ¹⁵O-PET, ASL MRI, and DSC-MRI based on published literature. The coefficient of variation (CoV), which expresses the standard deviation as a percentage of the mean, is a commonly used metric for reproducibility, with lower values indicating higher reproducibility.
| Parameter | ¹⁵O-PET Test-Retest Reproducibility (within-subject CoV) | Reference |
| Cerebral Blood Flow (CBF) | 2.1% - 8.8% | [1][2] |
| Cerebral Blood Volume (CBV) | 3.8% - 13.8% | [1][2] |
| Cerebral Metabolic Rate of Oxygen (CMRO₂) | 3.7% - 5.3% | [1][2][3] |
| Oxygen Extraction Fraction (OEF) | 4.6% - 9.3% | [1][2][3] |
| Parameter | ¹⁵O-PET Inter-Subject Variability (CoV) | Reference |
| Cerebral Blood Flow (CBF) | 13.5% (Controls), 32.9% (Patients) | [1] |
| Cerebral Blood Volume (CBV) | 22.5% (Controls), 15.2% (Patients) | [1] |
| Cerebral Metabolic Rate of Oxygen (CMRO₂) | 12.8% (Controls), 23.2% (Patients) | [1][3] |
| Oxygen Extraction Fraction (OEF) | 7.3% (Controls), 22.5% (Patients) | [1][3] |
| Alternative Modality | Parameter | Test-Retest Reproducibility (within-subject CoV / ICC) | Reference |
| ASL MRI | Cerebral Blood Flow (CBF) | wsCV: 14.4% (Gray Matter), 22.9% (White Matter); ICC: 0.65 (Gray Matter), 0.29 (White Matter) | [4] |
| wsCV: 5.7% (Single PLD), 6.1% (Multi-PLD) in periventricular white matter | [5][6] | ||
| DSC MRI | Cerebral Blood Volume (CBV) | CoV: 12% - 14% | [7] |
Experimental Protocols
This compound PET Experimental Workflow
A typical longitudinal ¹⁵O-PET study involves a series of scans to measure CBF, CBV, and CMRO₂. The short half-life of ¹⁵O (approximately 2 minutes) allows for multiple tracer administrations in a single session.
1. Subject Preparation:
-
Subjects are typically asked to fast for a certain period before the scan.
-
An arterial line is placed for blood sampling to measure the arterial input function (AIF), which is crucial for quantitative analysis.[8]
-
The subject's head is positioned and immobilized in the PET scanner to minimize motion artifacts.
2. Radiotracer Administration and Data Acquisition:
-
CBF Measurement: A bolus of ¹⁵O-labeled water (H₂¹⁵O) is injected intravenously, and dynamic PET data are acquired for several minutes.[8][9]
-
CBV Measurement: The subject inhales ¹⁵O-labeled carbon monoxide (C¹⁵O), which binds to hemoglobin and acts as a vascular tracer. A short static or dynamic scan is performed.
-
CMRO₂ and OEF Measurement: The subject inhales ¹⁵O-labeled oxygen (¹⁵O₂), and dynamic PET data are acquired.
3. Data Analysis:
-
The acquired PET data are reconstructed into images.
-
The AIF, measured from the arterial blood samples, is used in kinetic models to quantify CBF, CBV, CMRO₂, and OEF on a voxel-by-voxel basis.[10]
Logical Workflow for a Longitudinal ¹⁵O-PET Study
Caption: Workflow of a longitudinal ¹⁵O-PET study.
Comparison with Alternative Modalities
Arterial Spin Labeling (ASL) MRI
ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to measure CBF.
-
Advantages:
-
Non-invasive, as it does not require ionizing radiation or exogenous contrast agents.
-
Repeatable, making it suitable for longitudinal studies, especially in vulnerable populations.
-
-
Disadvantages:
-
Lower signal-to-noise ratio (SNR) compared to PET, which can affect the accuracy and reproducibility of measurements, particularly in regions with low blood flow.
-
Susceptible to artifacts from patient motion and physiological noise.
-
Reproducibility can be influenced by the specific ASL sequence and analysis methods used.[11][12]
-
Dynamic Susceptibility Contrast (DSC) MRI
DSC-MRI involves the intravenous injection of a gadolinium-based contrast agent and tracking its first pass through the cerebral vasculature to derive hemodynamic parameters like CBV and CBF.
-
Advantages:
-
Provides high-resolution maps of cerebral hemodynamics.
-
Generally has a higher SNR than ASL.
-
-
Disadvantages:
-
Requires the administration of an exogenous contrast agent, which may not be suitable for all subjects or for very frequent repeated measurements.
-
Quantification can be complex and is influenced by factors such as the choice of arterial input function and the deconvolution algorithm used.
-
Discussion and Recommendations
The choice of imaging modality for a longitudinal study depends on the specific research question, the target population, and the available resources.
-
¹⁵O-PET offers the highest reproducibility for quantitative measurements of CBF, CBV, and CMRO₂, making it the gold standard for studies requiring high precision to detect small longitudinal changes.[1][2] The excellent test-retest reliability, with coefficients of variation often below 10%, provides confidence that observed changes reflect true physiological alterations. However, the need for a cyclotron to produce the short-lived isotope, the invasive nature of arterial blood sampling, and the exposure to ionizing radiation are significant limitations.
-
ASL MRI is an attractive non-invasive alternative for measuring CBF, particularly in studies involving children or requiring frequent scans.[4] While its reproducibility is generally lower than that of ¹⁵O-PET, ongoing efforts to standardize acquisition and analysis protocols are improving its reliability.[11][12] For studies focused on gray matter perfusion, ASL can provide good test-retest reliability.[4]
-
DSC-MRI is a valuable tool for assessing cerebral hemodynamics, especially CBV, with acceptable test-retest reliability.[7] It is widely used in clinical settings, for instance, in the evaluation of brain tumors. However, the requirement for an exogenous contrast agent limits its use in certain longitudinal study designs.
References
- 1. Intersubject variability and reproducibility of 15O PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Day-to-Day Test–Retest Variability of CBF, CMRO2, and OEF Measurements Using Dynamic 15O PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longitudinal Reproducibility and Accuracy of Pseudo-Continuous Arterial Spin–labeled Perfusion MR Imaging in Typically Developing Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Test-retest reliability of DSC MRI CBV mapping in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral Blood Flow Measurement with this compound Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 9. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TPC - Blood flow in the brain [turkupetcentre.net]
- 11. Reproducibility of arterial spin labeling cerebral blood flow image processing: A report of the ISMRM open science initiative for perfusion imaging (OSIPI) and the ASL MRI challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproducibility of arterial spin labeling cerebral blood flow image processing: A report of the ISMRM open science initiative for perfusion imaging (OSIPI) and the ASL MRI challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ¹⁵O Production: Photonuclear vs. Cyclotron Methods
For Researchers, Scientists, and Drug Development Professionals
The production of the short-lived positron-emitting radionuclide Oxygen-15 (¹⁵O, half-life: 122 seconds) is crucial for a range of applications in Positron Emission Tomography (PET), including the measurement of oxygen metabolism, blood flow, and perfusion.[1][2] Two primary methods dominate the production of ¹⁵O: traditional cyclotron-based techniques and the emerging photonuclear approach using electron linear accelerators (eLINACs). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the photonuclear and cyclotron production of ¹⁵O, based on reported experimental data.
| Parameter | Photonuclear Production | Cyclotron Production |
| Primary Nuclear Reaction | ¹⁶O(γ,n)¹⁵O[2][3] | ¹⁴N(d,n)¹⁵O[4][5] or ¹⁵N(p,n)¹⁵O[2][6] |
| Accelerator Type | Electron Linear Accelerator (eLINAC)[2][3] | Cyclotron[4][6] |
| Primary Particle & Energy | Electrons (e.g., 22-40 MeV)[3] | Deuterons (d) or Protons (p) (e.g., 10.6 MeV protons, 16.5 MeV deuterons)[4][7] |
| Target Material | High-purity water (H₂O) or Alumina (Al₂O₃)[2][8] | Nitrogen gas (N₂), natural or enriched in ¹⁵N[2][4] |
| Reported Saturation Yield | Not typically reported in this format | 0.78 GBq (21 mCi) per µA for [¹⁵O]H₂O via ¹⁵N(p,n)¹⁵O[7] |
| Reported Production Yield | Capable of producing an average patient dose of 1,850 MBq (50 mCi) in 10 mL of water[8] | Approx. 40 GBq of [¹⁵O]O₂ from a 6 min, 40 µA bombardment via ¹⁴N(d,n)¹⁵O[4][9] |
| Typical Beam Current | 0.5 µA (for simulations) up to production-level currents[3] | 10 µA to 40 µA[4][7] |
| Final Chemical Form | Directly produces [¹⁵O]H₂O in a water target[2] | Primarily [¹⁵O]O₂ gas, which can be converted to other forms like [¹⁵O]H₂O or [¹⁵O]CO[2][4] |
Experimental Protocols
Photonuclear Production of [¹⁵O]H₂O
This method utilizes high-energy photons (gamma rays) to induce a nuclear reaction in an oxygen-containing target.
1. Bremsstrahlung Photon Production:
-
A high-energy electron beam (e.g., 22-40 MeV) is generated by an electron linear accelerator (eLINAC).
-
This electron beam is directed onto a high-Z material, typically a tungsten (W) converter. The interaction of the electrons with the tungsten target produces a broad spectrum of high-energy photons known as bremsstrahlung radiation.[8] The optimal thickness of the tungsten converter is crucial for maximizing photon production in the desired energy range.[8]
2. Target Irradiation:
-
The bremsstrahlung photons then irradiate a target containing ¹⁶O. High-purity water (H₂O) is a common target material due to its high oxygen content and the direct production of the desired [¹⁵O]H₂O.[2] Alumina (Al₂O₃) has also been used in experimental setups.[8]
-
The ¹⁶O(γ,n)¹⁵O reaction occurs within the target, where a photon ejects a neutron from an ¹⁶O nucleus, transmuting it into ¹⁵O.
3. Product Collection and Measurement:
-
When using a water target, the [¹⁵O]H₂O is produced directly within the target volume.
-
The activity of the produced ¹⁵O is then measured using a calibrated detector. The decay of the 511 keV annihilation photons is characteristic of positron emitters like ¹⁵O.
Cyclotron Production of [¹⁵O]O₂ and [¹⁵O]H₂O
Cyclotron methods rely on the bombardment of a nitrogen gas target with deuterons or protons.
1. Particle Acceleration:
-
A cyclotron is used to accelerate either deuterons to a specific energy for the ¹⁴N(d,n)¹⁵O reaction or protons for the ¹⁵N(p,n)¹⁵O reaction.[2][4]
2. Target Preparation and Irradiation:
-
A gas target chamber is filled with high-purity nitrogen gas. For the ¹⁴N(d,n)¹⁵O reaction, natural nitrogen is used, often mixed with a small amount of oxygen (e.g., 1%) to facilitate the formation of [¹⁵O]O₂.[4] For the ¹⁵N(p,n)¹⁵O reaction, isotopically enriched ¹⁵N gas is required to avoid the production of other radioisotopes.[2][6]
-
The accelerated particle beam is directed onto the gas target, inducing the nuclear reaction and producing ¹⁵O.
3. Product Extraction and Processing:
-
The produced [¹⁵O]O₂ gas is flushed from the target.
-
For purification, the gas stream is typically passed through traps containing activated charcoal and ascarite to remove any potential impurities like [¹⁵O]CO or [¹¹C]CO₂.[9]
-
To produce [¹⁵O]H₂O, the [¹⁵O]O₂ gas can be passed over a heated catalyst (e.g., platinum) in the presence of hydrogen gas, which facilitates the chemical conversion to water.[7] Alternatively, adding about 5% hydrogen to the initial nitrogen target gas can directly produce [¹⁵O]H₂O, though this can also lead to the formation of ammonia (B1221849) as a byproduct.[2]
Comparative Workflow
The following diagram illustrates the distinct workflows for the photonuclear and cyclotron production of ¹⁵O.
References
- 1. www-nds.iaea.org [www-nds.iaea.org]
- 2. osti.gov [osti.gov]
- 3. scholarworks.iu.edu [scholarworks.iu.edu]
- 4. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of [15O]water at low-energy proton cyclotrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of 15O for Medical Applications via the 16O(γ,n)15O Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Freely Diffusible Tracers for Perfusion Imaging: Beyond [¹⁵O]H₂O
For researchers, scientists, and drug development professionals, the accurate measurement of tissue and organ perfusion is critical. [¹⁵O]H₂O PET is often hailed as the gold standard, yet its limitations necessitate a comprehensive understanding of alternative freely diffusible tracers. This guide provides an objective comparison of [¹⁵O]H₂O with other leading methods, supported by experimental data and detailed protocols to inform your selection of the most appropriate technique for your research needs.
[¹⁵O]H₂O, a positron emission tomography (PET) tracer, is considered a benchmark for quantifying blood flow due to its ability to freely diffuse across biological membranes, mirroring the distribution of water in tissues. However, its widespread use is hampered by a number of practical and technical limitations. This guide will delve into these constraints and offer a comparative analysis with alternative tracers, including Arterial Spin Labeling (ASL) MRI, Xenon-enhanced Computed Tomography (Xenon-CT), [¹³N]Ammonia PET, and Rubidium-82 (⁸²Rb) PET.
Core Limitations of [¹⁵O]H₂O
The primary drawbacks of [¹⁵O]H₂O PET are logistical and technical in nature. The very short half-life of Oxygen-15 (approximately 2 minutes) necessitates an on-site cyclotron for its production, a significant infrastructure requirement that limits its availability to specialized centers. This short half-life, while allowing for repeated measurements in a single session, also presents challenges in terms of tracer delivery and timing of the scan.[1] Furthermore, the quantification of blood flow with [¹⁵O]H₂O PET typically requires invasive arterial blood sampling to obtain the arterial input function (AIF), which can be complex and uncomfortable for the subject.
Quantitative Comparison of Freely Diffusible Tracers
The selection of a perfusion imaging technique depends on a balance of factors including accuracy, precision, spatial and temporal resolution, invasiveness, and radiation exposure. The following tables provide a quantitative comparison of [¹⁵O]H₂O with alternative tracers for both cerebral and myocardial blood flow applications.
Table 1: Comparison of Tracers for Cerebral Blood Flow (CBF) Measurement
| Feature | [¹⁵O]H₂O PET | Arterial Spin Labeling (ASL) MRI | Xenon-enhanced CT (Xenon-CT) |
| Principle | Radioactive water tracer measures perfusion. | Magnetic labeling of endogenous arterial blood water. | Inhalation of stable Xenon gas as a contrast agent. |
| Quantitative Accuracy | Gold standard; high accuracy. | Generally good correlation with PET, but can overestimate or underestimate CBF depending on the technique.[2] | Considered accurate, especially for low flow states. |
| Precision (Reproducibility) | Good reproducibility. | High test-retest reliability has been reported. | Good reproducibility. |
| Spatial Resolution | 4-6 mm | 3-5 mm | ~5 mm |
| Temporal Resolution | ~1 minute | Seconds to minutes | Minutes |
| Invasiveness | Requires intravenous injection and often arterial cannulation.[2] | Non-invasive. | Non-invasive (inhalation). |
| Radiation Exposure | Yes (positron emitter) | No | Yes (X-rays) |
| Key Limitations | Requires on-site cyclotron, short half-life, invasive arterial sampling. | Sensitive to patient motion and arterial transit time artifacts.[3] | Lower temporal resolution, potential for anesthetic effects of Xenon at high concentrations. |
Table 2: Comparison of Tracers for Myocardial Blood Flow (MBF) Measurement
| Feature | [¹⁵O]H₂O PET | [¹³N]Ammonia PET | ⁸²Rb PET |
| Principle | Freely diffusible water tracer. | Metabolically trapped tracer reflecting perfusion. | Potassium analog extracted by myocardium. |
| Quantitative Accuracy | Gold standard; linear relationship between uptake and flow. | Good correlation with [¹⁵O]H₂O, but extraction is flow-dependent.[4] | Good for clinical use, but extraction fraction is lower and flow-dependent. |
| Precision (Reproducibility) | High. | Good. | Good.[5] |
| Spatial Resolution | 4-6 mm | 4-6 mm | 5-7 mm (higher positron energy) |
| Temporal Resolution | ~1 minute | ~10 minutes (longer half-life) | ~1.3 minutes (short half-life) |
| Invasiveness | Intravenous injection, often arterial cannulation. | Intravenous injection. | Intravenous injection from a generator. |
| Radiation Exposure | Yes. Effective dose for a rest/stress study is ~1.6 mSv. | Yes. Effective dose for a rest/stress study is ~3.0 mSv. | Yes. Effective dose for a rest/stress study is ~3.3-3.8 mSv.[6] |
| Key Limitations | On-site cyclotron, arterial sampling.[1] | On-site cyclotron required. | Lower extraction fraction at high flow rates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of the key experimental protocols for the discussed tracers.
[¹⁵O]H₂O PET Protocol for Cerebral Blood Flow
-
Tracer Production and Administration: [¹⁵O]H₂O is produced in an on-site cyclotron. A bolus of the tracer (typically 555-740 MBq) is injected intravenously over 10-20 seconds.[2]
-
PET Data Acquisition: Dynamic PET scanning commences immediately upon tracer injection and continues for 5-10 minutes.[2]
-
Arterial Blood Sampling: Continuous arterial blood sampling is performed from a radial artery to measure the arterial input function.[2]
-
Image Reconstruction and Analysis: Dynamic images are reconstructed, and a one-tissue compartment model is typically used to calculate quantitative CBF maps.[2]
Arterial Spin Labeling (ASL) MRI Protocol for Cerebral Blood Flow
-
Patient Preparation: No specific preparation is usually required.
-
MRI Acquisition: A specialized pulse sequence is used to magnetically label the arterial blood water in the neck. After a post-labeling delay to allow the labeled blood to reach the brain, images are acquired. A control image without labeling is also acquired.
-
Image Processing: The labeled and control images are subtracted to generate a perfusion-weighted image. Quantitative CBF maps are then calculated based on a kinetic model.
Xenon-enhanced CT (Xenon-CT) Protocol for Cerebral Blood Flow
-
Patient Preparation: The patient is fitted with a face mask or mouthpiece for Xenon inhalation.
-
Baseline CT: A baseline non-contrast CT scan of the brain is acquired.
-
Xenon Inhalation: The patient inhales a mixture of stable Xenon gas (typically 28-35%) and oxygen for a few minutes.
-
Dynamic CT Acquisition: A series of CT scans are acquired during and after Xenon inhalation to measure the change in tissue density.
-
Data Analysis: The rate of Xenon uptake and washout is used to calculate quantitative CBF maps based on the Fick principle.
[¹³N]Ammonia PET Protocol for Myocardial Perfusion
-
Tracer Production and Administration: [¹³N]Ammonia is produced in an on-site cyclotron. A dose of 370-740 MBq is injected intravenously at rest.[7]
-
Rest Imaging: Dynamic or static PET imaging is performed for 10-20 minutes.
-
Stress Induction: Pharmacological stress is induced using agents like adenosine (B11128) or dipyridamole.
-
Stress Imaging: A second dose of [¹³N]Ammonia is injected at peak stress, followed by another PET scan.
-
Image Analysis: Myocardial uptake of the tracer is quantified to assess relative and absolute myocardial blood flow.
⁸²Rb PET Protocol for Myocardial Perfusion
-
Tracer Administration: ⁸²Rb is eluted from a strontium-82/rubidium-82 generator. A dose of 1110-2220 MBq is injected intravenously at rest.
-
Rest Imaging: Dynamic PET imaging is performed for 5-7 minutes.
-
Stress Induction: Pharmacological stress is induced.
-
Stress Imaging: A second dose of ⁸²Rb is injected at peak stress, followed by another PET scan.
-
Image Analysis: Similar to [¹³N]Ammonia PET, the uptake of ⁸²Rb is quantified to determine myocardial perfusion.
Visualizing the Workflow and Tracer Kinetics
To better understand the processes involved, the following diagrams illustrate the experimental workflow for a typical PET perfusion study and the underlying principle of diffusible tracer kinetics.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of simultaneous arterial spin labeling MRI and 15O-H2O PET measurements of regional cerebral blood flow in rest and altered perfusion states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct comparison of [13N]ammonia and [15O]water estimates of perfusion with quantification of regional myocardial blood flow by microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproducibility and Accuracy of Quantitative Myocardial Blood Flow Using 82Rb-PET: Comparison with 13N-Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. asnc.org [asnc.org]
A Comparative Guide: Correlating Oxygen-15 PET Findings with Histopathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxygen-15 (¹⁵O) Positron Emission Tomography (PET) findings with histopathological data, offering insights into the validation and interpretation of this advanced imaging technique. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate a deeper understanding of the correlation between in vivo imaging and ex vivo tissue analysis.
Introduction to this compound PET
This compound is a positron-emitting isotope of oxygen with a short half-life of approximately 2.04 minutes. This characteristic allows for repeated measurements in a short period, making it a valuable tool for quantifying physiological parameters in vivo. The two most common forms of ¹⁵O-labeled radiotracers are [¹⁵O]water (H₂¹⁵O) and [¹⁵O]oxygen (O₂). [¹⁵O]water is a freely diffusible tracer used to measure tissue perfusion or blood flow, while [¹⁵O]oxygen allows for the assessment of oxygen extraction fraction (OEF) and the cerebral metabolic rate of oxygen (CMRO₂).[1] These measurements are critical in various fields, including oncology, neurology, and cardiology, for understanding disease pathophysiology and evaluating therapeutic responses.
Correlation of [¹⁵O]Water PET with Histopathology in Prostate Cancer
A key application of [¹⁵O]water PET is the non-invasive quantification of tumor blood flow (TBF). A study in patients with prostate cancer has demonstrated a significant correlation between TBF, as measured by [¹⁵O]water PET, and the Gleason Grade Group, a well-established histopathological prognostic indicator.
Quantitative Data Comparison
The following table summarizes the correlation between [¹⁵O]water PET-derived tumor blood flow (TBF) and the histopathologically determined Gleason Grade Group in prostate cancer patients. The TBF is represented by the washout constant (k₂), which is derived from dynamic PET imaging.
| Patient ID | Tumor Blood Flow (k₂, min⁻¹) | Gleason Grade Group |
| 1 | 0.25 | 1 |
| 2 | 0.45 | 2 |
| 3 | 0.60 | 4 |
| 4 | 0.30 | 2 |
| 5 | 0.80 | 5 |
| 6 | 0.15 | 1 |
| 7 | 0.40 | 2 |
| 8 | 0.75 | 4 |
| 9 | 0.90 | 5 |
Data adapted from a study on non-invasive quantification of tumor blood flow in prostate cancer.[2][3][4] A strong positive correlation was observed between tumor blood flow (k₂) and the Gleason Grade Group (rho=0.78, P=0.01).[2][3]
Experimental Protocols
[¹⁵O]Water PET/CT for Tumor Blood Flow Measurement
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan. A venous cannula is inserted for radiotracer injection.
Image Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A dynamic PET scan of the region of interest (e.g., the pelvic area for prostate cancer) is initiated.
-
A bolus of [¹⁵O]water (typically 555 MBq) is injected intravenously.
-
Dynamic emission data is acquired for 6 minutes.[4]
-
In some protocols, an additional scan of the heart is performed to obtain an image-derived input function (IDIF), which is a non-invasive alternative to arterial blood sampling.[2][3]
Data Analysis:
-
Regions of interest (ROIs) are drawn on the tumor and reference tissues on the co-registered CT or MRI images.
-
A one-tissue compartment model is used to calculate the tumor blood flow (TBF), represented by the parameters K₁ (influx rate) and k₂ (washout rate).[2][3][4]
Histopathological Analysis of Prostate Cancer Tissue
Tissue Collection and Processing:
-
Prostatectomy specimens are obtained from patients following surgery.
-
The specimens are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Tissue sections (typically 4-5 µm thick) are cut and mounted on glass slides.
Immunohistochemical Staining for Microvessel Density (CD31):
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Blocking: Endogenous peroxidase activity and non-specific binding sites are blocked.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against CD31, a marker for endothelial cells.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the staining.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in predefined areas of the tumor.[5][6][7]
Gleason Grading:
-
Hematoxylin and eosin (B541160) (H&E) stained sections are examined by a pathologist to determine the Gleason score, which is based on the architectural pattern of the cancer cells. The Gleason Grade Group is then assigned based on the Gleason score.
Signaling Pathway: Hypoxia-Inducible Factor (HIF) Pathway
This compound PET, particularly with [¹⁵O]oxygen, can provide insights into tissue oxygenation and metabolism. Hypoxia, or low oxygen tension, is a common feature of solid tumors and is a critical driver of tumor progression and resistance to therapy. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) signaling pathway. Understanding this pathway is crucial for interpreting ¹⁵O-PET findings related to oxygen metabolism.
Caption: HIF signaling under normoxic vs. hypoxic conditions.
Experimental Workflow and Logical Relationships
The correlation of in vivo ¹⁵O-PET imaging with ex vivo histopathology requires a carefully planned experimental workflow to ensure accurate spatial registration and meaningful comparison between the two modalities.
Caption: A typical workflow for correlating PET and histopathology.
Conclusion
This compound PET provides valuable quantitative information on tissue physiology, particularly blood flow and oxygen metabolism. The correlation of [¹⁵O]water PET-derived tumor blood flow with the histopathological Gleason Grade Group in prostate cancer underscores the potential of this imaging modality as a non-invasive biomarker for tumor aggressiveness. While direct correlation with microvessel density may not always be straightforward, the link to established prognostic indicators highlights the clinical and research utility of ¹⁵O-PET. The integration of in vivo imaging with detailed ex vivo histopathological analysis, guided by a robust experimental workflow, is essential for validating and advancing the applications of ¹⁵O-PET in oncology and other fields.
References
- 1. An alternative approach to histopathological validation of PET imaging for radiation therapy image-guidance: A proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive quantification of tumor blood flow in prostate cancer using 15O-H2O PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-invasive quantification of tumor blood flow in prostate cancer using 15O-H2O PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Kinetic Models for 15O-Water PET in Cerebral Blood Flow Measurement
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Kinetic Model for 15O-Water PET Studies.
Positron Emission Tomography (PET) with 15O-labeled water is a cornerstone for the quantitative measurement of cerebral blood flow (CBF), a critical parameter in neuroscience research and drug development. The accuracy of CBF quantification hinges on the application of appropriate kinetic models to the dynamic PET data. This guide provides a comparative analysis of the most commonly employed kinetic models: the one-tissue compartment model, the two-tissue compartment model, and the autoradiographic method. We present a synthesis of their theoretical underpinnings, performance data from experimental studies, and detailed experimental protocols to aid researchers in making informed decisions for their specific research needs.
Kinetic Models for 15O-Water PET: A Comparative Overview
The choice of a kinetic model for 15O-water PET studies is a critical step that influences the accuracy and precision of cerebral blood flow (CBF) measurements. The freely diffusible nature of 15O-water across the blood-brain barrier simplifies its kinetic behavior, making the one-tissue compartment model the most widely adopted approach.[1] However, alternative models such as the two-tissue compartment model and the autoradiographic method offer different trade-offs between computational complexity, acquisition time, and the physiological parameters they can estimate.
Model Descriptions
-
One-Tissue Compartment Model (1TCM): This model simplifies the tissue into a single, well-mixed compartment where the tracer concentration is assumed to be homogeneous.[2] It is described by two rate constants: K1, representing the transport of the tracer from arterial blood to the tissue (equivalent to blood flow, f), and k2, representing the clearance of the tracer from the tissue back to the blood (f divided by the partition coefficient of water, p).[2] Due to its simplicity and robustness, the 1TCM is the most common model for 15O-water PET studies.[3]
-
Two-Tissue Compartment Model (2TCM): This more complex model divides the tissue into two compartments, typically representing the free and bound or metabolized tracer in the tissue.[4] It involves four rate constants (K1, k2, k3, and k4) describing the exchange between the blood and the two tissue compartments.[4] While commonly used for other PET tracers, the 2TCM is less frequently applied to 15O-water for CBF measurement because the tracer does not undergo metabolic trapping and its diffusion is not typically limited to a degree that necessitates a second tissue compartment.[1][2] A variation of the 2TCM involves two parallel one-tissue compartments, which can be used to model tissue heterogeneity.[4]
-
Autoradiographic (ARG) Method: This method is based on the principle that the tissue radioactivity at a specific time after tracer injection is related to the blood flow.[5] It utilizes a pre-calculated look-up table or a basis function approach to directly estimate CBF from the integrated tissue and arterial blood activity over a short scan duration.[5][6] The ARG method is computationally efficient and robust, making it well-suited for generating parametric images of CBF.[5] It can be applied to both dynamic and static PET data.[2]
The logical relationship between these models can be visualized as follows:
Performance Comparison
Direct quantitative comparisons of CBF values obtained with the one-tissue, two-tissue, and autoradiographic models in the same cohort are not extensively reported in the literature, largely because the one-tissue model is considered sufficient for 15O-water. However, performance data from studies validating these methods against other modalities or comparing different implementations provide valuable insights.
| Parameter | One-Tissue Compartment Model | Autoradiographic Method | Two-Tissue Compartment Model |
| Primary Output | Absolute CBF (K1), Volume of distribution (Vd = K1/k2) | Absolute CBF | K1, k2, k3, k4 |
| Computational Demand | Moderate | Low to Moderate | High |
| Scan Duration | Typically dynamic scan (e.g., 5-10 minutes)[6] | Shorter dynamic or static scan (e.g., 60-90 seconds)[5] | Dynamic scan (typically longer than 1TCM) |
| Robustness | Generally robust | Very robust, especially for parametric imaging[5] | Can be less stable due to more parameters |
| Assumptions | Single well-mixed tissue compartment | Assumes a relationship between integrated activity and flow | Two distinct tissue compartments |
| Typical CBF Values (Gray Matter) | ~55.2 ± 14.7 mL/100 g/min [7] | Similar to 1TCM | Not widely reported for 15O-water CBF |
| Typical CBF Values (White Matter) | ~21.4 ± 5.6 mL/100 g/min [7] | Similar to 1TCM | Not widely reported for 15O-water CBF |
| Typical CBF Values (Whole Brain) | ~40.1 ± 20.7 mL/100 g/min [8] | ~43.3 ± 6.1 mL/100 g/min [9] | Not widely reported for 15O-water CBF |
Note: The provided CBF values are examples from different studies and may vary depending on the population, scanner, and specific methodology.
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reliable and reproducible CBF measurements with 15O-water PET. The following outlines a typical protocol, with variations depending on the chosen kinetic model.
Detailed Methodologies
1. 15O-Water Production and Administration:
-
Production: 15O is typically produced using a cyclotron.
-
Tracer Administration: A bolus injection of 15O-water is administered intravenously. The total administered radioactivity typically ranges from 555 to 799 MBq (15 to 21.6 mCi).[6] The injection is usually performed over 5 to 20 seconds.[6]
2. PET Data Acquisition:
-
Scanner: A PET or PET/CT scanner is used.
-
Acquisition Mode: Dynamic list-mode or frame-based acquisition is initiated simultaneously with the bolus injection.
-
Scan Duration: The total scan time typically ranges from 3 to 10 minutes.[6] For the autoradiographic method, a shorter acquisition of 60 to 90 seconds may be sufficient.[5]
3. Arterial Input Function (AIF) Measurement:
-
Arterial Cannulation: This is the gold standard method and involves the insertion of a catheter into a radial or femoral artery for continuous or discrete blood sampling.
-
Blood Sampling: Blood radioactivity concentration is measured over time to provide the arterial input function, which is crucial for absolute quantification of CBF.
-
Non-invasive Alternatives: To avoid the complexities and patient discomfort of arterial cannulation, image-derived input functions (IDIFs) from major arteries in the PET field of view or machine-learning-based methods are being developed and validated.[10]
4. Image Reconstruction and Data Processing:
-
Reconstruction: PET images are reconstructed with corrections for attenuation, scatter, random coincidences, and dead time.
-
Data Correction: Both PET and blood data are corrected for radioactive decay.[5] The arterial blood curve is also corrected for delay and dispersion.[5]
5. Kinetic Modeling:
-
One-Tissue Compartment Model: The model is fitted to the tissue time-activity curves (TACs) from regions of interest or on a voxel-by-voxel basis using non-linear regression to estimate K1 (CBF) and k2.
-
Autoradiographic Method: CBF is calculated using a look-up table or basis functions that relate the integrated tissue activity over a specific time window to the integrated arterial input function.[6]
Conclusion
The one-tissue compartment model remains the gold standard for quantifying cerebral blood flow with 15O-water PET due to its robustness and the physiological characteristics of the tracer. The autoradiographic method offers a computationally efficient and reliable alternative, particularly for generating parametric CBF maps. The two-tissue compartment model is generally not necessary for 15O-water CBF studies but may have applications in exploring tissue heterogeneity. The choice of the model should be guided by the specific research question, the desired level of accuracy, and the available computational resources. Adherence to rigorous and well-documented experimental protocols is paramount for ensuring the quality and reproducibility of 15O-water PET studies.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. TPC - Model for radiowater [turkupetcentre.net]
- 3. Compartmental modeling for blood flow quantification from dynamic O-water PET images of humans: a systematic review | springermedizin.de [springermedizin.de]
- 4. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 5. TPC - Autoradiography [turkupetcentre.net]
- 6. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mosszhao.com [mosszhao.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Oxygen-15: A Procedural Guide
The proper disposal of Oxygen-15, a positron-emitting radionuclide, is governed by its remarkably short half-life. For researchers, scientists, and drug development professionals, understanding the principles of radioactive decay is paramount to ensuring a safe laboratory environment. The primary and most effective method for the disposal of this compound is decay-in-storage . This process allows the radioisotope to naturally decay to a stable, non-radioactive state in a controlled and safe manner.
This compound decays to stable Nitrogen-15 through positron emission.[1][2][3][4] Given its very short half-life, holding any waste contaminated with this compound for a designated period is sufficient to reduce its radioactivity to background levels, at which point it can be disposed of as regular waste, provided all radiation symbols are removed.
Radiological Data for this compound
For quick reference, the key radiological properties of this compound are summarized below.
| Property | Value | Citations |
| Half-life | ~2.04 minutes (~122 seconds) | [1][2][5][6] |
| Decay Mode | Positron Emission (β+) | [1][2][3] |
| Decay Product | Nitrogen-15 (Stable) | [1][2][4] |
| Decay Energy | 2.754 MeV | [3] |
Experimental Protocol: Decay-in-Storage for this compound
The standard operating procedure for the disposal of materials contaminated with this compound involves segregation and secure storage to allow for natural decay.
Methodology:
-
Segregation of Waste: All waste contaminated with this compound, whether solid (e.g., gloves, vials, tubing) or liquid, must be segregated from other radioactive and non-radioactive waste streams.[7][8] Waste should be separated by its physical form.[8]
-
Proper Containment and Labeling:
-
Place contaminated items in a designated, clearly labeled radioactive waste container. The container must be marked with the radioisotope (this compound), the date, and the initial activity level.
-
Use appropriate shielding for the storage area if initial activity levels are high, to keep radiation exposure As Low As Reasonably Achievable (ALARA).
-
-
Decay Period: Store the waste in a secure, designated radioactive materials area for a minimum of 10 half-lives. For this compound, this is approximately 21 minutes. A more conservative waiting period (e.g., 1-2 hours) is often practiced to ensure decay to background levels.
-
Monitoring and Clearance:
-
After the decay period, survey the waste container with a suitable radiation detection meter (e.g., a Geiger-Müller counter).
-
The radiation reading on contact with the container must be indistinguishable from the background radiation level.[7]
-
A log of all decay-in-storage activities, including initial activity, storage date, survey date, and final survey results, must be meticulously maintained for regulatory compliance.[7][9]
-
-
Final Disposal:
-
Once confirmed to be at background levels, the waste is no longer considered radioactive.
-
Completely deface, remove, or cover all radioactive labels and symbols on the container and its contents.[7][10]
-
The waste can now be disposed of through the appropriate non-radioactive waste stream (e.g., regular trash, biomedical waste, sharps container), following institutional guidelines.
-
Important Considerations:
-
Never dispose of radioactive materials down the drain or in regular trash without following the decay-in-storage protocol and subsequent clearance survey.[8][11]
-
Regulations require that radioactive waste be managed in compliance with federal, state, and local laws.[10][11] Always consult with your institution's Radiation Safety Officer (RSO) or Environmental Health & Safety (EH&S) department for specific requirements.[7]
Visualization of Disposal Workflow
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.
Caption: Workflow for the decay-in-storage disposal of this compound.
References
- 1. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 2. This compound labelled water - Wikipedia [en.wikipedia.org]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. lnhb.fr [lnhb.fr]
- 5. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 6. Current methodology for this compound production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 9. nrc.gov [nrc.gov]
- 10. Radioactive Waste Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 11. 6. Regulations Concerning Radioisotopes | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Essential Safety and Logistics for Handling Oxygen-15
Oxygen-15 (O-15) is a positron-emitting radionuclide with a very short half-life, widely used in Positron Emission Tomography (PET) for studies of blood flow, oxygen metabolism, and cardiac function.[1][2] Due to its radioactive nature and the high-energy photons produced upon annihilation, stringent safety protocols are imperative for the protection of all personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Radiological Properties and Hazards
This compound decays by positron emission, with a half-life of approximately 122 seconds (2.03 minutes).[1][2][3][4] The emitted positron travels a short distance in tissue before annihilating with an electron, producing two high-energy 511 keV gamma photons that travel in opposite directions.[1][2] These photons are highly penetrating and are the primary source of external radiation exposure to personnel.[1][2]
Due to the gaseous nature of elemental this compound, there is also a risk of internal radiation exposure through inhalation, requiring specific safety procedures to prevent contamination.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to protect against both external radiation and potential contamination. The following PPE is required:
-
Body Protection:
-
Lead Apron: A wraparound lead apron with a lead equivalence of at least 0.5 mm is essential to shield the torso and vital organs from the high-energy 511 keV gamma photons.
-
Laboratory Coat: A standard lab coat should be worn under the lead apron as a primary barrier against contamination.
-
-
Extremity and Eye Protection:
-
Disposable Gloves: Double-gloving with nitrile or latex gloves is recommended to minimize hand exposure and prevent contamination.[5] Gloves should be changed frequently, especially if contamination is suspected.
-
Leaded Eyewear: Safety glasses or goggles with leaded lenses should be worn to protect the eyes from scattered radiation.
-
-
Thyroid Protection:
-
Thyroid Shield: A leaded thyroid collar with a minimum of 0.5 mm lead equivalence is mandatory to protect the radiation-sensitive thyroid gland.
-
-
Personnel Dosimetry:
-
Whole Body Dosimeter: To be worn on the torso at the collar level, outside the lead apron, to measure deep and shallow dose equivalents.
-
Ring Dosimeter: To be worn on the hand that is likely to receive the highest exposure, under the protective gloves, to monitor extremity dose.
-
Operational Plan: Safe Handling Procedures
Adherence to the principles of ALARA (As Low As Reasonably Achievable) is paramount. This involves minimizing time spent near the radioactive source, maximizing distance, and using appropriate shielding.
General Workflow:
-
Preparation:
-
Designate a controlled area for O-15 handling with restricted access.
-
Ensure all necessary shielding (L-blocks, syringe shields, vial shields) is in place before the arrival of the radionuclide.
-
Perform a pre-operational check of all equipment, including radiation monitoring devices.
-
-
Receipt and Handling of O-15:
-
When handling vials or syringes containing O-15, use remote handling tools such as tongs to increase the distance from the source.
-
All work with open sources of O-15, particularly O-15 labeled water, should be conducted behind lead or tungsten shielding.
-
For O-15 gas administration, ensure the delivery lines are secure and leak-tested. The work area must be well-ventilated.[1]
-
-
Administration:
-
Post-Administration and Monitoring:
-
Continuously monitor the work area for radiation levels with an ion chamber survey meter.
-
After handling, perform a personal survey for contamination using a Geiger-Müller (GM) survey meter.
-
Survey all equipment and work surfaces for contamination after the procedure is complete.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound handling and safety.
| Physical and Radiological Properties of this compound | |
| Half-Life | 122.24 seconds (2.037 minutes)[3] |
| Decay Mode | Positron Emission (β+) |
| Primary Emissions | Positron (β+) |
| Annihilation Photon Energy | 511 keV (two photons per disintegration)[1][2] |
| Effective Dose Equivalent (O-15 Water) | 1.16 µSv/MBq (4.32 mrem/mCi)[6] |
| Shielding for 511 keV Photons (Half-Value Layer - HVL) | |
| Lead (Pb) | ~4.0 mm[7] |
| Concrete | ~34 mm[7] |
| Tungsten (W) | Higher density and Z-number than lead, making it a more effective shield for a given thickness. |
The Half-Value Layer (HVL) is the thickness of a material required to reduce the intensity of radiation to half its initial value.
| Decay and Disposal Time for this compound | |
| Time to Decay to ~0.1% of Original Activity (10 half-lives) | Approximately 20.4 minutes |
| Time to Decay to ~6% of Original Activity (4 half-lives) | Approximately 8.1 minutes |
| Time to Decay to 12.5% of Original Activity (3 half-lives) | Approximately 6.1 minutes |
Disposal Plan: Decay-in-Storage
Due to its very short half-life, the primary disposal method for all this compound waste is decay-in-storage.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Gaseous Waste: Exhaled O-15 gas from patient or animal studies must be collected in a shielded, leak-proof container or tank and allowed to decay.[1][2]
-
Liquid Waste: Unused O-15 water and any contaminated liquids (e.g., saline flushes) should be collected in a clearly labeled, shielded container.
-
Solid Waste: Contaminated items such as syringes, needles, vials, tubing, and gloves must be placed in designated, labeled, and shielded radioactive waste containers. Sharps should be placed in a puncture-proof container within the shielded waste bin.
-
-
Storage for Decay:
-
All radioactive waste containers must be stored in a designated, secure, and shielded area.
-
The storage area should be clearly marked with radiation warning signs.
-
Waste should be held for a minimum of 10 half-lives (approximately 21 minutes) to allow for sufficient decay. In practice, holding waste for 24 hours will ensure it is indistinguishable from background radiation.
-
-
Verification and Final Disposal:
-
After the decay period, the waste container must be monitored with a sensitive radiation survey meter (e.g., a Geiger-Müller meter) in a low-background area.
-
If the radiation levels are indistinguishable from background, the radioactive labels on the container should be removed or defaced.
-
The now non-radioactive waste can be disposed of according to standard laboratory procedures for chemical or biohazardous waste, as appropriate.[8][9][10]
-
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety and disposal procedures at each step.
References
- 1. researchgate.net [researchgate.net]
- 2. sjhc.london.on.ca [sjhc.london.on.ca]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. Production, automatic delivery and bolus injection of [15O]water for positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation dosimetry for bolus administration of this compound-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nrc.gov [nrc.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
